Product packaging for L-Alanine-1-13C,15N(Cat. No.:)

L-Alanine-1-13C,15N

Cat. No.: B12062408
M. Wt: 91.08 g/mol
InChI Key: QNAYBMKLOCPYGJ-WGVUESGYSA-N
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Description

L-Alanine-1-13C,15N is a useful research compound. Its molecular formula is C3H7NO2 and its molecular weight is 91.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2 B12062408 L-Alanine-1-13C,15N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7NO2

Molecular Weight

91.08 g/mol

IUPAC Name

(2S)-2-(15N)azanyl(113C)propanoic acid

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i3+1,4+1

InChI Key

QNAYBMKLOCPYGJ-WGVUESGYSA-N

Isomeric SMILES

C[C@@H]([13C](=O)O)[15NH2]

Canonical SMILES

CC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Isotopic Purity Analysis of L-Alanine-1-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of L-Alanine-1-13C,15N, a stable isotope-labeled amino acid crucial for metabolic research, proteomics, and drug development.[] The incorporation of stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) allows researchers to trace the metabolic fate of alanine and quantify its presence in biological systems with high precision using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][]

Synthesis of this compound

The production of this compound can be achieved through two primary methodologies: enzymatic synthesis and chemical synthesis. Each approach offers distinct advantages regarding stereospecificity, yield, and scalability.

Enzymatic Synthesis

Enzymatic synthesis is highly valued for its stereospecificity, typically yielding the desired L-enantiomer exclusively. A common method involves the reductive amination of a ¹³C-labeled pyruvate precursor using an amino acid dehydrogenase.[4][5]

The key enzyme, L-Alanine Dehydrogenase (AlaDH), catalyzes the conversion of pyruvate to L-alanine. To produce this compound, the reaction utilizes sodium pyruvate-¹³C₁ as the carbon source and ¹⁵N-labeled ammonium chloride as the nitrogen source. A cofactor regeneration system, such as glucose and glucose dehydrogenase (GlcDH), is employed to continuously recycle the NADH required for the reaction. This method is efficient, operates under mild conditions, and results in high yields of the L-amino acid.

Enzymatic_Synthesis_Workflow start_materials Starting Materials: • Sodium Pyruvate-1-¹³C • ¹⁵NH₄Cl (99 atom % ¹⁵N) • NADH • D-Glucose bioreactor Bioreactor (pH-controlled buffer) start_materials->bioreactor reaction Enzymatic Reaction: Reductive Amination bioreactor->reaction enzymes Enzymes: • L-Alanine Dehydrogenase (AlaDH) • Glucose Dehydrogenase (GlcDH) enzymes->bioreactor cofactor_regen NADH Regeneration reaction->cofactor_regen NAD⁺/NADH Cycle quenching Reaction Quenching (e.g., Acidification) reaction->quenching purification Purification: Ion-Exchange Chromatography quenching->purification product Final Product: L-Alanine-1-¹³C,¹⁵N purification->product

Caption: Workflow for the enzymatic synthesis of L-Alanine-1-¹³C,¹⁵N.
Chemical Synthesis

Chemical synthesis provides a versatile and scalable route for producing isotopically labeled amino acids. A common approach is a modified Strecker synthesis. This process begins with ¹³C-labeled potassium cyanide (K¹³CN) and ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl). These are reacted with acetaldehyde to form an aminonitrile intermediate, which is subsequently hydrolyzed under acidic conditions to yield the racemic D,L-Alanine-1-¹³C,¹⁵N. An additional enzymatic resolution or chiral chromatography step is required to isolate the desired L-enantiomer.

Chemical_Synthesis_Workflow start_materials Starting Materials: • Acetaldehyde • K¹³CN • ¹⁵NH₄Cl strecker Strecker Reaction start_materials->strecker intermediate α-Aminonitrile Intermediate (¹³C, ¹⁵N labeled) strecker->intermediate hydrolysis Acid Hydrolysis intermediate->hydrolysis racemic_product Racemic Mixture: D,L-Alanine-1-¹³C,¹⁵N hydrolysis->racemic_product resolution Chiral Resolution (Enzymatic or Chromatographic) racemic_product->resolution purification Final Purification (Recrystallization) resolution->purification final_product Final Product: L-Alanine-1-¹³C,¹⁵N purification->final_product

Caption: Generalized workflow for the chemical synthesis of L-Alanine-1-¹³C,¹⁵N.

Isotopic Purity Analysis

Determining the isotopic enrichment and chemical purity is a critical quality control step. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Techniques Comparison
FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Principle Measures mass-to-charge ratio to determine isotopic composition.Measures magnetic properties of atomic nuclei to identify chemical environment and abundance.
Sensitivity High (picomole to femtomole range).Lower (micromole to millimole range).
Information Provides isotopic enrichment and confirms mass shift.Provides positional isotope information and structural confirmation.
Sample Prep Often requires derivatization for GC-MS to increase volatility.Minimal, sample is dissolved in a deuterated solvent.
Throughput Generally higher, especially with autosamplers.Can be time-consuming due to longer acquisition times for ¹³C.
Isotopic Purity Analysis Workflow

The accurate assessment of isotopic purity involves a structured workflow, from sample preparation to data analysis and calculation of enrichment levels.

Purity_Analysis_Workflow cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy Analysis sample L-Alanine-1-¹³C,¹⁵N Sample ms_prep Sample Preparation (e.g., Derivatization for GC-MS) sample->ms_prep nmr_prep Sample Preparation (Dissolve in D₂O) sample->nmr_prep ms_analysis GC-MS or LC-MS Analysis ms_prep->ms_analysis ms_data Data Acquisition (Mass Spectra) ms_analysis->ms_data ms_calc Purity Calculation: Compare labeled vs. unlabeled ion peak intensities ms_data->ms_calc nmr_analysis ¹³C NMR Acquisition nmr_data Data Acquisition (NMR Spectrum) nmr_calc Purity Calculation: Integrate enriched C1 signal vs. natural abundance signals

Caption: Logical workflow for isotopic purity analysis via MS and NMR.

Quantitative Data Summary

Commercially available labeled L-Alanine products serve as benchmarks for synthesis goals. The data below is compiled from various suppliers and represents typical specifications.

Product NameIsotopic LabelingIsotopic Purity (Atom %)Chemical Purity
L-Alanine-1-¹³C¹³C at C1 position≥99% ¹³C≥98%
L-Alanine-¹³C₃,¹⁵NUniform ¹³C, ¹⁵N≥98% ¹³C, ≥98% ¹⁵N≥98%
L-Alanine-1-¹³C, ¹⁵N¹³C at C1, ¹⁵N≥99% ¹³C, ≥98% ¹⁵N≥98%
L-Alanine-2-¹³C, ¹⁵N¹³C at C2, ¹⁵N≥99% ¹³C, ≥98% ¹⁵N≥98%

Detailed Experimental Protocols

Protocol 1: Enzymatic Synthesis of L-Alanine-1-¹³C,¹⁵N

Materials:

  • Sodium Pyruvate-1-¹³C

  • ¹⁵NH₄Cl (≥99 atom % ¹⁵N)

  • L-Alanine Dehydrogenase (AlaDH) from Bacillus subtilis

  • Glucose Dehydrogenase (GlcDH)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • D-Glucose

  • Tris-HCl buffer (pH 8.0)

  • Cation exchange resin (e.g., Dowex 50W-X8)

Procedure:

  • Prepare a reaction mixture in Tris-HCl buffer containing Sodium Pyruvate-1-¹³C (e.g., 100 mM), ¹⁵NH₄Cl (150 mM), D-Glucose (120 mM), and a catalytic amount of NADH.

  • Initiate the reaction by adding AlaDH and GlcDH to the mixture.

  • Maintain the reaction at a constant temperature (e.g., 30-37°C) and pH (8.0) with gentle agitation for 12-24 hours.

  • Monitor the reaction progress by HPLC or by measuring the consumption of NADH spectrophotometrically.

  • Once the reaction is complete, terminate it by adding hydrochloric acid to lower the pH to ~2-3, which precipitates the enzymes.

  • Centrifuge the mixture to remove the precipitated enzymes.

  • Load the supernatant onto a cation exchange column (H⁺ form).

  • Wash the column with deionized water to remove unreacted starting materials and glucose.

  • Elute the L-Alanine-1-¹³C,¹⁵N product using an ammonia solution (e.g., 2 M NH₄OH).

  • Collect the fractions containing the amino acid, pool them, and lyophilize to obtain the purified product.

Protocol 2: Isotopic Purity Analysis by ¹³C NMR

Materials:

  • L-Alanine-1-¹³C,¹⁵N sample

  • Deuterium oxide (D₂O)

  • NMR tubes

Procedure:

  • Accurately weigh and dissolve a sample of L-Alanine-1-¹³C,¹⁵N (typically 5-10 mg) in D₂O (~0.6 mL).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a quantitative ¹³C NMR spectrum. Use a long relaxation delay (e.g., 5 times the longest T1) and inverse-gated proton decoupling to ensure accurate integration.

  • Data Analysis:

    • Identify the signal corresponding to the enriched carboxyl carbon (C1), which will appear around 175-180 ppm. This peak will be a doublet due to one-bond coupling with ¹⁵N.

    • Identify the signals for the natural abundance ¹³C carbons of the methyl group (C3, ~17 ppm) and the alpha-carbon (C2, ~50 ppm).

    • Integrate the area of the enriched C1 signal (I_C1) and the natural abundance C3 signal (I_C3).

    • Calculate the ¹³C isotopic enrichment using the following formula, accounting for the 1.1% natural abundance of ¹³C:

      • Atom % ¹³C = [ (I_C1) / (I_C1 + I_C3) ] * 100 (This is a simplified approach; precise quantification requires comparison with a known standard). A more direct calculation compares the integral of the enriched C1 signal to the integrals of the natural abundance signals of other carbons in the molecule.

Protocol 3: Isotopic Purity Analysis by GC-MS

Materials:

  • L-Alanine-1-¹³C,¹⁵N sample

  • Derivatization reagents (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Anhydrous solvent (e.g., Acetonitrile)

  • GC-MS system

Procedure:

  • Derivatization:

    • Place a small amount of the dried sample (~100 µg) in a reaction vial.

    • Add the derivatization reagent and solvent.

    • Heat the mixture (e.g., at 70°C for 30 minutes) to form the volatile TBDMS derivative of alanine.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Use a suitable temperature program to separate the analyte from any impurities on the GC column.

    • The mass spectrometer will acquire mass spectra across the eluting peak.

  • Data Analysis:

    • Examine the mass spectrum of the derivatized alanine peak.

    • The unlabeled L-Alanine derivative will have a specific molecular ion (M⁺) and characteristic fragment ions.

    • The L-Alanine-1-¹³C,¹⁵N derivative will have a mass shift of +2 Da (one ¹³C and one ¹⁵N) compared to the unlabeled version.

    • Calculate the isotopic enrichment by determining the relative abundance of the ion corresponding to the labeled molecule (M+2) versus the unlabeled molecule (M).

      • % Enrichment = [Abundance(M+2)] / [Abundance(M) + Abundance(M+2)] * 100.

References

An In-depth Technical Guide to L-Alanine-1-13C,15N: Properties and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of L-Alanine-1-13C,15N, a stable isotope-labeled amino acid crucial for metabolic research and drug development. This document details its core characteristics, provides established experimental protocols for its analysis, and visualizes key metabolic and experimental workflows.

Core Chemical and Physical Properties

This compound is a non-essential amino acid where the carbon atom at the C1 position is replaced with its stable isotope, ¹³C, and the nitrogen atom of the amino group is replaced with its stable isotope, ¹⁵N. This dual labeling makes it a powerful tracer for metabolic flux analysis, allowing researchers to simultaneously track carbon and nitrogen pathways.

Summary of Quantitative Data
PropertyValueReference
Molecular Formula C₂¹³CH₇¹⁵NO₂[1]
Molecular Weight 91.08 g/mol [1]
Isotopic Enrichment ≥98 atom % ¹⁵N, ≥99 atom % ¹³C[1]
Physical State Solid[1]
Appearance White to off-white powder[1]
Melting Point 314.5 °C (decomposes)
Optical Activity [α]25/D +14.5°, c = 2 in 1 M HCl
Solubility Soluble in water.
CAS Number 141794-74-3

Experimental Protocols

The analysis of this compound and its metabolic products is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques allow for the precise identification and quantification of isotopologues, providing insights into metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique to determine the structure and dynamics of molecules. For isotopically labeled compounds like this compound, NMR can provide detailed information about the position of the labels.

1. Sample Preparation:

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.

  • Dissolve a known quantity of this compound in a deuterated solvent (e.g., D₂O) to a final concentration suitable for the spectrometer (typically 1-10 mM).

  • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

  • Transfer the solution to a high-quality NMR tube.

2. ¹³C NMR Spectroscopy Protocol:

This experiment directly observes the ¹³C nucleus.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C-sensitive probe.

  • Parameters:

    • Pulse Program: A standard single-pulse ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Number of Scans (ns): Dependent on the sample concentration, typically ranging from 128 to 1024 scans for good signal-to-noise.

    • Relaxation Delay (d1): A delay of 1-5 seconds is recommended to allow for full relaxation of the ¹³C nuclei.

    • Spectral Width (sw): A spectral width of approximately 200 ppm, centered around 100 ppm, is sufficient to cover the expected chemical shifts.

  • Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the internal standard.

    • Integrate the peak corresponding to the ¹³C-labeled carboxyl group.

3. 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) Spectroscopy Protocol:

This experiment correlates the chemical shifts of the ¹⁵N nucleus with its attached proton, providing information on the nitrogen environment.

  • Instrument: A high-field NMR spectrometer equipped with a probe capable of performing inverse-detected experiments.

  • Parameters:

    • Pulse Program: A standard HSQC pulse sequence with water suppression (e.g., hsqcetf3gpsi on Bruker instruments).

    • Number of Scans (ns): Typically 8 to 64 scans per increment.

    • Number of Increments (in t1): 128 to 256 increments in the indirect dimension to achieve adequate resolution.

    • Spectral Widths (sw): Approximately 12 ppm in the ¹H dimension and 30-40 ppm in the ¹⁵N dimension.

  • Processing:

    • Apply Fourier transformation in both dimensions.

    • Phase correct the 2D spectrum.

    • Reference the spectrum. The resulting spectrum will show a correlation peak between the amide proton and the ¹⁵N nucleus.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions. It is widely used in metabolomics to quantify the incorporation of stable isotopes into metabolites.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

GC-MS is suitable for the analysis of volatile and thermally stable compounds. Amino acids require derivatization to increase their volatility.

  • Sample Preparation and Derivatization:

    • Hydrolysis (for protein-bound alanine): If analyzing alanine from protein, hydrolyze the protein using 6 M HCl at 110°C for 24 hours.

    • Drying: Dry the sample completely under a stream of nitrogen.

    • Derivatization: A common method is silylation. Add a silylation reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried sample and heat at 70-100°C to complete the reaction.

  • GC-MS Analysis:

    • Gas Chromatograph:

      • Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp to a final temperature (e.g., 280°C).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Can be operated in full scan mode to identify all ions or in Selected Ion Monitoring (SIM) mode for higher sensitivity and quantification of specific isotopologues.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol:

LC-MS/MS is a highly sensitive and specific method for quantifying amino acids in complex biological matrices like plasma without the need for derivatization.

  • Sample Preparation:

    • Protein Precipitation: For plasma samples, precipitate proteins by adding a deproteinizing agent like sulfosalicylic acid or a cold organic solvent (e.g., methanol or acetonitrile).

    • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

    • Supernatant Collection: Collect the supernatant containing the amino acids.

    • Internal Standard: Add a known amount of an isotopically labeled internal standard mixture. For quantifying this compound incorporation, unlabeled L-Alanine of a known concentration can be used as an internal standard.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph:

      • Column: An amino acid analysis column, such as an Intrada Amino Acid column.

      • Mobile Phase: A gradient elution using an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

      • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

    • Tandem Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The MRM transitions for the parent and fragment ions of both the labeled and unlabeled alanine are monitored.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and pathways relevant to the use of this compound.

Metabolic_Flux_Analysis_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation cluster_outcome Outcome A Cell Culture/ Animal Model B Introduction of This compound A->B C Sample Collection (e.g., Cells, Plasma) B->C D Metabolite Extraction C->D E NMR/MS Analysis D->E F Isotopologue Quantification E->F G Metabolic Model Integration F->G H Flux Calculation G->H I Pathway Activity Determination H->I

Caption: Generalized workflow for a ¹³C and ¹⁵N metabolic flux analysis experiment.

Alanine_Metabolic_Pathways cluster_glycolysis Glycolysis cluster_alanine_metabolism Alanine Metabolism cluster_tca TCA Cycle cluster_gluconeogenesis Gluconeogenesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_labeled Pyruvate (labeled) L_Alanine_1_13C_15N This compound L_Alanine_1_13C_15N->Pyruvate_labeled Alanine Transaminase Acetyl_CoA Acetyl_CoA Pyruvate_labeled->Acetyl_CoA Pyruvate Dehydrogenase Oxaloacetate Oxaloacetate Pyruvate_labeled->Oxaloacetate Gluconeogenic Enzymes Citrate Citrate Acetyl_CoA->Citrate TCA Cycle Intermediates Isocitrate Isocitrate Citrate->Isocitrate TCA Cycle Intermediates Alpha_Ketoglutarate Alpha_Ketoglutarate Isocitrate->Alpha_Ketoglutarate TCA Cycle Intermediates Glucose_labeled Glucose_labeled Oxaloacetate->Glucose_labeled Gluconeogenic Enzymes

Caption: Metabolic pathways traced using L-Alanine-1-¹³C,¹⁵N.

This technical guide provides foundational knowledge and practical protocols for the effective use of this compound in research and development. The inherent stability and specific labeling of this compound make it an invaluable tool for elucidating complex biological processes.

References

The Principle and Application of L-Alanine-1-13C,15N as a Metabolic Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of cellular biochemistry that static metabolite measurements cannot offer. By introducing molecules labeled with heavy, non-radioactive isotopes into a biological system, researchers can track the transformation of these molecules through metabolic pathways. This technique, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the quantification of metabolic fluxes and the elucidation of pathway activities under various physiological and pathological conditions.

L-Alanine, a non-essential amino acid, occupies a central position in metabolism, linking carbohydrate and protein metabolism through its reversible conversion to pyruvate. The use of L-Alanine labeled with both Carbon-13 (¹³C) at the first carbon (the carboxyl group) and Nitrogen-15 (¹⁵N) at the amino group, L-Alanine-1-¹³C,¹⁵N, provides a powerful and nuanced tool to simultaneously trace the fate of both the carbon skeleton and the amino nitrogen. This dual-labeling strategy offers unique insights into the interconnectedness of carbon and nitrogen metabolism, making it particularly valuable for studies in areas such as gluconeogenesis, the tricarboxylic acid (TCA) cycle, and amino acid transamination and deamination. This technical guide will delve into the core principles of using L-Alanine-1-¹³C,¹⁵N as a metabolic tracer, provide detailed experimental protocols, and present quantitative data from relevant studies.

Core Principles of L-Alanine-1-13C,15N Tracing

The utility of L-Alanine-1-¹³C,¹⁵N as a metabolic tracer stems from the distinct metabolic fates of its labeled carbon and nitrogen atoms. Upon entering a cell, L-Alanine can undergo several key transformations:

  • Transamination: The ¹⁵N-labeled amino group can be transferred to an α-keto acid, most commonly α-ketoglutarate, by the enzyme alanine aminotransferase (ALT). This reaction produces unlabeled pyruvate and ¹⁵N-labeled glutamate. The ¹⁵N label can then be further traced as it is incorporated into other amino acids and nitrogen-containing compounds.

  • Deamination: The ¹⁵N-labeled amino group can be removed, contributing to the cellular ammonia pool and subsequently to the urea cycle for excretion.

  • Carbonyl Carbon Fate: The ¹³C-labeled carboxyl group of alanine is lost as ¹³CO₂ if the resulting pyruvate is decarboxylated by the pyruvate dehydrogenase complex to form acetyl-CoA. This ¹³CO₂ can be measured in expired air in in vivo studies or in the headspace of cell cultures. Alternatively, the ¹³C-labeled pyruvate can be carboxylated by pyruvate carboxylase to form ¹³C-labeled oxaloacetate, a key intermediate in the TCA cycle and a precursor for gluconeogenesis.

By tracking the incorporation of ¹³C and ¹⁵N into various downstream metabolites, researchers can dissect the relative activities of these pathways.

Key Metabolic Pathways Traced with this compound

The dual labels in L-Alanine-1-¹³C,¹⁵N allow for the simultaneous investigation of several critical metabolic pathways.

Gluconeogenesis

L-Alanine is a primary substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, particularly in the liver. The ¹³C label from L-Alanine-1-¹³C,¹⁵N will be incorporated into glucose, allowing for the quantification of alanine's contribution to hepatic glucose production.

Tricarboxylic Acid (TCA) Cycle

The carbon skeleton of alanine enters the TCA cycle as pyruvate. The ¹³C label can be tracked through the intermediates of the TCA cycle, providing insights into cycle flux and the anaplerotic and cataplerotic reactions that replenish and remove TCA cycle intermediates.

Amino Acid Metabolism

The ¹⁵N label allows for the tracing of nitrogen through transamination reactions. The transfer of the ¹⁵N from alanine to glutamate is a key node in cellular nitrogen metabolism, and the subsequent distribution of this ¹⁵N to other amino acids and nitrogenous compounds can be monitored.

Experimental Workflows and Protocols

The successful application of L-Alanine-1-¹³C,¹⁵N as a metabolic tracer requires careful experimental design and execution. The general workflow involves introducing the tracer, quenching metabolic activity, extracting metabolites, and analyzing the isotopic enrichment of target compounds.

G cluster_0 Experimental Phase cluster_1 Sample Processing cluster_2 Analytical Phase cluster_3 Data Analysis A Cell Culture or In Vivo Model B Introduction of This compound Tracer A->B C Incubation/ Labeling Period B->C D Quenching of Metabolism C->D E Metabolite Extraction D->E F Sample Derivatization (for GC-MS) E->F G Mass Spectrometry (LC-MS/MS or GC-MS) or NMR Spectroscopy F->G H Data Acquisition G->H I Isotopologue Distribution Analysis H->I J Metabolic Flux Calculation I->J G cluster_0 Cytosol cluster_1 Mitochondrion Ala This compound Pyr Pyruvate-1-13C Ala->Pyr ALT Glut Glutamate-15N Ala->Glut 15N Transfer Pyr_mito Pyruvate-1-13C Pyr->Pyr_mito aKG α-Ketoglutarate aKG->Glut ALT AcCoA Acetyl-CoA Pyr_mito->AcCoA PDH OAA Oxaloacetate-1-13C Pyr_mito->OAA PC TCA TCA Cycle AcCoA->TCA CO2 13CO2 AcCoA->CO2 Decarboxylation OAA->TCA G Ala This compound Pyr Pyruvate-1-13C Ala->Pyr ALT OAA Oxaloacetate-1-13C Pyr->OAA Pyruvate Carboxylase PEP Phosphoenolpyruvate-1-13C OAA->PEP PEPCK Glucose Glucose (labeled) PEP->Glucose Gluconeogenesis

A Technical Guide to L-Alanine-1-13C,15N: Commercial Availability, Cost, and Applications in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial landscape for L-Alanine-1-13C,15N, a stable isotope-labeled amino acid crucial for advanced research in metabolomics, proteomics, and drug development. This guide details its commercial suppliers, current costs, and provides insights into its application through a generalized experimental protocol and visualization of relevant metabolic pathways.

Commercial Suppliers and Cost

The acquisition of high-purity this compound is critical for obtaining reliable and reproducible experimental data. Several reputable commercial suppliers offer this and other isotopically labeled compounds. The cost can vary based on the level of isotopic enrichment, chemical purity, and quantity. Below is a summary of key suppliers and their current offerings.

SupplierProduct DescriptionCatalog Number (Example)PurityQuantityPrice (USD)
Cambridge Isotope Laboratories L-Alanine (¹³C₃, 99%; ¹⁵N, 99%)CNLM-534-H-0.199% (¹³C), 99% (¹⁵N)0.1 g$955
L-ALANINE (13C3, 99%; 15N, 99%)202407-38-399% (¹³C), 99% (¹⁵N)0.25 g$1,630.56[1]
Sigma-Aldrich This compound60802599 atom % 13C, 98 atom % 15N-Varies
MedChemExpress This compoundHY-N0229S>98%25 mg$287
This compoundHY-N0229S>98%50 mg$487
This compoundHY-N0229S>98%100 mg$787

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Core Applications in Research

This compound is a powerful tool in metabolic research, primarily utilized as a tracer in metabolic flux analysis (MFA). By introducing this labeled amino acid into biological systems, researchers can track the metabolic fate of both the carbon and nitrogen atoms of alanine, providing detailed insights into the dynamics of various metabolic pathways. Key applications include:

  • Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within a cell or organism.

  • Proteomics: Studying protein synthesis, turnover, and post-translational modifications.

  • Drug Development: Investigating the mechanism of action of drugs and their effects on cellular metabolism.

  • Cancer Research: Elucidating the metabolic reprogramming that occurs in cancer cells to support their rapid proliferation.

Experimental Protocol: A Generalized Workflow for Metabolic Labeling

While specific experimental conditions will vary depending on the research question and the biological system under investigation, the following protocol outlines a general workflow for a metabolic labeling experiment using this compound in cell culture.

1. Cell Culture and Labeling:

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare a custom culture medium that is deficient in unlabeled L-alanine. Supplement this medium with a known concentration of this compound. The concentration will depend on the specific experimental goals.

  • Labeling: Remove the standard culture medium from the cells, wash with phosphate-buffered saline (PBS), and replace it with the labeling medium. Incubate the cells for a predetermined period to allow for the uptake and incorporation of the labeled alanine into cellular metabolites and proteins. The duration of labeling is a critical parameter and should be optimized based on the turnover rate of the pathways being studied.

2. Metabolite Extraction:

  • Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench metabolism. This is typically achieved by aspirating the labeling medium and immediately adding a cold solvent, such as 80% methanol pre-chilled to -80°C.

  • Cell Lysis and Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly to ensure complete lysis and metabolite extraction.

  • Protein Precipitation: Incubate the samples at -20°C for at least one hour to precipitate proteins.

  • Supernatant Collection: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated protein and cell debris. Carefully collect the supernatant, which contains the polar metabolites.

3. Sample Preparation for Analysis:

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator or a gentle stream of nitrogen gas.

  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried metabolites need to be chemically derivatized to increase their volatility. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Reconstitution (for LC-MS and NMR): For Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) analysis, reconstitute the dried metabolites in a suitable solvent, such as a mixture of water and acetonitrile for LC-MS or a deuterated solvent for NMR.

4. Data Acquisition and Analysis:

  • Mass Spectrometry (MS): Analyze the samples using either GC-MS or LC-MS to separate and detect the labeled metabolites. The mass spectrometer will measure the mass-to-charge ratio of the ions, allowing for the identification and quantification of isotopologues (molecules that differ only in their isotopic composition).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to analyze the labeled samples. While generally less sensitive than MS, NMR provides detailed information about the position of the isotopic labels within the molecule, which can be crucial for resolving complex metabolic pathways.

  • Data Analysis: The raw data from the MS or NMR analysis is processed to determine the isotopic enrichment in various metabolites. This information is then used in conjunction with metabolic models to calculate the metabolic fluxes.

Visualizing Metabolic Pathways and Workflows

Understanding the flow of atoms through metabolic networks is fundamental to interpreting the data from stable isotope tracing experiments. Graphviz diagrams can be used to visualize these complex relationships.

Metabolic_Labeling_Workflow cluster_CellCulture Cell Culture & Labeling cluster_Extraction Metabolite Extraction cluster_Analysis Sample Analysis cluster_Data Data Interpretation CellSeeding Cell Seeding MediaChange Switch to Labeling Medium (with this compound) CellSeeding->MediaChange Incubation Incubation MediaChange->Incubation Quenching Quench Metabolism (-80°C Methanol) Incubation->Quenching Extraction Cell Lysis & Extraction Quenching->Extraction Centrifugation Centrifugation Extraction->Centrifugation Drying Drying Centrifugation->Drying Derivatization Derivatization (GC-MS) or Reconstitution (LC-MS/NMR) Drying->Derivatization Analysis GC-MS, LC-MS, or NMR Analysis Derivatization->Analysis DataProcessing Data Processing Analysis->DataProcessing FluxAnalysis Metabolic Flux Analysis DataProcessing->FluxAnalysis

Caption: A generalized experimental workflow for metabolic labeling using this compound.

Alanine_Metabolism cluster_Glycolysis Glycolysis cluster_Alanine Alanine Metabolism cluster_TCA TCA Cycle cluster_AminoAcids Amino Acid Synthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase This compound This compound (Labeled Tracer) This compound->Pyruvate Alanine Aminotransferase Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Glutamate Glutamate alphaKG->Glutamate Transamination Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Oxaloacetate->Citrate Aspartate Aspartate Oxaloacetate->Aspartate Transamination

Caption: Key metabolic pathways involving L-Alanine and its entry into central carbon metabolism.

References

L-Alanine-1-13C,15N: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Alanine-1-13C,15N. Designed for professionals in research and drug development, this document synthesizes critical information on maintaining the integrity of this isotopically labeled compound. Adherence to these guidelines is paramount for ensuring the accuracy and reproducibility of experimental results.

Introduction to this compound

This compound is a stable, non-radioactive isotopically labeled form of the amino acid L-alanine. The incorporation of a carbon-13 (¹³C) isotope at the carboxyl carbon and a nitrogen-15 (¹⁵N) isotope at the amino group allows for its use as a tracer in metabolic research and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1][2] Its chemical properties are nearly identical to its unlabeled counterpart, making it an invaluable tool in proteomics, metabolomics, and drug development.

Stability Profile and Degradation Pathways

The stability of this compound is crucial for its effective use. While stable isotopes themselves do not decay, the molecule can undergo chemical degradation under certain conditions.

Solid-State Stability: In its solid, crystalline form, L-Alanine is a relatively stable compound.[3] However, prolonged exposure to light, humidity, and high temperatures can lead to degradation. A key degradation pathway for solid alanine is deamination induced by radiation, which results in the formation of a stable free radical.[4] While primarily a concern for dosimetry applications, it highlights the molecule's sensitivity to energy input.

Solution Stability: The stability of this compound is significantly lower in solution compared to its solid state. The rate of degradation in solution is influenced by factors such as pH, temperature, and the presence of oxidizing agents.

Potential Chemical Degradation Pathways:

  • Oxidative Degradation: In the presence of strong oxidizing agents, the amino group can be cleaved.

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation.

  • Extreme pH: Both highly acidic and alkaline conditions can promote hydrolysis and other degradation reactions.

Biological Degradation: In biological systems, L-alanine is primarily degraded through transamination to pyruvate, a key intermediate in central metabolism. This process is catalyzed by the enzyme alanine aminotransferase.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, it is imperative to adhere to the following storage guidelines. These recommendations are compiled from manufacturer data sheets and general best practices for isotopically labeled compounds.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureShelf Life (Typical)Key Considerations
Solid Room Temperature (15-25°C)[5]2-3 yearsStore in a tightly sealed container, protected from light and moisture.
Solution -20°C1 monthPrepare solutions fresh whenever possible. For short-term storage, use airtight vials and minimize freeze-thaw cycles.
-80°C6 monthsIdeal for longer-term storage of stock solutions. Aliquoting is recommended to avoid repeated temperature fluctuations.

Note: While a specific quantitative, time-course stability study for this compound is not publicly available, the provided shelf-life information is based on manufacturer recommendations for similar isotopically labeled amino acids.

Experimental Protocols for Stability Assessment

The following sections outline generalized protocols for assessing the stability of this compound. These methods are foundational and may require optimization for specific laboratory conditions and instrumentation.

Visual Inspection

A simple yet crucial first step in assessing stability is a visual inspection of the compound.

Methodology:

  • Carefully observe the solid this compound for any changes in color or appearance (e.g., discoloration, clumping).

  • For solutions, check for any precipitation, cloudiness, or color change.

  • Any deviation from the initial appearance may indicate degradation, and the material should be re-analyzed for purity.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for quantifying the purity of amino acids and detecting the presence of degradation products.

Methodology:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: An aqueous buffer, such as 20 mM potassium dihydrogen phosphate adjusted to a specific pH (e.g., pH 2.85).

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Detection:

    • UV Detection: As L-alanine lacks a strong chromophore, derivatization with a UV-active agent (e.g., o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC)) may be necessary for sensitive detection. Detection is typically performed at wavelengths corresponding to the absorbance maximum of the derivative.

    • Mass Spectrometry (MS) Detection: HPLC coupled with a mass spectrometer (LC-MS) can provide both quantification and identification of the parent compound and any degradation products without the need for derivatization.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a known volume of the sample onto the HPLC system.

    • Integrate the peak area of this compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Isotopic Enrichment and Structural Integrity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique to confirm the isotopic labeling and structural integrity of the compound.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁵N detection.

  • Experiments:

    • ¹H NMR: To confirm the overall structure and identify any proton-containing impurities.

    • ¹³C NMR: To verify the enrichment of the ¹³C isotope at the C1 position. The signal for the labeled carbon will be significantly enhanced.

    • ¹⁵N NMR: To confirm the enrichment of the ¹⁵N isotope. This may require a longer acquisition time due to the lower gyromagnetic ratio of ¹⁵N.

    • 2D Heteronuclear Correlation Spectroscopy (e.g., HSQC): To confirm the connectivity between the ¹³C and ¹⁵N labels and their attached protons.

  • Data Analysis:

    • Process the NMR spectra using appropriate software.

    • Compare the chemical shifts and coupling constants to reference spectra or known values for L-alanine to confirm structural integrity.

    • The presence of unexpected signals may indicate the presence of degradation products or other impurities.

Identification of Degradation Products by Mass Spectrometry (MS)

Mass spectrometry is highly sensitive and can be used to identify and quantify the parent compound and potential degradation products.

Methodology:

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for amino acids.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.

  • Sample Introduction: Samples can be introduced directly via infusion or, more commonly, as the eluent from an HPLC system (LC-MS).

  • Data Acquisition:

    • Full Scan MS: To obtain the mass-to-charge ratio (m/z) of the intact this compound and any other components in the sample.

    • Tandem MS (MS/MS): To fragment the parent ion and obtain structural information for both the parent compound and any potential degradation products.

  • Data Analysis:

    • Determine the accurate mass of the parent ion and compare it to the theoretical mass of this compound.

    • Analyze the fragmentation pattern to confirm the identity of the compound.

    • Search for masses corresponding to potential degradation products (e.g., the product of deamination).

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Stability_Factors Solid State Solid State Temperature Temperature Solid State->Temperature Light Light Solid State->Light Moisture Moisture Solid State->Moisture Solution Solution Solution->Temperature Solution->Light pH pH Solution->pH Oxidizing Agents Oxidizing Agents Solution->Oxidizing Agents Degradation Degradation Temperature->Degradation Light->Degradation Moisture->Degradation pH->Degradation Oxidizing Agents->Degradation Stable Stable

Caption: Factors influencing the stability of this compound.

Experimental_Workflow Start Start Sample_Preparation Sample Preparation (Solid or Solution) Start->Sample_Preparation Visual_Inspection Visual Inspection (Color, Appearance) Sample_Preparation->Visual_Inspection Purity_Analysis Purity Analysis (HPLC) Visual_Inspection->Purity_Analysis Structural_Verification Structural Verification (NMR) Purity_Analysis->Structural_Verification Degradation_ID Degradation Product ID (MS) Structural_Verification->Degradation_ID Data_Analysis Data Analysis and Reporting Degradation_ID->Data_Analysis End End Data_Analysis->End

Caption: Workflow for stability assessment of this compound.

Degradation_Pathway cluster_biological Biological Degradation cluster_chemical Chemical Degradation L_Alanine This compound Pyruvate Pyruvate-1-13C L_Alanine->Pyruvate Alanine Aminotransferase Free_Radical Alanine Free Radical L_Alanine->Free_Radical Radiation (Deamination)

Caption: Simplified potential degradation pathways for L-Alanine.

References

Introduction to stable isotope labeling with L-Alanine-1-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Stable Isotope Labeling with L-Alanine-1-13C,15N

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of this compound in stable isotope labeling studies. This dual-labeled amino acid is a powerful tool for tracing the metabolic fate of both carbon and nitrogen, offering deep insights into cellular metabolism, protein dynamics, and signaling pathways.

Core Principles and Applications

Stable isotope labeling with this compound involves the introduction of this non-radioactive, heavy isotope-labeled amino acid into a biological system.[1][2] Cells take up the labeled alanine and incorporate it into various metabolic pathways and newly synthesized proteins. By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the journey of the 13C and 15N atoms, providing quantitative data on metabolic fluxes and protein turnover.[3][4]

Key Applications:

  • Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions to understand how cells utilize nutrients and generate energy.[]

  • Protein Turnover Studies: Measuring the rates of protein synthesis and degradation to investigate proteome dynamics in response to various stimuli or in disease states.

  • Metabolic Pathway Tracing: Elucidating the interconnectedness of metabolic pathways, such as glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.

  • Biomarker Discovery: Identifying metabolic changes associated with disease or drug treatment.

Experimental Workflow

A typical stable isotope labeling experiment using this compound follows a structured workflow, from cell culture to data analysis. The specific details of the protocol may vary depending on the experimental goals and the biological system under investigation.

G cluster_prep Preparation cluster_exp Experiment cluster_proc Processing cluster_analysis Analysis A Cell Culture/Animal Model B Prepare Labeling Medium (with this compound) A->B Define experimental conditions C Introduce Labeling Medium (Pulse or Pulse-Chase) B->C D Time-Course Sampling C->D Collect samples at pre-defined time points E Quench Metabolism D->E F Metabolite Extraction/ Protein Hydrolysis E->F G Mass Spectrometry (LC-MS/MS) or NMR Spectroscopy F->G H Data Analysis (Isotopologue Distribution, Flux Calculation, Turnover Rates) G->H G cluster_input Input cluster_metabolism Metabolism cluster_signaling Signaling Alanine L-Alanine Metabolism Alanine Metabolism Alanine->Metabolism AMP_ATP Increased AMP/ATP Ratio Metabolism->AMP_ATP AMPK AMPK AMP_ATP->AMPK activates Catabolism Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolism activates Anabolism Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolism inhibits G cluster_inputs Inputs cluster_signaling Signaling Cascade cluster_outputs Outputs Alanine L-Alanine (Priming Amino Acid) RagGTPases Rag GTPases Alanine->RagGTPases Leucine L-Leucine (Activating Amino Acid) Leucine->RagGTPases GrowthFactors Growth Factors (e.g., Insulin) PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt mTORC1_cyto mTORC1 (Cytosol) RagGTPases->mTORC1_cyto recruits to lysosome mTORC1_lyso mTORC1 (Lysosome) mTORC1_cyto->mTORC1_lyso ProteinSynthesis Protein Synthesis mTORC1_lyso->ProteinSynthesis promotes Autophagy Autophagy mTORC1_lyso->Autophagy inhibits Rheb Rheb-GTP Rheb->mTORC1_lyso activates PI3K_Akt->Rheb activates

References

L-Alanine-1-13C,15N for tracing nitrogen flux in biological systems

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to L-Alanine-1-13C,15N for Tracing Nitrogen Flux in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids are indispensable tools for tracing metabolic pathways, quantifying protein turnover, and elucidating drug metabolism.[1] The dual-labeled substrate, this compound, offers a powerful approach to simultaneously track the flux of both carbon and nitrogen atoms through interconnected metabolic networks. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with using this compound for nitrogen flux analysis in various biological systems.

Alanine plays a pivotal role in cellular metabolism, acting as a key node linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[2] Its non-essential nature means it is readily synthesized and utilized by most organisms, making it an excellent tracer for central metabolic pathways.[3][4] The incorporation of both a heavy carbon (¹³C) at the first carbon position and a heavy nitrogen (¹⁵N) atom allows for precise tracking of its metabolic fate, providing quantitative insights into reaction rates and pathway activities.[5]

Core Concepts in Nitrogen Flux Analysis

The fundamental principle of using this compound is to introduce it into a biological system and monitor its incorporation into downstream metabolites. Alanine aminotransferase (ALT) catalyzes the reversible transfer of the ¹⁵N-amino group from alanine to α-ketoglutarate, forming ¹⁵N-glutamate and pyruvate containing the ¹³C label. This reaction is a critical entry point for the labeled nitrogen into the cellular amino acid pool.

Glutamate then serves as a primary nitrogen donor for the biosynthesis of other amino acids and nucleotides. Simultaneously, the ¹³C-labeled pyruvate can enter the TCA cycle to fuel bioenergetics or be used as a precursor for gluconeogenesis. By measuring the mass shifts in these downstream molecules using mass spectrometry, researchers can quantify the rate of nitrogen and carbon transfer, a process known as metabolic flux analysis (MFA).

cluster_glycolysis Glycolysis cluster_aa_metabolism Amino Acid Metabolism cluster_tca TCA Cycle cluster_gluconeogenesis Gluconeogenesis Glucose Glucose Pyruvate Pyruvate-1-13C Glucose->Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA PDH Glucose_out Glucose_out Pyruvate->Glucose_out PCK, G6Pase L_Alanine_13C_15N This compound L_Alanine_13C_15N->Pyruvate ALT alpha_KG α-Ketoglutarate Glutamate Glutamate-15N alpha_KG->Glutamate ALT Other_AAs Other Amino Acids-15N Glutamate->Other_AAs Transaminases Nucleotides Nucleotides-15N Glutamate->Nucleotides TCA_Intermediates TCA_Intermediates Acetyl_CoA->TCA_Intermediates PDH TCA_Intermediates->alpha_KG TCA_Intermediates->TCA_Intermediates

Central metabolic pathways involving L-Alanine.

Data Presentation: Quantitative Flux Analysis

The primary output of stable isotope tracing experiments is quantitative data on metabolic fluxes. These values, typically expressed in units of concentration per unit of biomass per unit of time (e.g., μmol·kg⁻¹·min⁻¹), allow for direct comparison of metabolic activities under different conditions.

ParameterFlux Rate (μmol·kg⁻¹·min⁻¹)Biological SystemTracer(s) UsedReference
Leucine Nitrogen Flux5.4In vivo (Dog)L-[¹⁵N]leucine
Leucine Carbon Flux3.7In vivo (Dog)L-[U-¹⁴C]leucine
Alanine Turnover Rate11.0In vivo (Dog)L-[2,3,3,3-²H₄]alanine
Leucine N Transfer to Alanine1.92In vivo (Dog)L-[¹⁵N]leucine
ConditionAlaAT Activity (μmol NADH min⁻¹ mg⁻¹ protein)Biological SystemNotesReference
Control (No extra N)0.9Soybean Roots (Hypoxia)Activity increased by a factor of 2 during hypoxia.
+ NO₃⁻1.20Soybean Roots (Hypoxia)Nitrate supply enhances AlaAT activity.
+ NH₄⁺1.64Soybean Roots (Hypoxia)Ammonium supply further increases AlaAT activity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline generalized protocols for in vitro and in vivo experiments.

In Vitro Protocol: Cell Culture Labeling

This protocol is adapted for adherent cell lines and can be modified for suspension cultures.

  • Cell Seeding: Plate cells in standard growth medium and allow them to reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare a labeling medium by supplementing a base medium (lacking alanine) with a known concentration of this compound (e.g., the same concentration as in standard medium).

  • Labeling Initiation:

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed ¹³C,¹⁵N-alanine labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined duration. The time required to reach isotopic steady state depends on the cell type and the specific pathways being investigated.

  • Metabolism Quenching and Metabolite Extraction:

    • Aspirate the labeling medium.

    • Immediately place the culture plate on dry ice or in a liquid nitrogen bath to quench all enzymatic activity.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells in the cold methanol and transfer the suspension to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Preparation for Analysis:

    • Centrifuge the cell extract at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C.

    • Transfer the supernatant, which contains the soluble metabolites, to a new tube.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Resuspend the dried extracts in a suitable solvent for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

In Vivo Protocol: Animal Model Labeling

This protocol provides a framework for tracing nitrogen flux in a live animal model, such as a mouse.

  • Animal Preparation: Fast the animals for a specific period (e.g., 6 hours) to reduce metabolic variability from recent dietary intake.

  • Tracer Infusion:

    • Anesthetize the animal (e.g., with isoflurane).

    • Administer the this compound tracer via intravenous infusion (e.g., through the tail vein) at a constant rate. The duration of the infusion should be sufficient to approach isotopic steady state.

  • Tissue Collection:

    • At the end of the infusion period, collect blood samples.

    • Surgically resect the tumor and/or adjacent tissues of interest.

    • Immediately freeze the collected tissues in liquid nitrogen to quench metabolism.

  • Metabolite Extraction from Tissue:

    • Homogenize the frozen tissue samples in an ice-cold extraction solvent (e.g., 80:20 methanol:water at -80°C).

    • Proceed with the protein precipitation and sample preparation steps as described in the in vitro protocol (steps 5 and 6).

  • Mass Spectrometry Analysis: Analyze the prepared extracts using LC-MS/MS or GC-MS to determine the mass isotopomer distributions of alanine and other downstream metabolites. The data is then corrected for the natural abundance of isotopes to calculate the fractional enrichment.

cluster_prep Preparation cluster_exp Experiment cluster_sample Sampling & Quenching cluster_analysis Analysis System_Prep Prepare Biological System (Cell Culture or Animal Model) Tracer_Prep Prepare this compound Labeling Medium/Infusate Introduce_Tracer Introduce Tracer to System (Medium Change or Infusion) System_Prep->Introduce_Tracer Tracer_Prep->Introduce_Tracer Incubate Incubate to Achieve Isotopic Steady State Introduce_Tracer->Incubate Harvest Harvest Cells/Tissues Incubate->Harvest Quench Quench Metabolism (Liquid Nitrogen / Cold Methanol) Harvest->Quench Extract Extract Metabolites Quench->Extract Analyze Analyze by MS (LC-MS or GC-MS) Extract->Analyze Data Calculate Isotopic Enrichment & Determine Metabolic Fluxes Analyze->Data

Generalized workflow for metabolic flux analysis.

Key Applications in Research and Drug Development

  • Understanding Disease Metabolism: Tracing nitrogen flux can reveal how metabolic pathways are reprogrammed in diseases like cancer, providing insights into tumor growth and potential therapeutic targets.

  • Drug Target Identification: By quantifying the impact of a drug candidate on specific metabolic pathways, researchers can validate its mechanism of action and identify novel drug targets.

  • Pharmacokinetics and Drug Metabolism: Stable isotopes are widely used as tracers in the drug development process to quantify the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.

  • Nutritional Science: The N-flux model, often employing ¹⁵N-alanine, is used to quantify whole-body protein kinetics and assess the anabolic response to dietary protein, helping to determine optimal protein and amino acid consumption.

cluster_transamination Transamination Leucine_15N Leucine-15N KIC_15N α-Ketoisocaproate-15N Leucine_15N->KIC_15N BCAT BCAT KIC_15N->BCAT Pyruvate_unlabeled Pyruvate Alanine_15N Alanine-15N Pyruvate_unlabeled->Alanine_15N Transamination BCAT->Pyruvate_unlabeled Donates 15N

Nitrogen transfer from Leucine to Alanine.

Conclusion

Metabolic labeling with this compound is a robust and informative technique for simultaneously dissecting central carbon and nitrogen metabolism. The protocols and concepts presented here provide a framework for conducting these experiments in both cell culture and in vivo models. Careful experimental design, particularly concerning labeling duration, sample preparation, and the choice of analytical platform, is critical for obtaining high-quality, interpretable data. The insights gained from dual-isotope tracing can significantly advance our understanding of metabolic regulation in health and disease, aiding in the development of novel therapeutic strategies.

References

Dual-Labeled L-Alanine-1-13C,15N: A Technical Guide to Unlocking Advanced Metabolic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research and drug development, the ability to precisely trace and quantify the flux of molecules through complex biochemical pathways is paramount. Stable isotope labeling has emerged as a powerful and safe technique for these investigations. Among the array of available tracers, dual-labeled L-Alanine-1-13C,15N offers a unique set of advantages for elucidating the interconnectedness of carbon and nitrogen metabolism. This technical guide provides an in-depth exploration of the core benefits of utilizing this compound, complete with experimental methodologies, quantitative data analysis, and visualizations of key metabolic pathways.

Core Advantages of Dual-Labeled this compound

The strategic placement of a ¹³C label on the first carbon (the carboxyl group) and a ¹⁵N label on the amino group of L-alanine provides researchers with a versatile tool to simultaneously interrogate multiple facets of cellular metabolism. This dual-labeling strategy offers several key advantages over single-labeled isotopes:

  • Simultaneous Carbon and Nitrogen Tracing: The primary benefit lies in the ability to track the fate of both the carbon skeleton and the amino group of alanine within a single experiment. This is crucial for understanding the interplay between pathways such as the tricarboxylic acid (TCA) cycle, gluconeogenesis, and amino acid transamination.[1]

  • Enhanced Mass Spectrometry Analysis: The presence of two stable isotopes results in a significant mass shift in downstream metabolites. This larger mass difference between labeled and unlabeled molecules improves the accuracy and resolution of mass spectrometry-based quantification, particularly in complex biological matrices.

  • Comprehensive Metabolic Flux Analysis (MFA): In ¹³C-¹⁵N dual isotopic labeling experiments, the combined data allows for a more robust and comprehensive quantification of intracellular carbon and nitrogen fluxes.[1] This integrated approach provides a more complete picture of cellular metabolic activity compared to using single isotopes alone.

  • Insights into Protein Metabolism: For researchers in proteomics, dual-labeled amino acids are instrumental in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). While arginine and lysine are more commonly used in SILAC, the principle of using dual-labeled amino acids to achieve a significant mass shift for accurate protein quantification is a key advantage.[2][3]

  • Safety in In Vivo Studies: As stable isotopes, ¹³C and ¹⁵N are non-radioactive and pose no harm to living organisms. This makes L-Alanine-1-¹³C,¹⁵N an ideal tracer for in vivo studies in both preclinical models and human subjects, including vulnerable populations.

Quantitative Data Analysis

The use of L-Alanine-1-¹³C,¹⁵N allows for the precise quantification of metabolic flux through various pathways. While specific flux rates will vary depending on the biological system and experimental conditions, the following tables provide illustrative examples of the types of quantitative data that can be obtained. The data in Table 1 is derived from studies using single-labeled alanine isotopes and demonstrates the differential metabolism of the carbon and nitrogen components, highlighting the importance of a dual-labeling approach. Table 2, derived from ¹³C-alanine tracing studies, showcases the relative flux ratios in key metabolic decision points.

Table 1: Alanine Flux Rates with Different Isotopic Tracers in a Postabsorptive State

Isotopic TracerAlanine Flux (μmol·kg⁻¹·h⁻¹)Aspect of Alanine Metabolism Measured
[¹⁵N]alanine226 ± 7Nitrogen kinetics (transamination)
[1-¹³C]alanine297 ± 12Carboxyl carbon kinetics (decarboxylation)

Data adapted from studies on single-labeled alanine to illustrate the distinct metabolic fates of the nitrogen and carbon components. The use of L-Alanine-1-¹³C,¹⁵N allows for the simultaneous measurement of these distinct kinetic profiles.

Table 2: Representative Metabolic Flux Ratios in Rat Liver Determined by ¹³C-Alanine Tracing

Metabolic Flux RatioDescriptionApproximate Value (%)
Pyruvate Dehydrogenase / Pyruvate CarboxylaseRatio of pyruvate entering the TCA cycle versus gluconeogenesis.28
Phosphoenolpyruvate Kinase / PEP to GlucoseRatio of phosphoenolpyruvate recycling versus flux towards glucose synthesis.42

This data, obtained from ¹³C-alanine tracing, demonstrates the type of quantitative pathway analysis achievable. Dual labeling with L-Alanine-1-¹³C,¹⁵N would provide additional layers of information regarding the nitrogen flux associated with these carbon transformations.[4]

Experimental Protocols

The successful application of L-Alanine-1-¹³C,¹⁵N in metabolic studies relies on meticulous experimental design and execution. The following protocols provide a general framework for in vitro and in vivo experiments.

In Vitro Metabolic Labeling with L-Alanine-1-¹³C,¹⁵N

Objective: To trace the metabolic fate of the carbon and nitrogen from L-alanine in cultured cells.

Materials:

  • Cultured cells of interest

  • Standard cell culture medium

  • Labeling medium: Standard medium lacking unlabeled L-alanine, supplemented with L-Alanine-1-¹³C,¹⁵N

  • Phosphate-buffered saline (PBS)

  • Cold methanol (80%)

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid nitrogen or dry ice

Procedure:

  • Cell Culture: Plate cells and grow until they reach the desired confluency (typically 70-80%).

  • Media Exchange: Aspirate the standard growth medium and wash the cells twice with pre-warmed PBS.

  • Labeling: Add the pre-warmed L-Alanine-1-¹³C,¹⁵N labeling medium to the cells. The duration of labeling will depend on the specific metabolic pathway and cell type being studied and should be optimized.

  • Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and place the culture dish on dry ice or in liquid nitrogen.

  • Metabolite Extraction: Add ice-cold 80% methanol to the cells. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Protein Precipitation: Vortex the cell suspension thoroughly and incubate at -20°C for at least one hour to precipitate proteins.

  • Sample Preparation for Analysis: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. The supernatant contains the polar metabolites and is collected for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry Analysis of Labeled Metabolites

Objective: To determine the isotopic enrichment in downstream metabolites.

Procedure:

  • Sample Derivatization (for GC-MS): The extracted metabolites are chemically modified to increase their volatility and thermal stability for gas chromatography. A common method is silylation.

  • Chromatographic Separation: The derivatized sample is injected into a gas chromatograph (GC) or liquid chromatograph (LC) to separate the different metabolites.

  • Mass Spectrometry Detection: The separated metabolites are introduced into a mass spectrometer. The instrument will detect the mass-to-charge ratio of the ions, allowing for the differentiation of labeled (heavier) and unlabeled (lighter) isotopologues of each metabolite.

  • Data Analysis: The resulting mass spectra are analyzed to determine the mass isotopomer distribution (MID) for each metabolite of interest. This data is then used to calculate metabolic fluxes.

Visualization of Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways that can be effectively traced using dual-labeled L-Alanine-1-¹³C,¹⁵N.

Alanine Metabolism and Entry into Central Carbon Metabolism

Alanine_Metabolism This compound This compound Pyruvate-1-13C Pyruvate-1-13C This compound->Pyruvate-1-13C ALT Glutamate-15N Glutamate-15N Alpha-Ketoglutarate Alpha-Ketoglutarate Alpha-Ketoglutarate->Glutamate-15N ALT

Caption: Transamination of L-Alanine-1-¹³C,¹⁵N by Alanine Transaminase (ALT).

Fate of ¹³C from L-Alanine-1-¹³C in Gluconeogenesis and the TCA Cycle

Carbon_Fate cluster_gluconeogenesis Gluconeogenesis cluster_tca TCA Cycle Entry Pyruvate-1-13C Pyruvate-1-13C Oxaloacetate Oxaloacetate (1-13C) Pyruvate-1-13C->Oxaloacetate Pyruvate Carboxylase Acetyl-CoA Acetyl-CoA Pyruvate-1-13C->Acetyl-CoA PDH (13CO2 released) PEP Phosphoenolpyruvate (1-13C) Oxaloacetate->PEP Glucose Glucose PEP->Glucose Citrate Citrate Acetyl-CoA->Citrate TCA_Cycle TCA Cycle Citrate->TCA_Cycle

Caption: Divergence of the ¹³C label at the pyruvate hub.

Tracking the ¹⁵N Label in Amino Acid Metabolismdot

Nitrogen_Fate Glutamate-15N Glutamate-15N Aspartate-15N Aspartate-15N Glutamate-15N->Aspartate-15N AST Other_Amino_Acids Other Amino Acids (15N) Glutamate-15N->Other_Amino_Acids Transaminases Urea_Cycle Urea Cycle Glutamate-15N->Urea_Cycle Oxaloacetate Oxaloacetate Alpha-Keto_Acids Other α-Keto Acids

References

The Dynamic Trace: A Technical Guide to the Historical and Modern Application of 13C and 15N Labeled Amino Acids in Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The use of stable, non-radioactive isotopes, particularly Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), has revolutionized our understanding of biological systems. By incorporating these heavy isotopes into amino acids, researchers have been able to trace the metabolic fate of these fundamental building blocks of life, leading to paradigm-shifting discoveries in metabolism, protein dynamics, and cellular regulation. This in-depth technical guide provides a comprehensive overview of the historical development and modern applications of ¹³C and ¹⁵N labeled amino acids in research. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful techniques in their work. The guide details the seminal experiments that laid the foundation of the field, provides in-depth experimental protocols for key historical and contemporary methodologies, and presents quantitative data in a clear, comparative format. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the concepts and procedures discussed.

Historical Development: The Dawn of a Dynamic View of Metabolism

The early 20th century was marked by a "wear and tear" view of metabolism, where the chemical constituents of an organism were thought to be largely static, only being replaced as they wore out. This perspective was fundamentally challenged in the 1930s and 1940s by the pioneering work of Rudolf Schoenheimer and David Rittenberg at Columbia University.[1] Their introduction of stable isotope tracers ushered in a new era of biochemical research, revealing the "dynamic state of body constituents."[2][3]

Schoenheimer, a German-born American biochemist, in collaboration with Rittenberg, an American biochemist who was an expert in isotope chemistry, initially utilized deuterium (²H), a stable isotope of hydrogen, to label fatty acids and cholesterol and trace their metabolism.[1][4] This success led them to explore the use of the stable isotope of nitrogen, ¹⁵N, to investigate the more complex world of protein metabolism.

The Seminal Experiments of Schoenheimer and Rittenberg
Historical Experimental Protocol: Tracing ¹⁵N in Protein Metabolism

The experimental workflow of Schoenheimer and Rittenberg, while conceptually simple, required meticulous chemical synthesis and analytical precision for its time.

Schoenheimer_Rittenberg_Workflow cluster_synthesis 1. Synthesis of ¹⁵N-labeled Amino Acid cluster_animal_exp 2. Animal Experiment cluster_analysis 3. Sample Analysis s1 ¹⁵NH₄Cl (Isotopic Nitrogen Source) s3 Chemical Synthesis (e.g., reductive amination) s1->s3 s2 α-keto acid s2->s3 s4 ¹⁵N-labeled Amino Acid s3->s4 a1 Administer ¹⁵N-labeled Amino Acid to Rat s4->a1 a2 Collect Tissue and Urine Samples over Time a1->a2 an1 Protein Hydrolysis (Acid Hydrolysis) a2->an1 an2 Isolate Amino Acids an1->an2 an3 Convert Amino Group Nitrogen to N₂ Gas an2->an3 an4 ¹⁵N Enrichment Analysis (Mass Spectrometry) an3->an4

Figure 1: Experimental workflow of Schoenheimer and Rittenberg's ¹⁵N tracing experiments.

Detailed Methodologies:

  • ¹⁵N-Labeled Amino Acid Synthesis: Early methods for synthesizing ¹⁵N-labeled amino acids, such as glycine, involved the amination of α-haloacids using ¹⁵N-labeled ammonia. The synthesis of other amino acids was more complex and represented a significant chemical undertaking at the time.

  • Animal Feeding and Sample Collection: Adult rats were maintained on a controlled diet to ensure they were in nitrogen balance. The ¹⁵N-labeled amino acid was then added to their food for a defined period. At various time points, animals were sacrificed, and tissues (e.g., liver, muscle) and urine were collected for analysis.

  • Protein Hydrolysis and Amino Acid Isolation: Proteins were extracted from the tissues and subjected to acid hydrolysis, typically using 6M HCl at elevated temperatures for several hours, to break the peptide bonds and release the constituent amino acids. Individual amino acids were then isolated through a series of chemical precipitation and crystallization steps.

  • ¹⁵N Isotopic Analysis (The Rittenberg Technique): The isolated amino acid's amino group nitrogen was converted to nitrogen gas (N₂). This was achieved by reacting the ammonium salt of the amino acid with alkaline hypobromite in a vacuum, a method known as the Rittenberg technique. The resulting N₂ gas was then introduced into a custom-built mass spectrometer to measure the ratio of ¹⁵N¹⁴N to ¹⁴N¹⁴N, from which the atom % ¹⁵N enrichment could be calculated.

Quantitative Findings: The Half-Life of Proteins

Schoenheimer and his colleagues were able to quantify the rate of protein turnover by measuring the incorporation and decay of ¹⁵N in tissue proteins. They introduced the concept of the "half-life" of a protein, the time it takes for half of the protein molecules to be replaced. While their book "The Dynamic State of Body Constituents" primarily presents the conceptual framework, data from their original publications and subsequent analyses provide estimates of these early measurements.

Tissue/Protein FractionOrganismEstimated Half-Life (days)
Liver ProteinsRat~5-6
Muscle ProteinsRat~30
HemoglobinHuman~127
Total Body ProteinsRat~17

Note: These are approximate values compiled from various sources referencing Schoenheimer's work and represent a significant conceptual leap rather than precise modern measurements.

Modern Era: High-Throughput and High-Resolution Analysis

The fundamental principles established by Schoenheimer and Rittenberg laid the groundwork for the sophisticated techniques used today. The availability of commercially produced ¹³C and ¹⁵N labeled amino acids, coupled with advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has enabled researchers to probe metabolic pathways and protein dynamics with unprecedented detail and scale.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

Developed in the early 2000s, SILAC has become a cornerstone of quantitative proteomics. This metabolic labeling strategy allows for the accurate comparison of protein abundance between different cell populations.

SILAC_Workflow cluster_labeling 1. Metabolic Labeling cluster_sample_prep 2. Sample Preparation cluster_analysis 3. LC-MS/MS Analysis cluster_quantification 4. Data Analysis & Quantification l1 Control Cells: 'Light' Medium (e.g., ¹²C₆-Lys, ¹²C₆-Arg) l3 Cell Growth & Proliferation (>5 doublings for full incorporation) l1->l3 l2 Experimental Cells: 'Heavy' Medium (e.g., ¹³C₆-Lys, ¹³C₆-Arg) l2->l3 p1 Combine Cell Populations (1:1 ratio) l3->p1 p2 Cell Lysis & Protein Extraction p1->p2 p3 Protein Digestion (e.g., Trypsin) p2->p3 a1 Peptide Separation (Liquid Chromatography) p3->a1 a2 Mass Spectrometry (MS1 Scan: Detect 'Light' & 'Heavy' Peptide Pairs) a1->a2 a3 Peptide Fragmentation (MS2 Scan: Sequence Identification) a2->a3 q1 Extract Ion Chromatograms for 'Light' & 'Heavy' Peptide Pairs a3->q1 q2 Calculate Peak Area Ratios (Heavy/Light) q1->q2 q3 Protein Quantification q2->q3

Figure 2: General experimental workflow for SILAC-based quantitative proteomics.

Detailed Experimental Protocol for SILAC:

  • Cell Culture and Labeling:

    • Two populations of cells are cultured in parallel.

    • The "light" population is grown in medium containing natural abundance amino acids (e.g., ¹²C₆-Lysine, ¹²C₆-Arginine).

    • The "heavy" population is grown in medium where specific essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Lysine, ¹³C₆,¹⁵N₄-Arginine).

    • Cells are cultured for at least five passages to ensure near-complete incorporation of the labeled amino acids into the proteome.

    • Reagent Concentrations:

      • Dialyzed fetal bovine serum (10%) is used to minimize the concentration of unlabeled amino acids.

      • "Heavy" amino acids are typically added at the same concentration as their "light" counterparts in standard media (e.g., ¹³C₆-Lysine at ~146 mg/L, ¹³C₆-Arginine at ~84 mg/L).

  • Sample Preparation:

    • The "light" and "heavy" cell populations are harvested and combined in a 1:1 ratio based on cell number or protein concentration.

    • The combined cell pellet is lysed, and the proteins are extracted.

    • The protein mixture is then digested into peptides, most commonly with trypsin.

  • LC-MS/MS Analysis:

    • The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

    • In the MS1 scan, "light" and "heavy" peptide pairs, which are chemically identical but differ in mass, are detected.

    • In the MS2 scan, peptides are fragmented to determine their amino acid sequence.

  • Data Analysis and Quantification:

    • The relative abundance of a protein is determined by comparing the peak intensities or areas of the "heavy" and "light" peptide pairs in the MS1 spectra. Software packages like MaxQuant are commonly used for this analysis.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic pathways in living cells. By providing cells with a ¹³C-labeled substrate, such as ¹³C-glucose or ¹³C-glutamine, researchers can trace the path of the carbon atoms through the metabolic network.

MFA_Workflow cluster_labeling 1. Isotopic Labeling Experiment cluster_sample_prep 2. Sample Preparation cluster_analysis 3. Analytical Measurement cluster_modeling 4. Computational Modeling l1 Culture cells with ¹³C-labeled substrate (e.g., ¹³C-glucose) l2 Achieve isotopic steady state l1->l2 p1 Quench Metabolism (e.g., cold methanol) l2->p1 p2 Extract Metabolites p1->p2 p3 Hydrolyze Proteins & Isolate Amino Acids (optional) p2->p3 a1 Derivatize Amino Acids (for GC-MS) p3->a1 a2 GC-MS or LC-MS Analysis a1->a2 a3 Determine Mass Isotopomer Distributions a2->a3 m1 Define Metabolic Network Model a3->m1 m2 Fit Measured Isotopomer Distributions to Model m1->m2 m3 Estimate Intracellular Fluxes m2->m3

Figure 3: General workflow for ¹³C-Metabolic Flux Analysis.

Detailed Experimental Protocol for ¹³C-MFA using GC-MS:

  • Isotopic Labeling:

    • Cells are cultured in a defined medium containing a ¹³C-labeled substrate, such as [1,2-¹³C₂]glucose or [U-¹³C₆]glucose, until isotopic steady state is reached.

  • Metabolite Quenching and Extraction:

    • To halt enzymatic activity and preserve the metabolic state of the cells, metabolism is rapidly quenched, often by submersion in cold methanol (-80°C).

    • Metabolites are then extracted from the cells.

  • Analysis of Proteinogenic Amino Acids by GC-MS:

    • A common approach in ¹³C-MFA is to analyze the labeling patterns of protein-derived amino acids, as they represent a stable and abundant pool of metabolic intermediates.

    • Proteins are hydrolyzed, and the resulting amino acids are derivatized to make them volatile for Gas Chromatography (GC) analysis.

    • GC-MS Parameters:

      • Derivatization: N-acetyl methyl esters (NACME) are a common derivatization for amino acids.

      • GC Column: A nonpolar column, such as a DB-5, is typically used.

      • Temperature Program: A temperature gradient is used to separate the derivatized amino acids (e.g., initial temp 70°C, ramped to 255°C).

      • Mass Spectrometer: Operated in selected ion monitoring (SIM) or scan mode to detect the mass isotopomer distributions of different amino acid fragments.

  • Flux Estimation:

    • The measured mass isotopomer distributions are used in computational models of cellular metabolism to estimate the flux through various pathways.

¹³C and ¹⁵N Labeling for Protein Structure Determination by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. The use of ¹³C and ¹⁵N labeled amino acids is essential for NMR studies of proteins larger than ~10 kDa.

NMR_Workflow cluster_expression 1. Protein Expression & Labeling cluster_purification 2. Protein Purification cluster_nmr 3. NMR Data Acquisition cluster_analysis 4. Structure Calculation e1 Express protein in E. coli in minimal medium e2 Provide ¹⁵NH₄Cl and/or ¹³C-glucose as sole nitrogen/carbon sources e1->e2 p1 Cell Lysis e2->p1 p2 Chromatography (e.g., Affinity, Size Exclusion) p1->p2 n1 Acquire 2D & 3D Triple-Resonance Spectra (e.g., HNCO, HNCA, HNCACB) p2->n1 n2 Acquire NOESY Spectra n1->n2 a1 Resonance Assignment n2->a1 a2 Generate Distance Restraints from NOESY data a1->a2 a3 Calculate 3D Protein Structure a2->a3

Figure 4: General workflow for protein structure determination using ¹³C/¹⁵N labeling and NMR.

Detailed Experimental Protocol for NMR Structure Determination:

  • Protein Expression and Labeling:

    • The protein of interest is typically overexpressed in E. coli grown in a minimal medium.

    • ¹⁵NH₄Cl is provided as the sole nitrogen source for ¹⁵N labeling.

    • ¹³C-glucose is provided as the sole carbon source for ¹³C labeling.

    • For larger proteins (>30 kDa), deuteration (²H labeling) is also employed to improve spectral quality.

  • Protein Purification:

    • The labeled protein is purified to homogeneity using standard chromatographic techniques.

  • NMR Data Acquisition:

    • A series of multi-dimensional NMR experiments are performed.

    • Triple-resonance experiments (e.g., HNCO, HN(CA)CO, HNCA, HNCACB) are used to link the backbone atoms of adjacent amino acids, which is crucial for sequential resonance assignment.

    • Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are used to identify protons that are close in space (< 5 Å), providing the distance restraints needed for structure calculation.

  • Structure Calculation:

    • The chemical shifts of the backbone and side-chain atoms are assigned to specific residues in the protein sequence.

    • The NOE data is converted into distance restraints.

    • Computational algorithms are used to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

Conclusion

From the revolutionary discovery of the dynamic state of body constituents to the high-throughput quantification of entire proteomes and the elucidation of intricate metabolic fluxes, the journey of ¹³C and ¹⁵N labeled amino acids in research has been one of continuous innovation and discovery. The foundational work of Schoenheimer and Rittenberg not only overturned a long-held dogma but also provided the conceptual and methodological framework for generations of scientists. Today, the application of these stable isotopes, in conjunction with advanced analytical technologies, continues to be a driving force in biological and biomedical research, enabling a deeper understanding of health and disease at the molecular level. As we look to the future, the continued development of novel labeling strategies, analytical instrumentation, and computational tools promises to further expand the frontiers of what we can learn by tracing the paths of these fundamental building blocks of life.

References

Methodological & Application

Application Notes and Protocols: L-Alanine-1-13C,15N Labeling in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful and widely used technique in mass spectrometry (MS)-based quantitative proteomics.[1][2] This method involves the metabolic incorporation of "heavy" amino acids containing stable isotopes, such as ¹³C and ¹⁵N, into cellular proteins. L-Alanine-1-¹³C,¹⁵N is a specific isotopically labeled form of the non-essential amino acid L-Alanine, which plays a crucial role in cellular metabolism.[3] It is involved in sugar and acid metabolism, enhances the immune system, and serves as an energy source for muscle tissue, the brain, and the central nervous system.[3] By replacing the natural "light" amino acids with their "heavy" counterparts, researchers can accurately quantify changes in protein abundance and trace metabolic pathways within cells.[1]

This document provides a detailed protocol for the application of L-Alanine-1-¹³C,¹⁵N labeling in mammalian cell culture for metabolic flux analysis and quantitative proteomics.

Applications

The use of L-Alanine-1-¹³C,¹⁵N as a tracer in mammalian cell culture has several key applications:

  • Metabolic Flux Analysis (MFA): Tracing the ¹³C and ¹⁵N atoms from L-Alanine through various metabolic pathways allows for the quantification of intracellular metabolic fluxes. This is critical for understanding how cells regulate their metabolism under different physiological and pathological conditions.

  • Quantitative Proteomics (SILAC): L-Alanine-1-¹³C,¹⁵N can be used as one of the labeled amino acids in a SILAC experiment to achieve accurate relative quantification of proteins between different experimental conditions.

  • Drug Development: Understanding the metabolic rewiring in diseased cells, such as cancer cells, is crucial for developing targeted therapies. L-Alanine-1-¹³C,¹⁵N labeling can help identify metabolic vulnerabilities that can be exploited for drug development.

  • Amino Acid Metabolism Studies: This specific labeling pattern allows for the detailed investigation of alanine's role as a donor of both carbon and nitrogen in the biosynthesis of other amino acids and metabolites.

Experimental Protocol

This protocol outlines the general steps for L-Alanine-1-¹³C,¹⁵N labeling in adherent mammalian cell cultures. Optimization may be required for specific cell lines and experimental goals.

Materials

  • Mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • L-Alanine-1-¹³C,¹⁵N (Cambridge Isotope Laboratories, Inc. or equivalent)

  • L-Arginine and L-Lysine (for standard SILAC, if applicable)

  • Labeling medium: Basal medium (e.g., DMEM) lacking L-Alanine, supplemented with L-Alanine-1-¹³C,¹⁵N and dFBS.

  • 6-well cell culture plates

  • Liquid nitrogen or dry ice

  • Ice-cold 80% methanol

Procedure

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of harvest.

    • Culture the cells in their complete growth medium at 37°C in a humidified incubator with 5% CO₂.

  • Adaptation to Labeling Medium (for SILAC):

    • For complete proteome labeling in SILAC experiments, cells need to be cultured for at least five cell doublings in the heavy labeling medium to ensure full incorporation of the labeled amino acid.

    • Prepare the "heavy" SILAC medium by supplementing the basal medium with L-Alanine-1-¹³C,¹⁵N, "heavy" L-Arginine (e.g., ¹³C₆,¹⁵N₄-Arg), "heavy" L-Lysine (e.g., ¹³C₆,¹⁵N₂-Lys), and dFBS.

    • Culture one population of cells in the "heavy" medium and a control population in a "light" medium containing the natural abundance amino acids.

  • Short-Term Labeling for Metabolic Flux Analysis:

    • Once cells have reached the desired confluency, aspirate the complete growth medium.

    • Gently wash the cells twice with pre-warmed PBS to remove any remaining "light" amino acids.

    • Add 1 mL of pre-warmed labeling medium containing L-Alanine-1-¹³C,¹⁵N to each well. The concentration of the labeled alanine should be similar to that in the standard culture medium.

    • Incubate the cells for a specific duration (e.g., from minutes to several hours) depending on the metabolic pathway of interest and its turnover rate.

  • Metabolism Quenching and Metabolite Extraction:

    • At the end of the labeling period, aspirate the labeling medium.

    • Immediately quench metabolism by placing the cell culture plate on dry ice or in a liquid nitrogen bath. This step is critical to halt all enzymatic activity and preserve the metabolic state of the cells.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the suspension thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing for Mass Spectrometry:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

    • The protein pellet can be used for proteomic analysis.

    • Dry the metabolite extract using a vacuum concentrator.

    • The dried metabolites can then be derivatized, if necessary, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

Quantitative data from labeling experiments should be summarized in clear and structured tables for easy interpretation and comparison.

Table 1: Example Labeling Conditions and Incorporation Efficiency

Cell LineL-Alanine-1-¹³C,¹⁵N Conc. (mM)Labeling Time (hours)% ¹³C,¹⁵N Incorporation into Intracellular Alanine
HEK2930.51> 95%
HeLa0.51> 95%
A5490.54> 90%
MCF-70.54> 90%

Note: The above data are illustrative. Actual incorporation rates will vary based on the cell line, its metabolic activity, and experimental conditions.

Table 2: Example Mass Shifts for Key Metabolites

MetaboliteUnlabeled Mass (m/z)Labeled Mass (m/z)Mass Shift (Δm/z)
Alanine89.04791.047+2
Pyruvate87.00888.011+1
Lactate89.02490.027+1
Glutamate147.053148.056+1

Visualizations

Experimental Workflow

experimental_workflow cell_seeding Cell Seeding (~80% confluency) wash Wash with PBS cell_seeding->wash labeling Incubate with L-Alanine-1-13C,15N Labeling Medium wash->labeling quench Quench Metabolism (Liquid Nitrogen/Dry Ice) labeling->quench extract Metabolite Extraction (80% Methanol) quench->extract process Sample Processing (Centrifugation) extract->process analysis LC-MS / GC-MS Analysis process->analysis data Data Analysis (Metabolic Flux Calculation) analysis->data

A generalized workflow for L-Alanine-1-¹³C,¹⁵N metabolic labeling experiments.

Alanine Metabolism Pathway

alanine_metabolism cluster_alt glucose Glucose pyruvate Pyruvate glucose->pyruvate Glycolysis alanine This compound pyruvate->alanine lactate Lactate pyruvate->lactate tca TCA Cycle pyruvate->tca PDH alt Alanine Aminotransferase (ALT) pyruvate->alt alanine->pyruvate 13C alanine->alt akg α-Ketoglutarate glutamate Glutamate akg->glutamate 15N akg->alt glutamate->alt

Key metabolic pathways traced using L-Alanine-1-¹³C,¹⁵N.

References

In Vivo Infusion of L-Alanine-1-¹³C,¹⁵N for Rodent Metabolic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers are invaluable tools in metabolic research, enabling the dynamic tracking of nutrients through complex biochemical pathways in vivo. L-Alanine, a key non-essential amino acid, plays a central role in intermediary metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and ureagenesis. The dual-labeled tracer, L-Alanine-1-¹³C,¹⁵N, allows for the simultaneous tracing of the carbon skeleton and the amino nitrogen, providing a comprehensive view of its metabolic fate.

This document provides detailed application notes and protocols for conducting in vivo infusion studies with L-Alanine-1-¹³C,¹⁵N in rodents. These studies are critical for understanding fundamental metabolic processes and for evaluating the mechanism of action of novel therapeutic agents targeting metabolic diseases. Alanine is a primary substrate for hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate sources, which is often dysregulated in diseases such as type 2 diabetes.[1][2]

Core Applications

  • Quantification of Gluconeogenesis: Tracing the ¹³C label from alanine into glucose provides a direct measure of the rate of hepatic glucose production.[2][3]

  • TCA Cycle Flux Analysis: The incorporation of ¹³C into TCA cycle intermediates and related amino acids (e.g., glutamate, aspartate) reveals the activity of this central metabolic hub.

  • Urea Cycle and Nitrogen Metabolism: The ¹⁵N label can be tracked into urea and other nitrogen-containing compounds to quantify rates of ureagenesis and amino acid transamination.[4]

  • Inter-organ Amino Acid Exchange: These studies can elucidate the complex interplay of alanine metabolism between different tissues, such as the liver, muscle, and gut.

Data Presentation: Quantitative Parameters

The following table summarizes typical quantitative data obtained from L-Alanine-1-¹³C,¹⁵N infusion studies in rodents. These values can vary based on the specific experimental conditions, rodent model, and analytical methods used.

ParameterTypical Value/RangeSpecies/ConditionAnalytical MethodReference
Tracer L-Alanine-1-¹³C,¹⁵N
Infusion Rate 10-30 µmol/kg/minMice, RatsSyringe Pump
Tracer Enrichment in Infusate 98-99%MS, NMR
Plasma Alanine Enrichment 10-70%RatsNMR
Glucose ¹³C Enrichment Varies based on metabolic stateRatsNMR, GC-MS
Urea ¹⁵N Enrichment Varies based on metabolic stateGC-MS, LC-MS
Relative Flux (Pyruvate Carboxylase vs. Pyruvate Dehydrogenase) ~3.6:1 (PC:PDH)RatsNMR
Contribution of Alanine to Glucose Production Varies (e.g., ~2.3-fold increase with alanine infusion)RatsIsotope Dilution

Experimental Protocols

Protocol 1: Surgical Preparation for Catheterization

Objective: To surgically implant catheters for conscious, unrestrained rodent infusion studies.

Materials:

  • Rodents (mice or rats, appropriately housed and acclimated)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools (scalpels, forceps, scissors)

  • Catheters (e.g., V.A.B.™)

  • Sutures

  • Analgesics

Procedure:

  • Anesthetize the rodent using isoflurane (or other approved anesthetic).

  • Shave and sterilize the surgical area (e.g., dorsal neck region for jugular vein catheterization).

  • Make a small incision to expose the jugular vein.

  • Carefully insert the catheter into the vein and advance it towards the heart.

  • Secure the catheter in place with sutures.

  • Tunnel the exterior end of the catheter subcutaneously to exit at the back of the neck.

  • Close the incision with sutures or surgical staples.

  • Administer post-operative analgesics as per institutional guidelines.

  • Allow the animal to recover for at least 3-5 days before the infusion study.

Protocol 2: In Vivo Infusion of L-Alanine-1-¹³C,¹⁵N

Objective: To perform a steady-state infusion of the tracer to measure metabolic fluxes.

Materials:

  • Catheterized rodent

  • L-Alanine-1-¹³C,¹⁵N (sterile, pyrogen-free solution in saline)

  • Infusion pump

  • Swivel system to allow free movement of the animal

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

Procedure:

  • Fast the rodent overnight (e.g., 12-16 hours) to achieve a post-absorptive state.

  • Connect the rodent's catheter to the infusion pump via a swivel system.

  • Acclimate the animal to the experimental setup for at least 30 minutes.

  • Collect a baseline blood sample (t=0) from the tail vein or another appropriate site.

  • Begin the continuous infusion of L-Alanine-1-¹³C,¹⁵N. A priming bolus may be administered to reach isotopic steady state more rapidly.

  • Collect blood samples at regular intervals (e.g., 30, 60, 90, 120 minutes) to monitor the isotopic enrichment of alanine and its metabolites.

  • At the end of the infusion period, anesthetize the animal and collect terminal blood and tissue samples (e.g., liver, muscle, kidney).

  • Immediately freeze tissue samples in liquid nitrogen to quench metabolic activity.

  • Process blood samples to separate plasma and store all samples at -80°C until analysis.

Protocol 3: Sample Preparation and Analysis

Objective: To extract metabolites and measure isotopic enrichment.

Materials:

  • Frozen plasma and tissue samples

  • Homogenizer

  • Solvents (e.g., perchloric acid, methanol, chloroform)

  • Centrifuge

  • Analytical instruments (GC-MS, LC-MS/MS, or NMR)

Procedure:

  • Plasma: Deproteinize plasma samples by adding a cold solvent like perchloric acid or methanol, followed by centrifugation.

  • Tissues: Homogenize frozen tissue samples in a cold solvent mixture (e.g., methanol/chloroform/water) to extract metabolites.

  • Derivatization (for GC-MS): Chemically modify the extracted metabolites to make them volatile for GC-MS analysis.

  • Analysis:

    • GC-MS or LC-MS/MS: Inject the prepared samples into the mass spectrometer to separate and quantify the different isotopologues of alanine, glucose, lactate, TCA cycle intermediates, and urea.

    • NMR: Analyze tissue extracts or perfusates to determine the positional enrichment of ¹³C in metabolites like glucose and glutamate, providing detailed information on pathway activity.

Visualizations

Metabolic Fate of L-Alanine-1-¹³C,¹⁵N

metabolic_fate cluster_blood Bloodstream cluster_liver Hepatocyte cluster_circulation Circulation L-Alanine-1-13C,15N This compound Alanine_in Alanine (13C, 15N) Pyruvate Pyruvate (13C) Alanine_in->Pyruvate ALT (Transamination) Glutamate_in Glutamate (15N) Alanine_in->Glutamate_in ALT (Transamination) OAA Oxaloacetate (13C) Pyruvate->OAA Pyruvate Carboxylase TCA TCA Cycle (13C) Pyruvate->TCA PDH Glucose Glucose (13C) OAA->Glucose Gluconeogenesis Glucose_out Glucose (13C) Glucose->Glucose_out Export TCA->OAA Urea_Cycle Urea Cycle Glutamate_in->Urea_Cycle Urea Urea (15N) Urea_out Urea (15N) Urea->Urea_out Export Urea_Cycle->Urea

Caption: Metabolic pathways traced using L-Alanine-1-¹³C,¹⁵N in the liver.

Experimental Workflow

experimental_workflow Fasting Overnight Fasting Infusion Tracer Infusion (this compound) Fasting->Infusion Sampling Serial Blood Sampling Infusion->Sampling Termination Euthanasia & Tissue Collection Sampling->Termination Processing Sample Processing (Metabolite Extraction) Termination->Processing Analysis Isotopic Analysis (MS or NMR) Processing->Analysis Data Data Analysis (Flux Calculation) Analysis->Data End Metabolic Insights Data->End

References

Application Notes and Protocols for L-Alanine-1-13C,15N Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine, a non-essential amino acid, plays a pivotal role in cellular metabolism, including energy production and the glucose-alanine cycle. The use of stable isotope-labeled L-Alanine, specifically L-Alanine-1-13C,15N, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides a powerful tool for metabolic flux analysis, pharmacokinetic studies, and as an internal standard for the accurate quantification of endogenous L-Alanine in various biological matrices. This application note provides detailed protocols for sample preparation and LC-MS/MS analysis of this compound.

Stable isotope dilution LC-MS/MS is a gold-standard analytical technique that offers high selectivity and sensitivity for quantitative biomarker analysis.[1] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision in quantification.[2]

Metabolic Pathway of L-Alanine

L-Alanine is central to several key metabolic pathways. It can be synthesized from pyruvate, a product of glycolysis, through a transamination reaction catalyzed by alanine transaminase (ALT). This reaction is reversible, allowing alanine to be converted back to pyruvate, which can then enter the citric acid cycle for energy production or be used as a substrate for gluconeogenesis in the liver. The glucose-alanine cycle facilitates the transport of amino groups from muscle to the liver for urea synthesis, while regenerating glucose for muscle energy.

Alanine Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis L_Alanine L-Alanine Pyruvate->L_Alanine ALT TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis L_Alanine->Pyruvate ALT L_Glutamate L-Glutamate L_Alanine->L_Glutamate Transamination Protein_Synthesis Protein Synthesis L_Alanine->Protein_Synthesis L_Alanine_1_13C_15N This compound (Tracer/Internal Standard) L_Alanine_1_13C_15N->L_Alanine Used to trace or quantify Alpha_Ketoglutarate α-Ketoglutarate Alpha_Ketoglutarate->L_Glutamate Urea_Cycle Urea Cycle L_Glutamate->Urea_Cycle

Caption: Metabolic fate of L-Alanine.

Experimental Protocols

The choice of sample preparation protocol is critical for accurate and reproducible results and depends on the biological matrix. The following sections detail protocols for plasma/serum, cultured cells, and tissue samples. A general experimental workflow is depicted below.

Experimental Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample_Collection Sample Collection (Plasma, Cells, Tissue) Add_IS Addition of Internal Standard (this compound) Sample_Collection->Add_IS Extraction Extraction / Protein Precipitation Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Derivatization Derivatization (Optional) Supernatant_Collection->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: General workflow for L-Alanine analysis.

Protocol 1: Plasma/Serum Sample Preparation

This protocol is suitable for the extraction of L-Alanine from plasma or serum samples. Protein precipitation is a common and effective method.

Materials:

  • Plasma or serum samples

  • This compound internal standard (IS) solution

  • 30% (w/v) Sulfosalicylic acid (SSA) solution[3][4] or ice-cold methanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a microcentrifuge tube, add 100 µL of the plasma or serum sample.

  • Add a known amount of this compound internal standard solution. The concentration of the IS should be chosen to be within the linear range of the calibration curve.

  • Protein Precipitation (Option A - SSA): Add 10 µL of 30% SSA solution to the sample.[3]

  • Protein Precipitation (Option B - Methanol): Add 400 µL of ice-cold methanol.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at 4°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge the tubes at 12,000 rpm for 5 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • The supernatant can be directly injected into the LC-MS/MS system or subjected to an optional derivatization step. For direct injection, a dilution with the initial mobile phase may be necessary. For example, dilute 50 µL of the supernatant with 450 µL of the mobile phase A.

Protocol 2: Cultured Cell Sample Preparation

This protocol describes the extraction of L-Alanine from adherent or suspension cultured cells.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound internal standard (IS) solution

  • Ice-cold 80% methanol

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • For adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • For suspension cells: Pellet the cells by centrifugation, aspirate the medium, and wash the pellet twice with ice-cold PBS.

  • Add a known amount of this compound internal standard solution.

  • Add ice-cold 80% methanol to the cells (e.g., 1 mL for a 10 cm dish or per 1-5 million cells).

  • For adherent cells: Scrape the cells from the plate in the presence of the methanol.

  • For suspension cells: Resuspend the cell pellet in methanol.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Vortex the mixture thoroughly.

  • Incubate on ice for 20 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant containing the metabolites.

  • The supernatant can be dried under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Tissue Sample Preparation

This protocol is for the extraction of L-Alanine from tissue samples.

Materials:

  • Tissue samples, snap-frozen in liquid nitrogen

  • This compound internal standard (IS) solution

  • Ice-cold 80% methanol

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Weigh the frozen tissue sample (typically 10-50 mg).

  • Add a known amount of this compound internal standard solution.

  • Add a sufficient volume of ice-cold 80% methanol to the tissue (e.g., 1 mL per 50 mg of tissue).

  • Homogenize the tissue sample until a uniform lysate is obtained. Keep the sample on ice during homogenization to prevent degradation.

  • Incubate the homogenate on ice for 20 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant.

  • The supernatant can be further processed (e.g., dried and reconstituted) for LC-MS/MS analysis.

Derivatization (Optional)

While direct analysis of underivatized amino acids is possible and often preferred for simplicity, derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to increased sensitivity.

  • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): This reagent reacts with primary and secondary amines to form stable derivatives.

  • Urea: A simple and inexpensive reagent that reacts with amino acids to form carbamoyl derivatives, which show improved separation on reversed-phase columns.

LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS parameters for the analysis of L-Alanine. Optimization of these parameters for your specific instrument and application is recommended.

Table 1: Representative LC-MS/MS Parameters

ParameterSettingReference
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Mixed-mode (e.g., Thermo Scientific™ Acclaim™ Trinity™) or HILIC column for direct analysis; C18 column for derivatized analysis.
Mobile Phase A Water with 0.1% formic acid or an ammonium formate buffer.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analytes. For example, 2% to 20% B over 5 minutes.
Flow Rate 0.2 - 0.6 mL/min, depending on the column dimensions.
Injection Volume 2 - 10 µL.
MS System Triple quadrupole mass spectrometer.
Ionization Mode Positive Electrospray Ionization (ESI+).
Scan Type Multiple Reaction Monitoring (MRM).
MRM Transitions L-Alanine: Q1: m/z 90.1 -> Q3: m/z 44.0This compound: Q1: m/z 92.1 -> Q3: m/z 46.0
Collision Energy Optimized for the specific instrument and analyte.

Quantitative Data

The following table presents example quantitative data for L-Alanine analysis in human plasma. The use of a stable isotope-labeled internal standard is essential for achieving such accuracy and precision.

Table 2: Example Quantitative Performance for L-Alanine in Human Plasma

ParameterResultReference
Linear Range 20 - 500 µM
Limit of Quantification (LOQ) 20 µM
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%

Conclusion

The protocols and methods described in this application note provide a robust framework for the quantitative analysis of this compound in various biological samples using LC-MS/MS. The choice of sample preparation technique and whether to employ derivatization will depend on the specific requirements of the study, including the sample matrix, desired sensitivity, and available instrumentation. The use of a stable isotope-labeled internal standard is highly recommended for accurate and precise quantification.

References

Application Notes and Protocols for NMR Spectroscopic Detection of L-Alanine-1-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the detection and characterization of L-Alanine specifically labeled with Carbon-13 at the carboxyl position (C1) and Nitrogen-15 at the amino group. The use of stable isotope labeling in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for tracing metabolic pathways, studying protein structure, and quantifying metabolites in complex biological mixtures.[][2]

Introduction to NMR Techniques for Isotopically Labeled Molecules

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules.[3] The low natural abundance of 13C (1.1%) and 15N (0.37%) isotopes makes their detection in unlabeled biological samples challenging.[] By strategically incorporating 13C and 15N isotopes into molecules like L-Alanine, the sensitivity of NMR experiments is significantly enhanced, enabling a range of specialized techniques for their unambiguous detection.[4]

Heteronuclear NMR experiments, which probe the interactions between different types of nuclei (e.g., 1H, 13C, and 15N), are particularly powerful for studying isotopically labeled compounds. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Correlation (HETCOR) spectroscopy allow for the correlation of chemical shifts between directly bonded or proximally located nuclei, providing invaluable structural and connectivity information.

Key NMR Spectroscopic Techniques for L-Alanine-1-13C,15N Detection

Several NMR techniques are particularly well-suited for the analysis of this compound:

  • 1D 13C and 15N NMR: Direct detection of the 13C and 15N nuclei provides information about their chemical environment. While simple, these experiments often suffer from low sensitivity.

  • 1H-13C HSQC/HETCOR: These 2D experiments correlate the chemical shift of a proton with the chemical shift of a directly attached carbon atom. For this compound, this can be used to observe the correlation between the alpha-proton (Hα) and the alpha-carbon (Cα), and potentially longer-range couplings to the labeled C1 carbon.

  • 1H-15N HSQC: This is a highly sensitive 2D experiment that correlates the chemical shift of a proton with that of its directly bonded nitrogen atom. For this compound, this experiment will show a correlation for the amide proton and the 15N-labeled amino group, often referred to as a "fingerprint" signal.

  • 15N-edited 1H-13C HSQC: This advanced technique specifically filters for signals from protons and carbons that are coupled to a 15N nucleus. This is extremely useful for simplifying complex spectra of biological mixtures by selectively detecting nitrogen-containing metabolites like amino acids.

  • Solid-State NMR (ssNMR): For studying L-Alanine in a solid or aggregated state, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) NMR can be employed to obtain high-resolution spectra of the 13C and 15N nuclei.

Quantitative Data Summary

The following tables summarize typical NMR spectroscopic data for L-Alanine. Note that exact chemical shifts can vary depending on the solvent, pH, and temperature.

Table 1: Typical 1H and 13C Chemical Shifts for L-Alanine in D2O

Atom1H Chemical Shift (ppm)13C Chemical Shift (ppm)
~3.78-
~1.48-
-~52.6
-~19.1
C' (C1)-~177.5

Data compiled from publicly available spectral databases.

Table 2: Typical 15N Chemical Shift and J-Coupling Constants for L-Alanine

ParameterValue
15N Chemical Shift (ppm)~30-40 (relative to liquid NH3)
1J(15N, 1H)~90-95 Hz
1J(13C1, 15N)~15 Hz
2J(15N, Hα)~5-7 Hz

Note: J-coupling values are approximate and can be influenced by molecular conformation and environment.

Experimental Protocols

Protocol 1: Sample Preparation for Solution-State NMR

A well-prepared sample is critical for obtaining high-quality NMR spectra.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, deuterated phosphate buffer)

  • NMR tubes (5 mm)

  • Internal standard (optional, e.g., DSS or TSP)

  • pH meter and solutions for pH adjustment (e.g., DCl, NaOD)

Procedure:

  • Dissolve the Sample: Weigh 5-25 mg of this compound and dissolve it in 0.6-0.8 mL of the chosen deuterated solvent in a clean vial. For 13C and 15N direct detection experiments, a higher concentration is recommended to improve the signal-to-noise ratio.

  • Adjust pH: If necessary, adjust the pH of the solution to the desired value using a pH meter calibrated for D₂O. The chemical shifts of the amino and carboxyl groups are sensitive to pH.

  • Add Internal Standard: If quantitative analysis is required, add a known concentration of an internal standard.

  • Filter the Sample: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

  • Degas the Sample (Optional): For experiments sensitive to dissolved oxygen (e.g., T1 relaxation measurements), degas the sample using the freeze-pump-thaw method.

  • Label the Tube: Clearly label the NMR tube with the sample information.

Protocol 2: 1H-15N HSQC Experiment

This protocol outlines the general steps for acquiring a 2D 1H-15N HSQC spectrum.

Instrument:

  • NMR spectrometer equipped with a probe capable of detecting 1H and 15N frequencies.

Procedure:

  • Insert the Sample: Insert the prepared NMR tube into the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.

  • Tune the Probe: Tune the 1H and 15N channels of the probe to the correct frequencies.

  • Set Up the Experiment:

    • Load a standard 1H-15N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker instruments).

    • Set the spectral widths in both the 1H (direct) and 15N (indirect) dimensions to cover the expected chemical shift ranges.

    • Set the carrier frequencies for both 1H (typically at the water resonance) and 15N (around 117 ppm).

    • Set the number of scans, number of increments in the indirect dimension, and the relaxation delay. A longer relaxation delay (e.g., 1.5-2.0 s) is important for quantitative measurements.

  • Acquire the Data: Start the acquisition. The experiment time will depend on the sample concentration and the desired signal-to-noise ratio.

  • Process the Data: After acquisition, process the 2D data using appropriate software (e.g., TopSpin, Mnova). This typically involves Fourier transformation, phase correction, and baseline correction in both dimensions.

  • Analyze the Spectrum: The resulting spectrum will show a cross-peak at the 1H chemical shift of the amide proton and the 15N chemical shift of the labeled amino group.

Visualizations

Experimental_Workflow Experimental Workflow for NMR Analysis of this compound cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis prep1 Dissolve this compound in D2O prep2 Adjust pH prep1->prep2 prep3 Add Internal Standard prep2->prep3 prep4 Filter into NMR Tube prep3->prep4 nmr1 Lock, Tune, Shim prep4->nmr1 nmr2 Select Pulse Sequence (e.g., 1H-15N HSQC) nmr1->nmr2 nmr3 Set Experimental Parameters nmr2->nmr3 nmr4 Data Acquisition nmr3->nmr4 analysis1 Fourier Transform nmr4->analysis1 analysis2 Phase and Baseline Correction analysis1->analysis2 analysis3 Peak Picking and Integration analysis2->analysis3 analysis4 Spectral Assignment analysis3->analysis4 end Results analysis4->end Final Report

Caption: A flowchart of the experimental workflow for NMR analysis.

Alanine_Metabolic_Pathway Simplified Metabolic Pathway of L-Alanine Pyruvate Pyruvate L_Alanine This compound Pyruvate->L_Alanine Alanine Aminotransferase (ALT) + L-Glutamate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis Alpha_Ketoglutarate α-Ketoglutarate L_Alanine->Alpha_Ketoglutarate Alanine Aminotransferase (ALT) - Pyruvate Protein_Synthesis Protein Synthesis L_Alanine->Protein_Synthesis L_Glutamate L-Glutamate

Caption: Simplified metabolic pathways involving L-Alanine.

References

Application Note: Quantitative Analysis of L-Alanine-1-13C,15N Isotopic Enrichment in Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for quantitative proteomics, enabling the precise measurement of protein turnover, metabolic flux, and drug target engagement.[1][2][3] L-Alanine, a non-essential amino acid, plays a crucial role in cellular metabolism, linking glycolysis and the citric acid cycle to protein synthesis.[4][5] The use of L-Alanine labeled with heavy isotopes, specifically L-Alanine-1-13C,15N, allows for the sensitive tracking of its incorporation into proteins.

This application note provides a detailed protocol for the calculation of isotopic enrichment of this compound in proteins using mass spectrometry. It covers the experimental workflow from cell culture and sample preparation to data analysis, and is intended for researchers in proteomics, metabolomics, and drug development.

Overview of the Workflow

The general workflow for determining the isotopic enrichment of this compound in proteins involves several key stages. This process begins with the metabolic labeling of proteins in cell culture, followed by protein extraction and digestion, and culminates in analysis by mass spectrometry and subsequent data processing.

Experimental Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis & Data Processing A Cell Seeding & Growth B Introduction of This compound Media A->B C Incubation & Label Incorporation B->C D Cell Lysis & Protein Extraction C->D E Protein Quantification D->E F Reduction, Alkylation & Tryptic Digestion E->F G Peptide Desalting F->G H LC-MS/MS Analysis G->H I Peptide Identification H->I J Isotopic Enrichment Calculation I->J K Data Reporting J->K

Caption: Experimental workflow for this compound enrichment analysis.

L-Alanine Metabolism and Protein Incorporation

L-Alanine is synthesized from pyruvate, a key product of glycolysis, through the action of alanine transaminase. It is then incorporated into the cellular protein pool. Understanding this pathway is crucial for interpreting labeling data, as it highlights potential sources of isotopic dilution.

Alanine Metabolism Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis L-Alanine Pool L-Alanine Pool Pyruvate->L-Alanine Pool Alanine Transaminase This compound (external) This compound (external) This compound (external)->L-Alanine Pool Protein Synthesis Protein Synthesis L-Alanine Pool->Protein Synthesis Labeled Protein Labeled Protein Protein Synthesis->Labeled Protein

Caption: Simplified L-Alanine metabolism and protein incorporation pathway.

Experimental Protocols

Cell Culture and Metabolic Labeling

This protocol is a general guideline and should be adapted for specific cell lines and experimental conditions.

  • Media Preparation : Prepare a custom cell culture medium that lacks L-Alanine. Supplement this medium with dialyzed fetal bovine serum to minimize the concentration of unlabeled amino acids.

  • Cell Growth : Culture cells in standard complete medium until they reach the desired confluency (typically 70-80%).

  • Labeling : Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the L-Alanine-free medium supplemented with a known concentration of this compound.

  • Incubation : Incubate the cells for a predetermined period to allow for the incorporation of the labeled L-Alanine into newly synthesized proteins. The optimal incubation time will vary depending on the protein of interest and its turnover rate.

Sample Preparation for Mass Spectrometry
  • Cell Lysis : After the labeling period, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Extraction and Quantification : Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract. Determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay.

  • Protein Digestion :

    • Reduction : Reduce the disulfide bonds in the proteins by adding dithiothreitol (DTT) and incubating at 60°C for 30 minutes.

    • Alkylation : Alkylate the free sulfhydryl groups by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes.

    • Digestion : Dilute the protein sample with ammonium bicarbonate buffer and add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50). Incubate overnight at 37°C.

  • Peptide Desalting : Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and other contaminants that could interfere with mass spectrometry analysis.

Mass Spectrometry Analysis

Analyze the desalted peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).

  • Chromatography : Separate the peptides using a reverse-phase C18 column with a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry : Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument performs a full scan to detect peptide precursor ions, followed by fragmentation (MS/MS) of the most intense ions to determine their amino acid sequences.

Data Analysis and Isotopic Enrichment Calculation

  • Peptide Identification : Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify the peptides from the MS/MS spectra by searching against a relevant protein database.

  • Isotopic Enrichment Calculation : The isotopic enrichment of this compound can be calculated by analyzing the mass isotopologue distribution of peptides containing L-Alanine. The incorporation of one this compound molecule will result in a mass shift of +2 Da compared to the unlabeled peptide.

    The enrichment is calculated as the ratio of the intensity of the labeled peptide to the sum of the intensities of both the labeled and unlabeled peptides.

    Formula: Enrichment (%) = [Intensity (Labeled Peptide) / (Intensity (Labeled Peptide) + Intensity (Unlabeled Peptide))] x 100

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: Example Data for Isotopic Enrichment of a Specific Peptide

Peptide SequenceProteinUnlabeled Intensity (A.U.)Labeled Intensity (A.U.)% Enrichment
GAVLAQWARProtein X1.5 x 10^67.5 x 10^533.3%
VSTLAPEKProtein Y2.1 x 10^71.8 x 10^746.2%
LAVVTNPKProtein Z5.8 x 10^59.2 x 10^561.3%
* Indicates the position of L-Alanine.

Table 2: Comparison of Isotopic Enrichment Across Different Experimental Conditions

ConditionProteinAverage % EnrichmentStandard Deviation
ControlProtein X35.2%2.1%
Treatment AProtein X58.9%3.5%
ControlProtein Y48.1%4.0%
Treatment AProtein Y22.5%2.8%

Conclusion

This application note provides a comprehensive protocol for the calculation of this compound isotopic enrichment in proteins. By employing stable isotope labeling and high-resolution mass spectrometry, researchers can gain valuable insights into protein dynamics and metabolic pathways. Careful execution of the experimental and data analysis steps outlined here will ensure accurate and reproducible results.

References

Application Notes and Protocols for Metabolic Flux Analysis (MFA) with L-Alanine-1-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions, providing a detailed snapshot of cellular physiology.[1][2] By introducing stable isotope-labeled substrates, such as L-Alanine-1-¹³C,¹⁵N, researchers can trace the path of carbon and nitrogen atoms through metabolic networks. This dual-labeled tracer is particularly useful for simultaneously investigating central carbon metabolism and nitrogen metabolism, offering insights into the interplay between these fundamental cellular processes.[3][4]

L-Alanine is a non-essential amino acid that plays a pivotal role in cellular metabolism by linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[5] Through the action of alanine transaminase (ALT), L-Alanine reversibly exchanges its amino group with α-ketoglutarate to form pyruvate and glutamate. The ¹³C label at the first carbon (the carboxyl group) of alanine will be lost as ¹³CO₂ if pyruvate is decarboxylated to form acetyl-CoA by pyruvate dehydrogenase, while the ¹⁵N label will be transferred to glutamate and can subsequently be traced into other amino acids and nitrogen-containing biomolecules. This makes L-Alanine-1-¹³C,¹⁵N an invaluable tool for dissecting cellular energetics, biosynthesis, and the metabolic reprogramming characteristic of various diseases, including cancer.

These application notes provide a comprehensive guide to designing and executing MFA experiments using L-Alanine-1-¹³C,¹⁵N, from cell culture and sample preparation to data analysis and interpretation.

Key Applications

  • Simultaneous Carbon and Nitrogen Flux Analysis: Elucidate the interconnectedness of central carbon and nitrogen metabolism.

  • TCA Cycle Activity and Anaplerosis: Quantify the entry of alanine-derived pyruvate into the TCA cycle and other replenishing pathways.

  • Amino Acid Metabolism: Trace the fate of the nitrogen from alanine into the synthesis of other amino acids.

  • Gluconeogenesis: In relevant cell types, measure the contribution of alanine to glucose production.

  • Drug Discovery and Development: Assess the metabolic effects of drug candidates on cancer cells or other disease models.

Metabolic Pathway of L-Alanine-1-¹³C,¹⁵N

The core of this MFA application lies in understanding the metabolic fate of the isotopic labels from L-Alanine-1-¹³C,¹⁵N. Upon entering the cell, the tracer is primarily metabolized by alanine transaminase (ALT).

cluster_cytosol Cytosol cluster_mitochondria Mitochondria Ala L-Alanine-1-13C,15N Pyr Pyruvate-1-13C Ala->Pyr ALT Pyr_mito Pyruvate-1-13C Pyr->Pyr_mito Transport aKG α-Ketoglutarate Glu Glutamate-15N aKG->Glu ALT OtherAA Other Amino Acids-15N Glu->OtherAA Transaminases AcCoA Acetyl-CoA Pyr_mito->AcCoA PDH CO2 13CO2 AcCoA->CO2 PDH TCA TCA Cycle AcCoA->TCA

Metabolic fate of L-Alanine-1-¹³C,¹⁵N.

Experimental Workflow

A typical MFA experiment using L-Alanine-1-¹³C,¹⁵N involves a series of well-defined steps, from cell culture to data analysis.

A 1. Cell Culture (Reach metabolic steady-state) B 2. Media Switch (Introduce this compound) A->B C 3. Time-Course Sampling (Capture isotopic labeling dynamics) B->C D 4. Quenching (Rapidly halt metabolism) C->D E 5. Metabolite Extraction (Separate polar and non-polar metabolites) D->E F 6. Sample Analysis (LC-MS/MS or GC-MS) E->F G 7. Data Processing (Natural abundance correction) F->G H 8. Flux Estimation (Computational modeling) G->H

Generalized workflow for MFA experiments.

Data Presentation

Quantitative data from MFA experiments are typically presented in tables to facilitate comparison between different experimental conditions. Below are examples of how mass isotopomer distribution data and calculated metabolic fluxes might be presented.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Key Metabolites

This table shows the expected fractional abundance of mass isotopomers for several key metabolites after labeling with L-Alanine-1-¹³C,¹⁵N. The "m+x" notation refers to the mass increase over the unlabeled metabolite due to the incorporation of heavy isotopes.

MetaboliteMass IsotopomerControl Cells (%)Treated Cells (%)Expected Labeling Pattern
Alanine m+05.24.8Unlabeled
m+294.895.2¹³C₁¹⁵N₁ from tracer
Pyruvate m+045.160.3Unlabeled
m+154.939.7¹³C₁ from Alanine-1-¹³C
Glutamate m+038.935.1Unlabeled
m+161.164.9¹⁵N₁ from Alanine-¹⁵N
Aspartate m+075.472.3Unlabeled
m+124.627.7¹⁵N₁ via transamination from Glutamate-¹⁵N
Citrate m+088.292.5Unlabeled
m+111.87.5¹³C₁ from Pyruvate-1-¹³C entering TCA cycle

Table 2: Relative Metabolic Fluxes (Normalized to Alanine Uptake)

This table presents the calculated metabolic fluxes for a control and a treated group, normalized to the rate of alanine uptake. This allows for direct comparison of pathway activities.

Metabolic FluxControlTreated
Alanine Uptake 100100
Pyruvate -> Acetyl-CoA (PDH) 85.3 ± 4.265.1 ± 3.8
Pyruvate -> Oxaloacetate (PC) 14.7 ± 1.934.9 ± 2.5
TCA Cycle 92.5 ± 5.195.7 ± 4.9
Glutamate -> α-Ketoglutarate 78.2 ± 6.588.4 ± 7.1
Glutamate -> Other Amino Acids 21.8 ± 2.311.6 ± 1.5

Experimental Protocols

Protocol 1: Media Preparation for Stable Isotope Tracing

Accurate MFA requires precise control over the composition of the cell culture medium. Using a base medium deficient in the nutrient of interest and supplementing with the labeled tracer is essential.

Materials:

  • Alanine-free DMEM or RPMI-1640

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Alanine-1-¹³C,¹⁵N

  • Sterile, cell culture grade water

  • Standard supplements (e.g., glucose, L-glutamine, penicillin-streptomycin)

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Reconstitute Base Medium: If using a powdered medium, reconstitute it in sterile, cell culture grade water according to the manufacturer's instructions.

  • Prepare L-Alanine-1-¹³C,¹⁵N Stock Solution: Calculate the amount of L-Alanine-1-¹³C,¹⁵N needed to achieve the desired final concentration (e.g., the physiological concentration in standard medium). Dissolve the tracer in a small volume of sterile water and sterile filter it through a 0.22 µm syringe filter.

  • Supplement Medium: Add dFBS to the base medium to the desired final concentration (e.g., 10%). Add all other required supplements at their standard concentrations.

  • Add Tracer: Add the sterile L-Alanine-1-¹³C,¹⁵N stock solution to the supplemented base medium.

  • Final Filtration: Sterile filter the complete labeling medium using a 0.22 µm bottle-top filter.

  • Storage: Store the prepared medium at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Quenching and Metabolite Extraction for Adherent Mammalian Cells

Rapidly halting metabolic activity is critical for obtaining an accurate snapshot of the metabolome.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Liquid nitrogen

  • -80°C freezer

  • Cell scraper

  • 80% methanol (v/v) in water, pre-chilled to -80°C

  • Microcentrifuge tubes

Procedure:

  • Media Removal: Aspirate the culture medium from the plate.

  • Washing: Immediately wash the cells with ice-cold PBS to remove any remaining medium. Aspirate the PBS completely.

  • Quenching: Place the plate on dry ice or a pre-chilled metal block in a cold room. Add a sufficient volume of -80°C 80% methanol to cover the cell monolayer (e.g., 1 mL for a 10 cm dish).

  • Incubation: Incubate the plate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.

  • Cell Scraping: Scrape the cells in the methanol solution using a cell scraper.

  • Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heat.

  • Storage: Store the dried metabolite pellet at -80°C until analysis.

Protocol 3: Quenching and Metabolite Extraction for Suspension Mammalian Cells

This protocol is adapted for cells grown in suspension culture.

Materials:

  • Ice-cold 0.9% saline solution

  • Pre-chilled centrifuge tubes

  • Centrifuge pre-cooled to 4°C

  • Liquid nitrogen

  • -80°C 60% methanol (v/v) in water, pre-chilled to -40°C

  • Microcentrifuge tubes

Procedure:

  • Sampling: Quickly transfer a known volume of cell suspension into a pre-chilled centrifuge tube containing at least 5 volumes of ice-cold 0.9% saline to rapidly dilute extracellular metabolites and lower the temperature.

  • Centrifugation: Centrifuge immediately at 1,000 x g for 1 minute at 4°C.

  • Supernatant Removal: Aspirate the supernatant completely.

  • Washing (Optional but Recommended): Gently resuspend the cell pellet in ice-cold saline and centrifuge again. This step further reduces contamination from the culture medium.

  • Quenching and Extraction: Resuspend the cell pellet in -40°C 60% methanol. The volume should be adjusted based on the cell number.

  • Flash Freezing: Immediately flash-freeze the cell suspension in liquid nitrogen.

  • Thawing and Lysis: Thaw the samples on ice. Further lysis can be achieved by sonication.

  • Centrifugation: Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Re-extraction: Add a second volume of cold methanol to the pellet, vortex, and centrifuge again. Pool the supernatants.

  • Drying and Storage: Dry the pooled supernatant and store at -80°C.

Data Analysis Workflow

The analysis of mass spectrometry data to yield metabolic fluxes is a multi-step computational process.

  • Peak Integration and MID Calculation: Raw mass spectrometry data is processed to identify and integrate the peaks corresponding to the targeted metabolites and their isotopologues. This yields the mass isotopomer distribution (MID) for each metabolite.

  • Natural Abundance Correction: The raw MIDs must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O). This is typically done using matrix-based algorithms that take into account the elemental composition of the metabolite. Software tools like IsoCorrectoR or AccuCor2 can be used for this purpose.

  • Flux Estimation: The corrected MIDs, along with measured extracellular fluxes (e.g., uptake of alanine, secretion of lactate), are used as inputs for MFA software such as INCA or Metran. These programs use an iterative optimization algorithm to find the set of metabolic fluxes that best reproduce the experimental data within the context of a user-defined metabolic network model.

  • Statistical Analysis: Goodness-of-fit tests are performed to ensure that the model provides a statistically acceptable description of the data. Confidence intervals for the estimated fluxes are also calculated to assess the precision of the flux estimates.

Conclusion

Metabolic flux analysis using L-Alanine-1-¹³C,¹⁵N offers a robust and insightful approach to simultaneously probe carbon and nitrogen metabolism. By carefully designing experiments, following rigorous protocols for sample preparation, and employing appropriate computational tools for data analysis, researchers can obtain high-quality, quantitative data on intracellular metabolic fluxes. These data are invaluable for understanding cellular physiology in health and disease and for advancing drug development efforts.

References

Application Note and Protocol: Quantification of L-Alanine using L-Alanine-1-13C,15N as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine, a non-essential amino acid, plays a crucial role in glucose and acid metabolism, providing energy for muscle tissue, the brain, and the central nervous system.[1] Accurate quantification of L-alanine in biological matrices is vital for various fields, including metabolomics, clinical diagnostics, and proteomics. Stable Isotope Dilution (SID) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high accuracy, precision, and sensitivity.[2][3] This method utilizes a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte but has a different mass.[3] This application note provides a detailed protocol for the quantification of L-alanine in human plasma using L-Alanine-1-13C,15N as an internal standard.

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known concentration of this compound is spiked into the plasma sample, serving as the internal standard (IS).[2] Both the endogenous L-alanine (analyte) and the IS are co-extracted from the sample matrix. Due to their near-identical physicochemical properties, any sample loss during preparation and analysis affects both the analyte and the IS equally.

Following extraction, the analyte and IS are separated from other matrix components using reverse-phase liquid chromatography. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the IS. The concentration of L-alanine in the original sample is determined by calculating the peak area ratio of the analyte to the IS and comparing it to a calibration curve prepared with known concentrations of L-alanine and a fixed concentration of the IS.

Materials and Reagents

  • Analytes and Standards:

    • L-Alanine (≥99% purity)

    • This compound (Isotopic Purity ≥98%)

  • Solvents and Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Sulfosalicylic acid

    • Ammonium formate

    • Ultrapure water (18.2 MΩ·cm)

    • Human plasma (sourced from a certified vendor)

Experimental Protocols

Preparation of Stock and Working Solutions
  • L-Alanine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of L-alanine in 10 mL of ultrapure water.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of ultrapure water.

  • L-Alanine Working Standards: Prepare a series of working standards by serially diluting the L-Alanine stock solution with ultrapure water to create calibration standards.

  • Internal Standard Working Solution (5 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for blanks, calibration curve standards, quality control (QC) samples, and unknown samples.

  • Pipette 100 µL of the respective sample (blank matrix, calibration standard-spiked matrix, QC, or unknown plasma) into the labeled tubes.

  • Add 10 µL of 30% sulfosalicylic acid to each tube.

  • Vortex each tube for 30 seconds.

  • Incubate the tubes at 4°C for 30 minutes to allow for complete protein precipitation.

  • Centrifuge the tubes at 12,000 rpm for 5 minutes.

  • Transfer 50 µL of the clear supernatant to a new set of tubes or a 96-well plate.

  • Add 450 µL of the internal standard working solution to each supernatant.

  • Vortex mix for 30 seconds.

  • The samples are now ready for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography System: A UPLC or HPLC system capable of gradient elution.

  • Column: Intrada Amino Acid column (100 x 3 mm, 3 µm) or equivalent HILIC column.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.5 20 80
    5.0 0.5 80 20
    6.0 0.5 80 20
    6.1 0.5 20 80

    | 8.0 | 0.5 | 20 | 80 |

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Key MS Parameters:

    • Spray Voltage: 3500 V

    • Vaporizer Temperature: 370°C

    • Sheath Gas: 45 arbitrary units

    • Auxiliary Gas: 15 arbitrary units

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    L-Alanine 90.1 44.1 17

    | this compound | 92.1 | 46.1 | 17 |

Data Analysis

The concentration of L-alanine is calculated using the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the known concentrations of the calibration standards. A linear regression with a weighting factor of 1/x is typically used for the calibration curve.

Quantitative Data Summary

The following tables represent typical validation data for the quantification of L-alanine in plasma using an isotopic internal standard.

Table 1: Calibration Curve Linearity

Concentration Range (µM)

| 5 - 2500 | >0.995 |

Table 2: Accuracy and Precision

QC Level Nominal Conc. (µM) Intra-day Precision (%CV, n=6) Intra-day Accuracy (%) Inter-day Precision (%CV, n=18) Inter-day Accuracy (%)
Low 15 ≤ 5.0 95 - 105 ≤ 6.0 94 - 106
Medium 150 ≤ 4.0 97 - 103 ≤ 5.0 96 - 104

| High | 1500 | ≤ 3.5 | 98 - 102 | ≤ 4.5 | 97 - 103 |

Table 3: Recovery and Matrix Effect

QC Level Recovery (%) Matrix Effect (%)
Low 92.5 98.1

| High | 94.1 | 97.5 |

Visualizations

Alanine Metabolic Pathway

The primary metabolic pathway for L-alanine involves a reversible transamination reaction catalyzed by alanine aminotransferase (ALT). In this reaction, the amino group from L-alanine is transferred to α-ketoglutarate to form pyruvate and L-glutamate. This pathway is central to the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.

Alanine_Metabolism Alanine L-Alanine ALT Alanine Aminotransferase (ALT) Alanine->ALT AlphaKG α-Ketoglutarate AlphaKG->ALT Pyruvate Pyruvate Glutamate L-Glutamate ALT->Pyruvate ALT->Glutamate

Caption: Alanine Aminotransferase (ALT) Pathway.

Experimental Workflow

The experimental workflow for the quantification of L-alanine using this compound as an internal standard is a streamlined process from sample receipt to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Blank, Calibrant, QC, Unknown) Spike_IS Spike with this compound IS Sample->Spike_IS Precipitate Protein Precipitation (Sulfosalicylic Acid) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute Inject Inject Sample Dilute->Inject LC_Separation Chromatographic Separation Inject->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MRM_Detection MRM Detection ESI->MRM_Detection Integrate Peak Integration MRM_Detection->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Cal_Curve Generate Calibration Curve Ratio->Cal_Curve Quantify Quantify Alanine Concentration Cal_Curve->Quantify

Caption: L-Alanine Quantification Workflow.

References

Unraveling Cellular Metabolism: A Step-by-Step Guide to L-Alanine-1-13C,15N Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Stable isotope tracing has emerged as a powerful technique to quantitatively track the metabolic fate of nutrients within complex biological systems. This guide provides a detailed protocol for conducting metabolic flux analysis using L-Alanine-1-13C,15N, a dual-labeled tracer that offers unique advantages in simultaneously tracking carbon and nitrogen metabolism. These experiments are crucial for understanding cellular energetics, biosynthesis, and the metabolic reprogramming inherent in various diseases, including cancer.

L-Alanine, a non-essential amino acid, occupies a central node in metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis.[1][2] By introducing L-Alanine labeled with Carbon-13 (¹³C) at the first carbon and Nitrogen-15 (¹⁵N) at the amino group, researchers can precisely follow the atoms as they are incorporated into downstream metabolites. This dual-labeling strategy provides a more comprehensive picture of metabolic pathways compared to single-labeled tracers.

This document outlines the necessary steps for performing these tracer experiments in cultured cells, from experimental design and cell culture to sample preparation and analysis by mass spectrometry (MS).

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected outcomes for this compound tracer experiments. These values should be optimized for specific cell lines and experimental conditions.

ParameterIn Vitro (Cell Culture)In Vivo (Animal Models)Analytical PlatformExpected Isotopic Enrichment (M+2) in Pyruvate/Lactate
Tracer Concentration 0.2 - 2 mM150 - 250 mg/kg body weightLC-MS/MS, GC-MS5 - 50%
Labeling Duration 1 - 24 hours30 minutes - 6 hoursNMRVaries depending on flux rates
Cell Density at Harvest ~80% confluencyN/A
Sample Type Cell extracts, spent mediaPlasma, tissue homogenates

M+n represents the isotopologue with 'n' heavy isotopes. Data are for illustrative purposes and will vary based on the biological system and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro this compound Labeling in Cultured Cells

This protocol details the steps for labeling adherent mammalian cells with this compound.

Materials:

  • Mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • This compound

  • Phosphate-buffered saline (PBS), pre-warmed

  • 6-well cell culture plates

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they reach approximately 80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO₂.[3]

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing base medium (lacking unlabeled L-Alanine) with dialyzed FBS and the desired concentration of this compound.[4] The concentration of unlabeled alanine should be minimized to maximize isotopic enrichment.

  • Media Change and Labeling: Once cells reach the desired confluency, aspirate the growth medium.[3] Gently wash the cells twice with pre-warmed PBS. Add 1 mL of the pre-warmed this compound labeling medium to each well.

  • Incubation: Incubate the cells for a predetermined period (e.g., 1, 6, or 24 hours) to allow for the uptake and metabolism of the labeled alanine. The optimal incubation time depends on the turnover rate of the metabolites of interest.

  • Metabolism Quenching and Metabolite Extraction:

    • To halt metabolic activity, rapidly aspirate the labeling medium and place the plate on dry ice.

    • Immediately add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully collect the supernatant containing the polar metabolites and transfer it to a new microcentrifuge tube.

    • Dry the metabolite extracts using a centrifugal vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol describes the derivatization of amino acids for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extracts

  • Derivatization reagent (e.g., AccQ•Tag™ Ultra Derivatization Kit)

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of LC-MS grade water.

  • Derivatization: Follow the manufacturer's protocol for the chosen derivatization reagent. This step chemically modifies the amino acids to improve their chromatographic separation and ionization efficiency.

  • LC-MS/MS Analysis: Inject the derivatized sample into the LC-MS/MS system. Use a suitable reversed-phase column for separation. The mobile phases typically consist of water and acetonitrile with a small percentage of formic acid.

  • Data Acquisition: Acquire data in a targeted manner using Multiple Reaction Monitoring (MRM) or in an untargeted manner using full scan mode to identify and quantify the isotopologues of alanine and its downstream metabolites.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the flow of the tracer through metabolic pathways and for understanding the experimental workflow.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells B Prepare Labeling Medium (with this compound) C Incubate Cells B->C D Quench Metabolism C->D E Extract Metabolites D->E F Dry Extract E->F G Reconstitute & Derivatize F->G H LC-MS/MS Analysis G->H I Data Analysis & Metabolic Flux Calculation H->I

Figure 1: Experimental workflow for this compound tracer experiments.

Figure 2: Key metabolic pathways traced using this compound.

Data Interpretation

The analysis of mass isotopomer distributions in key metabolites provides quantitative insights into metabolic fluxes. For instance, the incorporation of the ¹³C label from L-Alanine-1-¹³C,¹⁵N into pyruvate and lactate (resulting in an M+2 isotopologue) reflects the activity of alanine transaminase. The transfer of the ¹⁵N label to α-ketoglutarate to form glutamate (M+1) quantifies the flux through another transamination reaction. By applying computational models, the fractional isotopic enrichments can be used to calculate absolute metabolic flux rates through these central metabolic pathways.

Conclusion

This compound tracer experiments offer a robust and insightful method for dissecting the complexities of cellular carbon and nitrogen metabolism. The detailed protocols and guidelines presented here provide a solid foundation for researchers to design and execute these powerful experiments. Careful optimization of experimental conditions and rigorous data analysis are paramount for obtaining high-quality, interpretable results that can significantly advance our understanding of metabolic regulation in health and disease.

References

Application Notes: L-Alanine-1-13C,15N in Quantitative Proteomics (SILAC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry (MS)-based proteomics.[1] The technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[2] By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" (isotope-labeled) media, SILAC enables accurate relative quantification of protein abundance between different experimental conditions.[3]

L-Alanine-1-13C,15N is a stable isotope-labeled version of the amino acid L-Alanine, where the carboxyl carbon is replaced with carbon-13 (¹³C) and the amino nitrogen is replaced with nitrogen-15 (¹⁵N). While arginine and lysine are the most commonly used amino acids in SILAC due to the specificity of trypsin cleavage, other amino acids like L-Alanine can be valuable for specific research applications, particularly in studies focused on metabolic pathways where alanine plays a key role.[4][5] The use of L-Alanine-1-¹³C,¹⁵N introduces a significant mass shift, facilitating the accurate differentiation and quantification of peptides from "light" and "heavy" samples.

Key Applications

  • Quantitative Analysis of Protein Expression: SILAC with L-Alanine-1-¹³C,¹⁵N allows for the precise relative quantification of thousands of proteins between different cell populations. This can be applied to study the effects of drug treatments, disease states, or genetic modifications on the cellular proteome.

  • Metabolic Flux Analysis: As a key node in cellular metabolism, labeled alanine can be used to trace its incorporation into various metabolic pathways, providing insights into cellular bioenergetics and biosynthesis. L-Alanine is involved in sugar and acid metabolism, providing energy for muscle tissue, the brain, and the central nervous system.

  • Protein Turnover Studies: By monitoring the rate of incorporation of "heavy" L-Alanine, researchers can study the synthesis and degradation rates of individual proteins.

  • Analysis of Post-Translational Modifications (PTMs): SILAC can be combined with enrichment strategies to quantify changes in the levels of specific PTMs, such as phosphorylation, in response to cellular stimuli.

Experimental Protocols

The following is a generalized protocol for a SILAC experiment using L-Alanine-1-¹³C,¹⁵N. Specific parameters may need to be optimized based on the cell line and experimental goals.

Materials

  • Cell line of interest

  • SILAC-grade DMEM or RPMI 1640 medium deficient in L-Alanine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Alanine (natural abundance)

  • "Heavy" L-Alanine-1-¹³C,¹⁵N

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • C18 spin columns for peptide cleanup

  • Mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system

Protocol

  • Cell Culture and Metabolic Labeling:

    • Culture two populations of cells. For the "light" population, supplement the L-Alanine-deficient medium with "light" L-Alanine to a final concentration typical for the specific medium formulation.

    • For the "heavy" population, supplement the L-Alanine-deficient medium with "heavy" L-Alanine-1-¹³C,¹⁵N to the same final concentration.

    • Culture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid. The efficiency of incorporation should be monitored, aiming for >95%.

  • Experimental Treatment:

    • Once labeling is complete, apply the experimental treatment to one of the cell populations (e.g., drug treatment), while the other serves as a control.

  • Cell Lysis and Protein Quantification:

    • Harvest both "light" and "heavy" cell populations.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration for each lysate.

  • Protein Mixing and Digestion:

    • Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 50 µg each).

    • Reduce the disulfide bonds in the mixed protein sample with DTT.

    • Alkylate the cysteine residues with IAA.

    • Digest the proteins into peptides overnight using trypsin.

  • Peptide Cleanup:

    • Desalt and concentrate the resulting peptide mixture using C18 spin columns according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Analyze the cleaned peptide mixture using a high-resolution mass spectrometer.

    • Set up the data acquisition method to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA).

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the relative abundance of "heavy" and "light" peptides based on their extracted ion chromatograms.

Data Presentation

Quantitative proteomics data from a SILAC experiment is typically presented in a table format, allowing for easy comparison of protein abundance changes between the control ("light") and experimental ("heavy") conditions.

Protein IDGene NameDescriptionRatio H/Lp-valueRegulation
P04049ARAFSerine/threonine-protein kinase A-Raf2.540.001Upregulated
Q9Y243mTORSerine/threonine-protein kinase mTOR0.450.005Downregulated
P60709ACTBActin, cytoplasmic 11.020.95Unchanged
P31749AKT1RAC-alpha serine/threonine-protein kinase1.980.012Upregulated
Q13541PIK3CBPhosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit beta0.990.89Unchanged

This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental Workflow

SILAC_Workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Data Analysis Light_Culture Cell Culture ('Light' L-Alanine) Harvest_Lysis Harvest & Lysis Heavy_Culture Cell Culture ('Heavy' this compound) Heavy_Culture->Harvest_Lysis Mix_Proteins Mix Proteins (1:1) Harvest_Lysis->Mix_Proteins Protein_Digestion Protein Digestion (Trypsin) Mix_Proteins->Protein_Digestion Peptide_Cleanup Peptide Cleanup (C18) Protein_Digestion->Peptide_Cleanup LC_MS LC-MS/MS Analysis Peptide_Cleanup->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing Results Protein Identification & Relative Quantification Data_Processing->Results mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex inhibition Rheb Rheb TSC_Complex->Rheb inhibition Rheb->mTORC1 S6K1 4E-BP1/S6K1 mTORC1->S6K1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis

References

Revolutionizing Metabolic Research: A Multi-Tracer Approach with L-Alanine-1-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

The study of cellular metabolism, a cornerstone of biological and pharmaceutical research, is undergoing a significant transformation. The use of stable isotope tracers, particularly doubly-labeled compounds like L-Alanine-1-13C,15N, in combination with other tracers, offers an unprecedented view into the intricate network of metabolic pathways. This multi-tracer approach allows for the simultaneous tracking of carbon and nitrogen atoms, providing a dynamic and quantitative understanding of cellular bioenergetics, biosynthesis, and metabolic reprogramming in health and disease.[1][2]

L-Alanine is a pivotal non-essential amino acid at the crossroads of several key metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[1][3][4] Its dual labeling with ¹³C at the carboxyl carbon and ¹⁵N at the amino group enables researchers to trace the fate of both its carbon skeleton and its nitrogenous component. When combined with other stable isotope-labeled substrates, such as [U-¹³C]-glucose or [¹⁵N]-glutamine, a more comprehensive and systems-level analysis of metabolic fluxes can be achieved. This strategy is invaluable for identifying metabolic bottlenecks, discovering novel drug targets, and understanding the mechanism of action of therapeutic agents.

Key Applications:

  • Dissecting Gluconeogenesis: Quantifying the contribution of amino acids to hepatic and renal glucose production is crucial in understanding metabolic disorders like diabetes. By using L-Alanine-1-¹³C,¹⁵N alongside a ¹³C-labeled glucose tracer, researchers can precisely measure the flux of alanine carbon to glucose.

  • Interrogating the TCA Cycle: Alanine is readily converted to pyruvate, a primary fuel for the TCA cycle. Tracing the incorporation of ¹³C and ¹⁵N from L-Alanine into TCA cycle intermediates and related amino acids provides deep insights into anaplerotic and cataplerotic fluxes.

  • Mapping Amino Acid Metabolism: The ¹⁵N label allows for the tracking of nitrogen through transamination reactions, offering a detailed picture of amino acid biosynthesis and degradation pathways. Combining this with other ¹⁵N-labeled amino acids can reveal the interconnectedness of amino acid metabolism.

  • Drug Development: Understanding how a drug candidate alters cellular metabolism is a critical aspect of preclinical and clinical development. Multi-tracer analysis can reveal on-target and off-target metabolic effects, aiding in the optimization of drug efficacy and safety.

Visualizing Metabolic Interconnections

The following diagram illustrates the central role of L-Alanine in metabolism and how its dual labels can be traced through interconnected pathways.

Glucose [U-13C]-Glucose Glycolysis Glycolysis Glucose->Glycolysis 13C Pyruvate Pyruvate Glycolysis->Pyruvate 13C L_Alanine This compound Pyruvate->L_Alanine 13C, 15N (transamination) TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle 13C Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis 13C L_Alanine->Pyruvate 13C, 15N Biomass Biomass (Proteins, Nucleotides) L_Alanine->Biomass 13C, 15N TCA_Cycle->Gluconeogenesis 13C Amino_Acids Other Amino Acids ([15N]-Glutamine) TCA_Cycle->Amino_Acids 13C, 15N TCA_Cycle->Biomass 13C Amino_Acids->TCA_Cycle 15N Amino_Acids->Biomass 15N cluster_0 Cell Culture Preparation cluster_1 Isotope Labeling cluster_2 Metabolite Extraction cluster_3 Sample Analysis A Seed cells in 6-well plates B Grow to desired confluency (e.g., 80%) A->B C Aspirate growth medium B->C D Wash cells with PBS C->D E Add pre-warmed labeling medium D->E F Incubate for a defined time course (e.g., 0, 1, 4, 8, 24 hours) E->F G Aspirate labeling medium F->G H Quench metabolism on dry ice G->H I Add ice-cold 80% methanol H->I J Scrape and collect cell suspension I->J K Vortex and incubate at -20°C J->K L Centrifuge to pellet protein K->L M Collect supernatant L->M N Dry metabolite extract M->N O Reconstitute and derivatize (for GC-MS) N->O P Analyze by LC-MS/MS or GC-MS O->P Q Data analysis and flux modeling P->Q A Acclimatize animals B Surgical catheter implantation (e.g., jugular vein) A->B C Animal recovery B->C D Connect to infusion pump C->D E Initiate tracer infusion (primed-continuous or continuous) D->E F Collect blood samples at time points E->F G Euthanize animal at end of infusion E->G J Metabolite extraction from plasma and tissues F->J H Rapidly collect and freeze-clamp tissues in liquid nitrogen G->H I Store samples at -80°C H->I I->J K LC-MS/MS or GC-MS analysis J->K

References

Troubleshooting & Optimization

How to troubleshoot low L-Alanine-1-13C,15N incorporation into cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stable isotope labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low L-Alanine-1-13C,15N incorporation into cells.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during metabolic labeling experiments with this compound.

Q1: Why am I observing low or no incorporation of this compound into my cells?

A1: Low incorporation of this compound can stem from several factors, ranging from suboptimal experimental conditions to inherent cellular metabolism. Here are the primary causes and troubleshooting steps:

  • Inefficient Cellular Uptake: L-alanine transport into cells is an active process, primarily mediated by sodium-dependent transporters.[1][2][3] Ensure that the culture medium has the appropriate sodium concentration and pH to facilitate optimal transporter function.

  • High Endogenous Alanine Pool: The presence of a large intracellular pool of unlabeled L-alanine will dilute the labeled tracer, resulting in lower measured incorporation. To mitigate this, consider pre-incubating cells in an alanine-free medium before adding the labeled L-alanine.

  • Suboptimal Labeling Conditions: The concentration of the tracer and the duration of the labeling period are critical. Insufficient tracer concentration or a short labeling time may not be adequate to achieve detectable incorporation.[4]

  • Metabolic Scrambling: Cells can metabolize the labeled alanine, transferring the 13C and 15N isotopes to other metabolites.[5] This can lead to an apparent low incorporation into the target protein or metabolite pool. Analyzing the labeling patterns of related amino acids can help identify the extent of metabolic scrambling.

  • Cell Health and Viability: Poor cell health can significantly impact metabolic activity, including amino acid uptake and protein synthesis. Ensure that cells are healthy and in the logarithmic growth phase during the experiment.

Q2: How can I optimize the concentration of this compound in my culture medium?

A2: The optimal concentration of the labeled tracer depends on the cell type and the specific experimental goals. A general approach is to start with a concentration similar to that of L-alanine in standard culture media and then perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q3: What is the ideal labeling duration for my experiment?

A3: The ideal labeling duration varies depending on the turnover rate of the protein or metabolic pathway of interest. For rapidly dividing cells and high-turnover proteins, a shorter labeling time may be sufficient. Conversely, for slow-growing cells or stable proteins, a longer incubation period will be necessary to achieve significant incorporation. Time-course experiments are recommended to determine the optimal labeling window.

Q4: I see an increase in mass with 13C labeling but not with 15N. What could be the issue?

A4: This observation suggests that the carbon from L-alanine is being incorporated, but the nitrogen is not, or is being rapidly exchanged. This could be due to transamination reactions where the amino group of L-alanine is transferred to other molecules. To troubleshoot this, you can:

  • Analyze the 15N enrichment in other amino acids, particularly glutamate and aspartate, which are key players in nitrogen metabolism.

  • Consider using a different 15N-labeled amino acid as a tracer if alanine's nitrogen is too metabolically labile for your experimental question.

Q5: My mass spectrometry results show high variability between replicates. What are the possible causes?

A5: High variability in mass spectrometry data can arise from several sources:

  • Inconsistent Cell Culture Conditions: Ensure that all replicates are treated identically in terms of cell density, growth phase, and media composition.

  • Variable Sample Preparation: Inconsistent quenching of metabolism, metabolite extraction, or derivatization can introduce significant variability. Adhere strictly to a standardized protocol for all samples.

  • Instrumental Instability: Poor performance of the mass spectrometer can lead to inconsistent measurements. Run quality control samples and standards to monitor instrument performance.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Cultured Cells with this compound

This protocol provides a general workflow for labeling cultured cells.

  • Cell Culture: Grow cells in a standard, unlabeled medium to the desired confluence (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing a base medium (lacking unlabeled L-alanine) with the desired concentration of this compound.

  • Media Switch: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Replace the standard medium with the pre-warmed labeling medium.

  • Incubation: Incubate the cells for the desired labeling period.

  • Metabolism Quenching and Cell Harvesting:

    • Aspirate the labeling medium.

    • Immediately place the culture plate on dry ice or in a liquid nitrogen bath to quench metabolic activity.

    • Add ice-cold 80% methanol to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the cell suspension thoroughly.

    • Incubate at -20°C for at least one hour to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites for analysis.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

  • Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the dried metabolites to increase their volatility.

  • Resuspension: Resuspend the dried extracts in a solvent compatible with your analytical platform (e.g., water/acetonitrile for LC-MS).

  • Analysis: Analyze the samples using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) to determine the incorporation of 13C and 15N.

Data Presentation

Table 1: Troubleshooting Low this compound Incorporation

Potential Cause Recommended Action Expected Outcome
Cellular Physiology
Low transporter activityOptimize media (Na+, pH); use cell lines with known high alanine transport.Increased uptake of labeled alanine.
High endogenous poolPre-incubate in alanine-free media before labeling.Reduced dilution of the labeled tracer.
Poor cell healthEnsure cells are in logarithmic growth phase; check viability.Improved metabolic activity and incorporation.
Experimental Conditions
Insufficient tracer concentrationPerform a dose-response curve to find the optimal concentration.Higher signal-to-noise ratio in detection.
Inadequate labeling timeConduct a time-course experiment to determine the optimal duration.Sufficient label incorporation for detection.
Metabolic Effects
Metabolic scramblingAnalyze labeling in other amino acids (e.g., glutamate).Understand the metabolic fate of the tracer.
Dilution from other sourcesUse dialyzed serum to remove unlabeled amino acids.Increased relative abundance of the labeled form.
Analytical Issues
Inefficient extractionOptimize extraction protocol; ensure complete cell lysis.Higher yield of metabolites for analysis.
Poor MS sensitivityCalibrate and tune the mass spectrometer; optimize analysis method.Improved detection of labeled compounds.

Visualizations

Troubleshooting_Workflow Troubleshooting Low L-Alanine Incorporation start Low this compound Incorporation Detected check_uptake Verify Cellular Uptake Conditions (Media Na+, pH) start->check_uptake check_labeling Optimize Labeling Protocol (Concentration, Duration) check_uptake->check_labeling No Issue solution_uptake Adjust Media Composition or Change Cell Line check_uptake->solution_uptake Issue Found check_scrambling Investigate Metabolic Scrambling (Analyze other metabolites) check_labeling->check_scrambling No Issue solution_labeling Perform Dose-Response and Time-Course Experiments check_labeling->solution_labeling Issue Found check_analytical Review Analytical Method (MS Sensitivity, Sample Prep) check_scrambling->check_analytical No Issue solution_scrambling Trace Isotopes in Connected Pathways check_scrambling->solution_scrambling Issue Found solution_analytical Optimize MS Parameters and Extraction Protocol check_analytical->solution_analytical Issue Found end_success Incorporation Improved solution_uptake->end_success solution_labeling->end_success solution_scrambling->end_success solution_analytical->end_success

Caption: A workflow diagram for troubleshooting low this compound incorporation.

Alanine_Metabolism L-Alanine Metabolic Pathways cluster_medium Extracellular cluster_cell Intracellular L_Alanine_13C15N This compound Alanine_pool L-Alanine Pool (Labeled & Unlabeled) L_Alanine_13C15N->Alanine_pool Transport Pyruvate Pyruvate Alanine_pool->Pyruvate Transamination Glutamate Glutamate Alanine_pool->Glutamate Transamination Protein_synthesis Protein Synthesis Alanine_pool->Protein_synthesis TCA_cycle TCA Cycle Pyruvate->TCA_cycle Glutamate->TCA_cycle

Caption: Simplified metabolic pathways of L-Alanine within a cell.

References

Optimizing L-Alanine-1-13C,15N Concentration for In Vitro Labeling: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing L-Alanine-1-13C,15N concentration in your in vitro labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and answer frequently asked questions related to the use of isotopically labeled L-Alanine.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound for in vitro labeling?

A1: this compound is a stable isotope-labeled amino acid used as a tracer in metabolic studies. By incorporating both heavy carbon (¹³C) and heavy nitrogen (¹⁵N) isotopes, researchers can track the metabolic fate of the alanine molecule through various biochemical pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the elucidation of metabolic fluxes, protein synthesis rates, and the impact of drugs or genetic modifications on cellular metabolism.

Q2: How do I choose the optimal concentration of this compound for my experiment?

A2: The optimal concentration is a balance between achieving sufficient labeling for detection and avoiding any potential cytotoxic effects. It is highly dependent on the cell type, its metabolic rate, and the specific experimental goals. A good starting point is to use a concentration similar to that of L-alanine in standard culture media. However, empirical determination through a dose-response experiment is strongly recommended. This involves testing a range of concentrations and measuring both labeling efficiency and cell viability.

Q3: Can high concentrations of L-Alanine be toxic to cells?

A3: While L-alanine is a naturally occurring amino acid, excessively high concentrations can potentially lead to metabolic imbalances and cellular stress. For instance, prolonged exposure to high levels of L-alanine has been shown to cause desensitization of insulin secretion in pancreatic beta-cells. It is crucial to assess cell viability across a range of this compound concentrations to identify a window that ensures high labeling efficiency without compromising cellular health.

Q4: How can I assess the incorporation efficiency of this compound?

A4: The most common method for assessing incorporation efficiency is through mass spectrometry. After labeling, proteins can be isolated and digested into peptides. The mass spectra of these peptides will show a mass shift corresponding to the incorporation of the heavy isotopes. By comparing the ion intensities of the labeled and unlabeled peptide peaks, the percentage of incorporation can be calculated. Tools and software are available to aid in the analysis of these complex spectra.

Q5: What are the key metabolic pathways that utilize L-Alanine?

A5: L-Alanine is a central player in cellular metabolism, primarily linking glucose and amino acid metabolism. The alanine aminotransferase (ALT) enzyme catalyzes the reversible conversion of alanine and α-ketoglutarate to pyruvate and glutamate. Pyruvate can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for gluconeogenesis. This makes L-alanine an excellent tracer for studying these interconnected pathways.

Troubleshooting Guides

This section addresses specific issues you might encounter during your in vitro labeling experiments with this compound.

Issue 1: Low or No Incorporation of this compound

Possible Causes & Solutions:

Cause Troubleshooting Steps
Insufficient Concentration The concentration of labeled alanine may be too low to compete effectively with unlabeled alanine present in the media or synthesized by the cells. Gradually increase the concentration of this compound in your labeling medium.
Short Labeling Duration The incubation time may not be sufficient for significant incorporation to occur, especially in slow-growing cells. Extend the labeling period. A time-course experiment can help determine the optimal duration.
Presence of Unlabeled Alanine Standard culture media and serum contain unlabeled L-alanine. Use an alanine-free medium for the labeling phase and dialyzed fetal bovine serum (FBS) to reduce the concentration of unlabeled amino acids.
Metabolic Scrambling The labeled nitrogen and carbon atoms may be transferred to other molecules through transamination and other metabolic reactions, diluting the label in alanine itself. This is a known phenomenon, especially for the nitrogen atom. While difficult to prevent entirely, analyzing downstream metabolites can provide valuable information about metabolic fluxes. Using uniformly labeled L-Alanine (e.g., L-Alanine-¹³C₃,¹⁵N) can sometimes help in tracking the entire molecule.
Poor Cell Health If cells are not healthy or are in a quiescent state, protein synthesis and overall metabolic activity will be low, leading to poor incorporation. Ensure your cells are in the exponential growth phase and have high viability before starting the labeling experiment.
Issue 2: High Cell Death or Changes in Phenotype

Possible Causes & Solutions:

Cause Troubleshooting Steps
L-Alanine Toxicity The concentration of this compound may be too high, leading to cytotoxicity. Perform a dose-response experiment using a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration for your specific cell line.
Media Imbalance The addition of high concentrations of a single amino acid can disrupt the overall amino acid balance in the culture medium, potentially affecting cell growth and metabolism. Ensure the labeling medium is otherwise nutritionally complete.
Osmotic Stress High concentrations of any solute can increase the osmolarity of the culture medium, leading to cellular stress. If using very high concentrations of L-Alanine, consider adjusting the osmolarity of the medium.

Data Presentation

Optimizing the concentration of this compound requires a careful balance between labeling efficiency and cell viability. The following table provides a hypothetical summary of data from a dose-response experiment to guide your optimization process. Note: These values are illustrative and the optimal concentrations for your specific cell line and experimental conditions must be determined empirically.

This compound Concentration (mM)Cell Viability (%)Labeling Efficiency (%)Observations
0.1>95%10-20%Low labeling, minimal impact on cell health.
0.5>95%40-60%Good balance of viability and labeling for many cell lines.
1.0~90%70-85%Higher labeling, slight decrease in viability may be acceptable.
2.0~80%>90%High labeling efficiency, but potential for cytotoxicity.
5.0<70%>95%Very high labeling, but significant impact on cell viability.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration

Objective: To determine the optimal concentration of this compound that provides high labeling efficiency with minimal impact on cell viability.

Materials:

  • Your cell line of interest

  • Standard cell culture medium

  • Alanine-free cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound stock solution (sterile)

  • 96-well plates

  • Cell viability assay kit (e.g., MTT)

  • Materials for protein extraction and mass spectrometry analysis

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment.

  • Preparation of Labeling Media: Prepare a series of alanine-free media supplemented with different concentrations of this compound (e.g., 0, 0.1, 0.2, 0.5, 1, 2, 5 mM). Also, prepare a control medium with the standard concentration of unlabeled L-alanine.

  • Labeling: Once cells have adhered and are in the exponential growth phase, replace the standard medium with the prepared labeling media.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), which should be optimized based on the cell doubling time.

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Sample Collection for Labeling Efficiency: In a parallel set of experiments (e.g., in 6-well plates), harvest the cells after the labeling period.

  • Protein Extraction and Digestion: Extract total protein from the cell pellets and perform in-solution or in-gel digestion (e.g., with trypsin).

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Determine the percentage of this compound incorporation by analyzing the mass spectra of alanine-containing peptides. Plot cell viability and labeling efficiency against the this compound concentration to determine the optimal range.

Protocol 2: In Vitro Labeling for Metabolic Flux Analysis

Objective: To label intracellular metabolites with this compound for tracing metabolic pathways.

Materials:

  • Your cell line of interest

  • Alanine-free culture medium

  • This compound

  • 6-well plates

  • Ice-cold methanol (80%)

  • Cell scraper

  • Microcentrifuge tubes

  • Instrumentation for metabolite analysis (LC-MS or GC-MS)

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to the desired confluency (typically 70-80%).

  • Media Exchange: Aspirate the growth medium, wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Labeling: Add pre-warmed alanine-free medium supplemented with the optimized concentration of this compound.

  • Incubation: Incubate for a time series (e.g., 0, 5, 15, 30, 60 minutes) to capture the dynamics of metabolic flux.

  • Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and place the plate on dry ice.

  • Metabolite Extraction: Add ice-cold 80% methanol to each well and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Vortex the tubes and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Preparation for Analysis: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant containing the polar metabolites for analysis by LC-MS or GC-MS.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling & Incubation cluster_analysis Analysis cell_culture 1. Seed Cells prepare_media 2. Prepare Labeling Media (Varying [L-Ala-1-13C,15N]) media_exchange 3. Replace with Labeling Media prepare_media->media_exchange incubation 4. Incubate (e.g., 24-72h) media_exchange->incubation viability_assay 5a. Cell Viability Assay (e.g., MTT) incubation->viability_assay harvest_cells 5b. Harvest Cells for MS incubation->harvest_cells data_analysis 8. Determine Optimal Concentration viability_assay->data_analysis protein_extraction 6. Protein Extraction & Digestion harvest_cells->protein_extraction ms_analysis 7. LC-MS/MS Analysis protein_extraction->ms_analysis ms_analysis->data_analysis

Caption: Workflow for optimizing this compound concentration.

signaling_pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_aa_metabolism Amino Acid Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA L_Alanine This compound Pyruvate->L_Alanine ALT Glutamate Glutamate TCA TCA Cycle AcetylCoA->TCA L_Alanine->Pyruvate ALT alpha_KG α-Ketoglutarate alpha_KG->Glutamate ALT Glutamate->alpha_KG ALT

Caption: Key metabolic pathways involving L-Alanine.

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for L-Alanine-1-13C,15N Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of L-Alanine-1-13C,15N. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows for improved sensitivity and accurate quantification.

Troubleshooting Guide

This section addresses specific issues related to low signal intensity, poor peak shape, and high background noise during the mass spectrometry of this compound in a question-and-answer format.

Q1: I am observing very low or no signal for my this compound analyte. What are the most common causes?

Low signal intensity is a frequent challenge. The primary reasons often revolve around sample preparation, matrix effects, and suboptimal instrument parameters. Key factors include:

  • Poor Ionization Efficiency: Underivatized amino acids can exhibit poor ionization, especially with electrospray ionization (ESI).

  • Ion Suppression: Co-eluting components from the sample matrix can interfere with the ionization of the target analyte, leading to a decreased signal.[1][2][3] This is a significant issue in complex biological samples.[1]

  • Suboptimal Liquid Chromatography (LC) Conditions: Inadequate chromatographic separation can lead to co-elution with interfering compounds, causing ion suppression.

  • Inefficient Sample Preparation: Failure to effectively remove interfering substances like salts and phospholipids from the sample matrix can significantly reduce the analyte signal.[4]

  • Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned or calibrated for the target analyte. This includes settings for the ion source, mass analyzer, and detector.

Q2: How can I improve the signal intensity of this compound?

Several strategies can be employed to enhance the signal:

  • Chemical Derivatization: Derivatization can improve the chromatographic retention and ionization efficiency of amino acids. A common method involves esterification of the carboxyl group followed by acylation of the amino group.

  • Optimize LC-MS Parameters:

    • Ionization Source: Systematically optimize the capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.

    • Mobile Phase: Adjust the mobile phase composition and pH. For positive ionization mode (ESI+), using a mobile phase with a volatile acid like 0.1% formic acid is common.

    • Chromatography: Employ a suitable column, such as a reversed-phase C18 column or a HILIC column for better retention of polar compounds.

  • Improve Sample Cleanup: Utilize Solid Phase Extraction (SPE) to remove salts and other matrix components that can cause ion suppression.

  • Use of an Appropriate Internal Standard: While this compound is often used as an internal standard itself, if you are quantifying its incorporation, you may need another stable isotope-labeled compound that co-elutes and experiences similar matrix effects.

Q3: My chromatographic peak shape for this compound is poor (e.g., broad, splitting, tailing). What should I investigate?

Poor peak shape can compromise sensitivity and reproducibility. Common causes include:

  • Column and Sample Contaminants: Contaminants in the sample or on the chromatographic column can lead to peak splitting or broadening.

  • Inappropriate Mobile Phase: The organic solvent percentage and pH of the mobile phase can significantly affect peak shape.

  • Injection Solvent: The solvent used to reconstitute the final sample should be as close as possible in composition to the initial mobile phase to avoid peak distortion.

  • Column Overload: Injecting too much sample can lead to broad and asymmetric peaks.

To troubleshoot, consider cleaning or replacing the column and guard column, optimizing the mobile phase, and ensuring the injection solvent is compatible with the initial LC conditions.

Q4: I am experiencing high background noise in my mass spectra. How can I reduce it?

High background noise can obscure low-intensity signals. Potential sources and solutions include:

  • Contaminated Solvents and Reagents: Use high-purity, LC-MS grade solvents and additives.

  • Non-Volatile Buffers: Avoid non-volatile buffers like phosphate or Tris, which are not compatible with mass spectrometry. Use volatile modifiers like formic acid, acetic acid, ammonium formate, or ammonium acetate.

  • Carryover: Implement a robust needle wash protocol between injections using a strong solvent to prevent carryover from previous samples.

  • Detector Settings: Adjust detector settings, such as gain and filter settings, to minimize noise.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound in mass spectrometry experiments?

This compound is a stable isotope-labeled version of L-Alanine. It is commonly used as an internal standard in quantitative mass spectrometry. Because it is chemically identical to the endogenous (unlabeled) L-Alanine, it co-elutes during chromatography and experiences similar ionization and matrix effects. This allows for more accurate quantification by correcting for sample loss during preparation and variations in instrument response. It is also used as a tracer in metabolic flux analysis studies.

Q2: What are the expected precursor and fragment ions for this compound?

The molecular weight of unlabeled L-Alanine is 89.09 g/mol . With one 13C and one 15N, the mass will increase by approximately 2 Da.

  • Precursor Ion ([M+H]⁺): For this compound, the expected protonated molecule in positive ion mode would be around m/z 92.

  • Fragment Ions: In tandem mass spectrometry (MS/MS), protonated alanine typically loses a molecule of formic acid (HCOOH), resulting in a characteristic fragment. For the labeled alanine, this would result in a fragment ion containing the 15N. The exact m/z of fragment ions should be determined experimentally, but a common fragmentation pathway for unlabeled alanine (m/z 90) is the loss of formic acid to produce a fragment at m/z 44.

Q3: What are common adducts I should be aware of when analyzing this compound?

In electrospray ionization, adduct formation is common and can complicate spectra if not identified. Common adducts in positive ion mode include:

AdductMass Difference
[M+Na]⁺+22.9898 Da
[M+K]⁺+38.9637 Da
[M+NH₄]⁺+18.0344 Da

It is advisable to check for these common adducts, especially if you observe unexpected ions in your mass spectrum.

Experimental Protocols

Protocol 1: Protein Hydrolysis and Amino Acid Derivatization

This protocol is a general guideline for preparing protein samples to analyze their amino acid composition.

  • Protein Hydrolysis:

    • Place the dried, homogenized sample into a borosilicate vial.

    • Add 0.5 mL of 6 M hydrochloric acid.

    • Flush the vial with nitrogen gas, seal it, and heat at 150°C for 70 minutes.

    • After cooling, add 200 µL of a heptane:chloroform mixture (6:5, v/v) to remove lipids, vortex, and discard the organic layer.

    • Dry the sample under a gentle stream of nitrogen at 60°C.

  • Amino Acid Derivatization (Methyl Esterification followed by Acetylation):

    • Add 1 mL of 1.85 M acidified methanol and heat at 100°C for 1 hour.

    • Evaporate the remaining methanol under nitrogen at room temperature.

    • Add 250 µL of dichloromethane (DCM) and evaporate to remove excess reagents.

    • Add 1 mL of a mixture of acetic anhydride, trimethylamine, and acetone (1:2:5, v/v/v) and heat at 60°C for 10 minutes to acetylate the amino acids.

    • Evaporate the reagents under nitrogen at room temperature.

    • Add 2 mL of ethyl acetate and 1 mL of a saturated NaCl solution, and vortex.

    • After phase separation, transfer the ethyl acetate layer containing the derivatized amino acids to a new tube and dry.

    • Reconstitute the sample in a suitable solvent for LC-MS analysis.

Protocol 2: "Dilute-and-Shoot" Sample Preparation for Plasma

For a quicker but potentially less sensitive analysis, a "dilute-and-shoot" method can be used, which is suitable for less complex matrices or when matrix effects are not severe.

  • Protein Precipitation:

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution and Injection:

    • Take the supernatant and dilute it with the initial mobile phase (e.g., 1:10 dilution with 95:5 water:acetonitrile with 0.1% formic acid).

    • Inject the diluted sample into the LC-MS/MS system.

Visualizations

Troubleshooting Workflow for Low MS Signal start Low Signal for this compound check_sample_prep Review Sample Preparation start->check_sample_prep derivatization Consider Derivatization check_sample_prep->derivatization Poor Ionization? spe_cleanup Implement SPE Cleanup check_sample_prep->spe_cleanup Complex Matrix? check_lc_params Optimize LC Parameters mobile_phase Adjust Mobile Phase/Gradient check_lc_params->mobile_phase Poor Peak Shape? change_column Try Different Column (e.g., HILIC) check_lc_params->change_column Poor Retention? check_ms_settings Optimize MS Settings tune_source Tune Ion Source Parameters check_ms_settings->tune_source Low Ion Count? check_mrm Verify MRM Transitions check_ms_settings->check_mrm Incorrect Fragments? derivatization->check_lc_params spe_cleanup->check_lc_params mobile_phase->check_ms_settings change_column->check_ms_settings end Signal Improved tune_source->end check_mrm->end

Caption: A troubleshooting decision tree for addressing low signal intensity.

General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) add_is Add Internal Standard (this compound) sample->add_is extraction Extraction / Protein Precipitation add_is->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup derivatize Derivatization (Optional) cleanup->derivatize reconstitute Reconstitute in Mobile Phase derivatize->reconstitute injection Inject Sample reconstitute->injection lc_separation LC Separation injection->lc_separation ms_detection MS Detection (Full Scan) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (MRM) ms_detection->msms_fragmentation integration Peak Integration msms_fragmentation->integration quantification Quantification (Analyte/IS Ratio) integration->quantification results Final Concentration Results quantification->results

Caption: A generalized experimental workflow for the analysis of this compound.

References

Preventing L-Alanine-1-13C,15N degradation during sample processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of L-Alanine-1-13C,15N during sample processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a stable isotope-labeled (SIL) version of the amino acid L-Alanine. It contains a carbon-13 (¹³C) isotope at the carboxyl carbon and a nitrogen-15 (¹⁵N) isotope at the amino group. Due to its chemical identity with the natural L-Alanine and its distinct mass, it is widely used as an internal standard in quantitative mass spectrometry-based applications like metabolomics and proteomics.[1] This allows for accurate quantification of L-Alanine in biological samples by correcting for variability during sample preparation and analysis.[1]

Q2: What are the primary causes of this compound degradation during sample processing?

The degradation of this compound is primarily caused by:

  • Enzymatic Activity: The most significant cause of degradation in biological samples is the action of enzymes, particularly alanine aminotransferase (ALT), which converts L-Alanine to pyruvate.[2] This process is active in cells and can continue after sample collection if not properly quenched.

  • Temperature: Elevated temperatures can accelerate the rate of both enzymatic and non-enzymatic degradation. Storing samples at room temperature for extended periods can lead to significant changes in amino acid concentrations.[3]

  • pH: Extreme pH conditions can potentially lead to chemical degradation of amino acids, although L-Alanine has been shown to be stable in highly acidic environments. The optimal pH for the stability of many amino acids in solution is around 6.0.[4]

  • Repeated Freeze-Thaw Cycles: Subjecting samples to multiple freeze-thaw cycles can lead to protein degradation, releasing proteases and other enzymes that can degrade amino acids. This can also lead to an increase in the concentration of some amino acids.

Q3: How stable are the isotopic labels on this compound?

The ¹³C and ¹⁵N isotopes in this compound are stable and do not undergo exchange with unlabeled atoms during typical sample processing steps. This is a key advantage over deuterium-labeled standards, which can sometimes exhibit isotopic exchange.

Q4: What are the ideal storage conditions for this compound stock solutions and biological samples?

  • Stock Solutions: Lyophilized powder should be stored at -20°C or lower, protected from light and moisture. Solutions should be prepared fresh when possible. For short-term storage (a few days), solutions can be kept at 2-8°C. For longer-term storage, aliquot solutions and store at -80°C to avoid repeated freeze-thaw cycles.

  • Biological Samples: For long-term stability, biological samples (plasma, serum, tissues) should be stored at -80°C. Storage at -20°C can lead to a loss of activity of enzymes like ALT over time, which might indirectly affect alanine levels.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low recovery of this compound internal standard. Degradation during sample collection and handling. Immediately place samples on ice after collection and process them as quickly as possible.
Enzymatic degradation. Quench enzymatic activity immediately after cell lysis or tissue homogenization using cold organic solvents like methanol or acetonitrile.
Improper storage. Store samples at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
High variability in this compound signal between replicate samples. Inconsistent sample processing time. Standardize the time from sample collection to quenching and extraction for all samples.
Incomplete protein precipitation. Ensure thorough mixing and sufficient incubation time when using organic solvents for protein precipitation.
Unexpected peaks in the chromatogram near the this compound peak. Contamination. Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned.
Presence of unlabeled L-Alanine in the internal standard. Check the certificate of analysis for the isotopic purity of the this compound standard.

Quantitative Data on L-Alanine Stability in Human Serum

The following table summarizes the stability of L-Alanine in human serum under different pre-processing and storage conditions. The data is adapted from a study by Li et al. (2017) and illustrates the percentage change in L-Alanine concentration compared to a baseline measurement.

Storage Condition1 hour2 hours4 hours8 hours12 hours24 hours
4°C +2.1%+3.5%+5.8%+8.1%+10.2%+15.3%
22°C (Room Temp) +6.2% +11.8% +18.5% +24.7%+30.1%+38.9%
Freeze-Thaw Cycles (-80°C)Change after 3 cycles
L-Alanine +5.2% *

*Statistically significant change (p < 0.05) as reported in the source study.

Data Interpretation:

  • Storing serum samples at 4°C leads to a significant increase in L-Alanine concentration after 24 hours.

  • At room temperature (22°C), a significant increase in L-Alanine is observed in as little as one hour.

  • Three freeze-thaw cycles also result in a significant increase in L-Alanine concentration.

Experimental Protocols

Protocol 1: Quenching and Extraction of Metabolites from Adherent Cells
  • Culture Cells: Plate and culture cells to the desired confluency.

  • Prepare for Quenching: Just before harvesting, place the culture plates on dry ice.

  • Quench Metabolism: Quickly aspirate the culture medium.

  • Add Extraction Solvent: Immediately add ice-cold 80% methanol (-80°C) to each well.

  • Scrape Cells: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Spike Internal Standard: Add a known amount of this compound stock solution to each sample.

  • Vortex: Vortex the tubes thoroughly.

  • Incubate: Incubate at -20°C for at least 1 hour to precipitate proteins.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Transfer the supernatant containing the metabolites to a new tube for analysis.

Protocol 2: Processing of Plasma/Serum Samples
  • Sample Collection: Collect blood in appropriate anticoagulant tubes (for plasma) or serum separator tubes.

  • Immediate Cooling: Place the blood tubes on ice immediately after collection.

  • Centrifugation: Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma or serum.

  • Protein Precipitation:

    • To a 100 µL aliquot of plasma/serum in a microcentrifuge tube, add 400 µL of ice-cold methanol (containing the this compound internal standard).

    • Vortex for 30 seconds.

    • Incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Transfer the supernatant to a new tube for analysis.

Visualizations

cluster_workflow Recommended Sample Processing Workflow Sample Biological Sample (Cells, Tissue, Plasma) Quench Immediate Quenching (e.g., Liquid N2 or -80°C Methanol) Sample->Quench Crucial first step Homogenize Homogenization / Lysis (on ice) Quench->Homogenize Spike Spike with This compound Homogenize->Spike Deproteinize Protein Precipitation (e.g., cold solvent) Spike->Deproteinize Centrifuge Centrifugation (4°C) Deproteinize->Centrifuge Analyze Supernatant for LC-MS Analysis Centrifuge->Analyze

Caption: A flowchart of the recommended sample processing workflow to minimize this compound degradation.

cluster_pathway Primary Enzymatic Degradation Pathway of L-Alanine L_Alanine L-Alanine / this compound Pyruvate Pyruvate L_Alanine->Pyruvate Transamination ALT Alanine Aminotransferase (ALT) Alpha_KG α-Ketoglutarate Glutamate Glutamate Alpha_KG->Glutamate

Caption: The enzymatic conversion of L-Alanine to Pyruvate by Alanine Aminotransferase.

References

Technical Support Center: Minimizing Isotopic Scrambling with L-Alanine-1-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for advanced metabolic labeling studies. This resource is tailored for researchers, scientists, and drug development professionals utilizing L-Alanine-1-13C,15N to trace metabolic pathways. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) designed to help you minimize isotopic scrambling and ensure the accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a significant issue in metabolic flux analysis?

Q2: How does using this compound help minimize isotopic scrambling compared to uniformly labeled [U-13C3]Alanine?

A2: this compound offers a significant advantage in minimizing the ambiguity of isotopic labeling patterns, which is often perceived as scrambling. The key lies in the position of the 13C label on the carboxyl group (C1). When L-Alanine is converted to pyruvate by alanine transaminase (ALT), the 1-13C label is preserved in the carboxyl group of pyruvate.[2] Pyruvate then faces two primary fates at the entry to the Tricarboxylic Acid (TCA) cycle:

  • Pyruvate Dehydrogenase (PDH): This enzyme decarboxylates pyruvate to form acetyl-CoA. In this reaction, the 1-13C labeled carboxyl group is lost as 13CO2. Therefore, the acetyl-CoA entering the TCA cycle will be unlabeled from this tracer.[2]

  • Pyruvate Carboxylase (PC): This enzyme carboxylates pyruvate to form oxaloacetate. The 1-13C label is retained in the carboxyl group of oxaloacetate, which then enters the TCA cycle.[2]

By contrast, [U-13C3]Alanine introduces 13C at all three carbon positions. When this uniformly labeled alanine is converted to pyruvate, the resulting [U-13C3]pyruvate will introduce 13C into both acetyl-CoA (via PDH, as [1,2-13C2]acetyl-CoA) and oxaloacetate (via PC, as [1,2,3-13C3]oxaloacetate). The subsequent turns of the TCA cycle with uniformly labeled inputs can lead to complex and overlapping mass isotopomer distributions in downstream metabolites, making it challenging to disentangle the contributions of different pathways. This complexity is often the source of "scrambling."

Therefore, this compound provides a clearer view of the entry points into the TCA cycle, reducing the complexity of labeling patterns and thus minimizing the effects of isotopic scrambling. The 15N label simultaneously allows for the tracing of nitrogen metabolism.[3]

Q3: What are the primary metabolic pathways that can contribute to isotopic scrambling when using alanine tracers?

A3: Several metabolic pathways can contribute to the redistribution of isotopic labels:

  • Reversible Reactions: Many enzymatic reactions in central carbon metabolism are reversible. For instance, the reactions catalyzed by aconitase and fumarase in the TCA cycle can lead to the scrambling of labels within citrate and fumarate/malate, respectively.

  • Metabolic Branch Points: At metabolic branch points, molecules can be derived from multiple sources, leading to a mixture of labeling patterns. The conversion of pyruvate to lactate, alanine, and acetyl-CoA is a key example.

  • Gluconeogenesis and Glycolysis: The reversible reactions of glycolysis and gluconeogenesis can lead to the redistribution of labels. For example, labeled oxaloacetate can be converted to phosphoenolpyruvate and proceed up the gluconeogenic pathway, with the potential for the label to re-enter glycolysis at various points.

  • Pentose Phosphate Pathway (PPP): The PPP is a major source of carbon shuffling. The transketolase and transaldolase reactions can extensively rearrange carbon backbones, leading to complex labeling patterns in glycolytic intermediates.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Low incorporation of 13C and 15N labels in downstream metabolites. 1. Insufficient incubation time with the labeled alanine. 2. Low activity of alanine transaminase (ALT). 3. Dilution of the labeled alanine with unlabeled endogenous alanine.1. Perform a time-course experiment to determine the optimal labeling duration. 2. Ensure that the experimental conditions (e.g., cell health, media composition) are optimal for metabolic activity. 3. Increase the concentration of this compound in the medium, being mindful of potential toxicity.
Unexpected M+2 or M+3 mass isotopologues in TCA cycle intermediates (e.g., citrate, malate). 1. Contribution from other labeled substrates in the medium (e.g., labeled glucose). 2. Significant activity of pathways that re-incorporate the 13CO2 released from the PDH reaction. 3. Isotopic impurity of the this compound tracer.1. If using multiple tracers, carefully design the experiment to distinguish the contributions of each. 2. Analyze the labeling pattern of bicarbonate to assess the extent of 13CO2 fixation. 3. Verify the isotopic purity of the tracer using mass spectrometry.
High abundance of M+1 in lactate when using this compound. This is an expected result. Alanine is reversibly converted to pyruvate by ALT. The resulting [1-13C]pyruvate is then reduced to [1-13C]lactate by lactate dehydrogenase (LDH).This observation confirms the activity of the ALT and LDH pathways.
Inconsistent labeling patterns between biological replicates. 1. Variations in cell culture conditions (e.g., cell density, growth phase). 2. Inconsistent timing of sample quenching and metabolite extraction. 3. Analytical variability in mass spectrometry measurements.1. Standardize cell seeding density and ensure cells are in the same growth phase at the time of labeling. 2. Implement a rapid and consistent quenching protocol to halt metabolic activity immediately. 3. Regularly calibrate and maintain the mass spectrometer. Include internal standards to monitor analytical performance.

Data Presentation: Mass Isotopomer Distributions

The following table provides a hypothetical comparison of the mass isotopomer distributions (MIDs) of key TCA cycle intermediates when using this compound versus [U-13C3]Alanine. This illustrates how the positional labeling of L-Alanine-1-13C simplifies the interpretation of labeling patterns.

Metabolite Tracer M+0 (%) M+1 (%) M+2 (%) M+3 (%) M+4 (%) Interpretation
Citrate This compound8515000The M+1 peak primarily reflects the entry of [1-13C]oxaloacetate via pyruvate carboxylase. The absence of M+2 indicates no labeled acetyl-CoA from this tracer.
[U-13C3]Alanine401035150The presence of M+2 and M+3 peaks reflects the entry of both labeled acetyl-CoA and oxaloacetate, making it difficult to distinguish the relative fluxes through PDH and PC without complex modeling.
Malate This compound8020000The M+1 peak is a direct indicator of pyruvate carboxylase activity.
[U-13C3]Alanine35530255The complex MID arises from multiple turns of the TCA cycle with labeled intermediates, illustrating the scrambling effect.

Note: The values in this table are for illustrative purposes and will vary depending on the biological system and experimental conditions.

Experimental Protocols

Protocol: Metabolic Labeling of Adherent Mammalian Cells with this compound

1. Cell Culture and Labeling: a. Seed adherent cells in 6-well plates and grow to 70-80% confluency. b. Prepare the labeling medium by supplementing basal medium (lacking alanine) with 10% dialyzed fetal bovine serum, other necessary nutrients, and this compound at the desired concentration (e.g., 2 mM). c. Aspirate the growth medium, wash the cells twice with pre-warmed phosphate-buffered saline (PBS). d. Add 2 mL of the pre-warmed labeling medium to each well and incubate for a predetermined duration (e.g., 6, 12, or 24 hours) to approach isotopic steady state.

2. Metabolite Extraction: a. To quench metabolism, aspirate the labeling medium and immediately place the plate on dry ice. b. Add 1 mL of ice-cold 80% methanol to each well. c. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. d. Vortex the tubes vigorously and incubate at -20°C for at least 1 hour to precipitate proteins. e. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant containing the polar metabolites to a new tube.

3. Sample Preparation for Mass Spectrometry: a. Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried metabolites in a suitable solvent for your LC-MS or GC-MS system (e.g., 50% acetonitrile for LC-MS). c. Analyze the samples by mass spectrometry to determine the mass isotopomer distributions of the metabolites of interest.

Visualization of Metabolic Pathways

Diagram 1: L-Alanine Metabolism and its link to the TCA Cycle

Alanine_Metabolism cluster_glycolysis Glycolysis cluster_alanine_metabolism Alanine Metabolism cluster_tca_cycle TCA Cycle Glucose Glucose Pyruvate Pyruvate (M+1 from 1-13C-Ala) Glucose->Pyruvate Multiple Steps L_Alanine This compound Pyruvate->L_Alanine ALT Acetyl_CoA Acetyl-CoA (M+0) Pyruvate->Acetyl_CoA PDH (13CO2 released) Oxaloacetate Oxaloacetate (M+1) Pyruvate->Oxaloacetate PC Lactate Lactate (M+1) Pyruvate->Lactate LDH L_Alanine->Pyruvate ALT Alpha_KG α-Ketoglutarate Glutamate Glutamate (15N) Alpha_KG->Glutamate ALT Glutamate->Alpha_KG ALT Citrate Citrate (M+1) Acetyl_CoA->Citrate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate Alpha_KG_TCA α-Ketoglutarate Isocitrate->Alpha_KG_TCA Succinyl_CoA Succinyl-CoA Alpha_KG_TCA->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate (M+1) Fumarate->Malate Malate->Oxaloacetate Reversible

Caption: Metabolic fate of this compound.

Diagram 2: Experimental Workflow for Metabolic Flux Analysis

Workflow start Start: Experimental Design (Choose Tracers and Conditions) cell_culture Cell Culture / Animal Model start->cell_culture labeling Isotopic Labeling with This compound cell_culture->labeling quenching Quenching of Metabolism labeling->quenching extraction Metabolite Extraction quenching->extraction analysis Mass Spectrometry Analysis (LC-MS or GC-MS) extraction->analysis data_processing Data Processing and Mass Isotopomer Distribution (MID) Calculation analysis->data_processing mfa 13C-Metabolic Flux Analysis (MFA) data_processing->mfa interpretation Biological Interpretation mfa->interpretation

Caption: A generalized workflow for 13C-MFA experiments.

References

Protocol refinement for enhanced L-Alanine-1-13C,15N labeling efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their L-Alanine-1-¹³C,¹⁵N labeling experiments for enhanced efficiency and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of L-Alanine-1-¹³C,¹⁵N labeling?

A1: L-Alanine-1-¹³C,¹⁵N is a stable isotope-labeled amino acid used as a tracer in metabolic research and quantitative proteomics. The presence of both ¹³C and ¹⁵N isotopes allows for the precise tracking of alanine's carbon and nitrogen atoms through metabolic pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This is particularly valuable in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments for quantifying protein abundance.

Q2: Why am I observing low incorporation efficiency of L-Alanine-1-¹³C,¹⁵N in my protein samples?

A2: Low incorporation efficiency can stem from several factors:

  • Presence of unlabeled L-Alanine: Standard cell culture media and supplements, particularly fetal bovine serum (FBS), contain endogenous, unlabeled L-Alanine that competes with the labeled version for incorporation.

  • Suboptimal Cell Health: Cells that are stressed or not in an active growth phase will have lower rates of protein synthesis and, consequently, lower incorporation of labeled amino acids.

  • Insufficient Labeling Time: It takes several cell doublings to achieve high levels of isotopic enrichment. A short incubation period with the labeled medium may not be sufficient. A high level of stable-isotope enrichment of mammalian cells (>90%) can be achieved within four passages.[1]

  • Metabolic Scrambling: The isotopic labels from L-Alanine-1-¹³C,¹⁵N can be transferred to other molecules through metabolic pathways, diluting the pool of the intended labeled amino acid.

Q3: What is metabolic scrambling and how does it affect L-Alanine-1-¹³C,¹⁵N labeling?

A3: Metabolic scrambling is the enzymatic conversion of a labeled amino acid into other metabolic intermediates, which can then be used to synthesize different amino acids. For L-Alanine, the primary pathway for scrambling involves the enzyme Alanine Transaminase (ALT), which reversibly converts alanine and α-ketoglutarate to pyruvate and glutamate. This process can lead to the transfer of the ¹⁵N label to glutamate and other amino acids, and the ¹³C label can enter the TCA cycle via pyruvate. This scrambling can complicate data analysis and reduce the specific enrichment of L-Alanine in your target protein.

Q4: How can I minimize metabolic scrambling of L-Alanine-1-¹³C,¹⁵N?

A4: While complete prevention is challenging, scrambling can be minimized by:

  • Optimizing L-Alanine-1-¹³C,¹⁵N Concentration: Using the appropriate concentration of the labeled amino acid can help drive its direct incorporation into proteins.

  • Supplementing with Unlabeled Precursors: In some cases, adding an excess of unlabeled amino acids that are common products of scrambling (e.g., glutamate) can reduce the metabolic conversion of the labeled alanine.

  • Using Metabolic Inhibitors: Though a more advanced and potentially cell-perturbing approach, specific inhibitors of transaminases could be explored. However, this requires careful validation to ensure it doesn't adversely affect cell health and protein synthesis.

Q5: What type of mass spectrometer is best suited for analyzing L-Alanine-1-¹³C,¹⁵N labeled samples?

A5: High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, are ideal for analyzing samples labeled with stable isotopes. Their high mass accuracy and resolution allow for the clear separation of isotopic peaks and accurate quantification of labeling efficiency. Tandem mass spectrometry (MS/MS) is also crucial for confirming the location of the isotopic labels within peptides.

Troubleshooting Guides

Issue 1: Low Labeling Efficiency Detected by Mass Spectrometry

Symptoms:

  • Low intensity of "heavy" peptide peaks compared to "light" (unlabeled) peaks in MS spectra.

  • Calculated labeling efficiency is below the expected >95%.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Contamination with Unlabeled Alanine - Use dialyzed fetal bovine serum (FBS) to remove small molecules, including amino acids.[2] - If using a custom medium formulation, ensure all components are free of unlabeled L-Alanine.
Insufficient Incubation Time - Extend the cell culture period in the labeled medium. Aim for at least 5-6 cell doublings to ensure near-complete replacement of the endogenous amino acid pool.
Poor Cell Health or Low Proliferation Rate - Monitor cell viability and growth rate. Ensure cells are in the exponential growth phase during labeling. - Optimize cell culture conditions (e.g., seeding density, media refreshment schedule).
Incorrect Concentration of Labeled Alanine - Titrate the concentration of L-Alanine-1-¹³C,¹⁵N in the medium. Too low a concentration may be insufficient, while an excessively high concentration could be toxic or lead to increased scrambling.
Issue 2: Evidence of Significant Metabolic Scrambling

Symptoms:

  • Detection of ¹⁵N on amino acids other than alanine in your MS/MS data.

  • Complex and overlapping isotopic patterns in your mass spectra that cannot be explained by direct incorporation of L-Alanine-1-¹³C,¹⁵N alone.

Possible Causes and Solutions:

Possible CauseRecommended Solution
High Alanine Transaminase (ALT) Activity - Consider adding an excess of unlabeled glutamate to the culture medium to potentially reduce the conversion of labeled alanine to pyruvate. - If feasible for your experimental system, explore the use of ALT inhibitors, but be aware of potential off-target effects on cell metabolism.
Metabolic State of the Cells - Ensure that the primary carbon source (e.g., glucose) is not depleted during the experiment, as this can drive cells to catabolize amino acids for energy, increasing scrambling.
Cell Line-Specific Metabolism - Different cell lines have varying metabolic phenotypes. Characterize the extent of scrambling in your specific cell line with a pilot experiment before proceeding with large-scale studies.

Data Presentation

Table 1: Specifications of Labeled Alanine Isotopologues

CompoundLabeling TypeIsotopic PurityChemical PurityMolecular Weight ( g/mol )
L-Alanine-1-¹³C,¹⁵N Position-Specific≥99 atom % ¹³C, ≥98 atom % ¹⁵N≥98%~91.06
L-Alanine-¹³C₃,¹⁵N Uniform ¹³C, ¹⁵N≥98 atom % ¹³C, ≥98 atom % ¹⁵N≥98%93.07
L-Alanine-d₄ Deuterated≥98 atom % D≥99%93.12

Note: Data is illustrative and based on commercially available products. Please refer to the certificate of analysis for your specific product.

Table 2: Expected Mass Shifts in Mass Spectrometry

Labeled Amino AcidIsotopic CompositionMass Shift (Da)
L-Alanine-1-¹³C,¹⁵N¹³C₁, ¹⁵N₁+2
L-Alanine-¹³C₃,¹⁵N¹³C₃, ¹⁵N₁+4

Experimental Protocols

Protocol: L-Alanine-1-¹³C,¹⁵N Labeling in Mammalian Cells for Proteomic Analysis

Materials:

  • Mammalian cell line of interest (e.g., HEK293, CHO)

  • Base medium deficient in L-Alanine (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Alanine-1-¹³C,¹⁵N (isotopic purity >98%)

  • Complete growth medium (for initial cell culture)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks or plates

  • Trypsin-EDTA

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Culture and Expansion:

    • Culture cells in complete growth medium until they reach the desired number for your experiment. Ensure the cells are healthy and in the exponential growth phase.

  • Preparation of Labeling Medium:

    • Prepare the base medium according to the manufacturer's instructions.

    • Supplement the medium with the required concentration of L-Alanine-1-¹³C,¹⁵N. The final concentration may need to be optimized for your cell line but is typically in the range of the normal physiological concentration of alanine.

    • Add dFBS to the desired final concentration (e.g., 10%).

    • Add other necessary supplements (e.g., glutamine, antibiotics).

  • Adaptation to Labeling Medium (Optional but Recommended):

    • To reduce cell stress, gradually adapt the cells to the labeling medium by mixing it with the complete growth medium in increasing ratios (e.g., 25:75, 50:50, 75:25) over several passages.

  • Labeling:

    • Wash the cells once with pre-warmed sterile PBS to remove residual unlabeled medium.

    • Add the prepared labeling medium to the cells.

    • Culture the cells for at least 5-6 cell doublings to ensure high incorporation of the labeled amino acid. Monitor cell health and confluency regularly.

  • Cell Harvest and Lysis:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization or scraping.

    • Lyse the cell pellet with an appropriate lysis buffer containing protease inhibitors.

    • Quantify the protein concentration of the lysate.

  • Sample Preparation for Mass Spectrometry:

    • Proceed with your standard proteomics workflow, which may include protein precipitation, digestion (e.g., with trypsin), and peptide cleanup.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples on a high-resolution mass spectrometer.

    • Set the instrument to acquire data in a data-dependent mode to obtain both MS1 spectra (for quantification) and MS/MS spectra (for peptide identification).

  • Data Analysis:

    • Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of "light" and "heavy" forms.

    • Calculate the labeling efficiency based on the intensity ratios of the isotopic envelopes.

Visualizations

experimental_workflow start Start: Healthy Cell Culture prep_media Prepare Labeling Medium (with L-Alanine-1-¹³C,¹⁵N) start->prep_media wash_cells Wash Cells with PBS prep_media->wash_cells add_media Add Labeling Medium wash_cells->add_media culture Culture for 5-6 Doublings add_media->culture harvest Harvest and Lyse Cells culture->harvest digest Protein Digestion harvest->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis and Efficiency Calculation lcms->data_analysis

Caption: Experimental workflow for L-Alanine-1-¹³C,¹⁵N labeling.

metabolic_pathways cluster_main Main Incorporation Pathway cluster_scrambling Metabolic Scrambling Pathway ala_labeled L-Alanine-1-¹³C,¹⁵N (in medium) ala_pool Intracellular Labeled Alanine Pool ala_labeled->ala_pool protein Labeled Protein ala_pool->protein Protein Synthesis pyruvate Pyruvate-¹³C ala_pool->pyruvate ALT glutamate Glutamate-¹⁵N ala_pool->glutamate ALT tca TCA Cycle pyruvate->tca other_aa Other Amino Acids-¹⁵N glutamate->other_aa Transaminases

Caption: Metabolic pathways affecting L-Alanine-1-¹³C,¹⁵N labeling.

References

Technical Support Center: Overcoming Matrix Effects in L-Alanine-1-13C,15N Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the mass spectrometric analysis of L-Alanine-1-13C,15N.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, which for biological samples includes proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[2][3]

Q2: My this compound signal is significantly lower than expected or varies between injections of the same sample. What is the likely cause?

A2: This is a classic symptom of ion suppression, a common matrix effect.[2] Co-eluting endogenous compounds from your sample matrix, such as salts, lipids, or proteins, can compete with this compound for ionization, leading to a suppressed signal.[2]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: The most common method is the post-extraction spike comparison . This involves comparing the signal response of a known amount of this compound spiked into a pre-extracted blank matrix sample to the response of the same amount in a clean solvent. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is post-column infusion , where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal if ion suppression or enhancement occurs at the retention time of interfering compounds.

Q4: What is the role of a stable isotope-labeled (SIL) internal standard like this compound in managing matrix effects?

A4: A SIL internal standard is the most effective tool for compensating for matrix effects. Since this compound is chemically identical to the endogenous L-Alanine being measured, it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL internal standard signal, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.

Q5: Can simply diluting my sample mitigate matrix effects?

A5: Yes, dilution can be a simple and effective strategy. By reducing the concentration of interfering matrix components, their impact on the ionization of this compound is minimized. However, this approach is only feasible if the concentration of your analyte is high enough to remain above the instrument's limit of quantitation after dilution.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low Signal Intensity / Ion Suppression Co-eluting matrix components (salts, phospholipids, proteins) are interfering with the ionization of this compound.1. Improve Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) over simple Protein Precipitation (PPT). 2. Optimize Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column to better retain and separate the polar L-Alanine from non-polar interferences. Adjusting the mobile phase gradient can also help separate the analyte from matrix components. 3. Sample Dilution: If the analyte concentration is sufficient, dilute the sample to reduce the concentration of interfering compounds. 4. Use a Stable Isotope-Labeled Internal Standard: This will compensate for signal suppression during data processing.
High Signal Intensity / Ion Enhancement Co-eluting matrix components are enhancing the ionization efficiency of this compound.The troubleshooting steps are the same as for ion suppression. The goal is to remove the interfering components through better sample cleanup and chromatographic separation.
Poor Reproducibility (Variable Peak Areas) Inconsistent matrix effects between different samples or injections.1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples, standards, and quality controls. 2. Employ a Robust Cleanup Method: SPE generally provides cleaner extracts and more consistent results compared to PPT. 3. Utilize a Stable Isotope-Labeled Internal Standard: This is crucial for correcting for variability in matrix effects between samples.
Peak Tailing or Broadening Interaction of L-Alanine with active sites on the analytical column or interference from the matrix.1. Check for Column Contamination: Inject a solvent blank. If tailing persists, clean the column according to the manufacturer's instructions. 2. Adjust Mobile Phase pH: Modifying the pH of the mobile phase can improve the peak shape of amino acids. 3. Use a HILIC Column: These columns are well-suited for the analysis of polar compounds like amino acids and can provide better peak shapes.

Quantitative Data Summary

The following table provides illustrative data on the typical performance of different sample preparation techniques for the analysis of small, polar amino acids like L-Alanine in human plasma. The values represent expected analyte recovery and the degree of matrix effect (ion suppression).

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Key Advantages Key Disadvantages
Protein Precipitation (PPT) 85 - 100%40 - 70% (Significant Ion Suppression)Fast, simple, and inexpensive.Provides the least clean extract, leading to significant matrix effects and potential for instrument contamination.
Liquid-Liquid Extraction (LLE) 60 - 85%75 - 90% (Moderate Ion Suppression)Can provide cleaner extracts than PPT.Can be labor-intensive, may require optimization of solvent systems, and may have lower recovery for highly polar analytes.
Solid-Phase Extraction (SPE) 80 - 95%90 - 105% (Minimal Ion Suppression/Enhancement)Provides the cleanest extracts, significantly reducing matrix effects.More time-consuming and expensive than PPT, requires method development.

Note: Values are representative and can vary depending on the specific protocol, matrix, and analytical instrumentation.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for L-Alanine Analysis in Plasma/Serum

This protocol is a rapid method for removing the bulk of proteins from a plasma or serum sample.

  • Sample Preparation:

    • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the this compound internal standard working solution.

  • Precipitation:

    • Add 400 µL of ice-cold acetonitrile (or methanol) to the sample.

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for L-Alanine Analysis in Plasma/Serum

This protocol utilizes a mixed-mode cation exchange (MCX) SPE cartridge for a more thorough cleanup.

  • Sample Pre-treatment:

    • To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent under gravity or with gentle vacuum.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M HCl to remove neutral and acidic interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the L-Alanine with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantification of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of this compound into the initial mobile phase.

    • Set B (Post-Spiked Matrix): Extract a blank plasma/serum sample using your chosen sample preparation protocol (e.g., PPT or SPE). After the final evaporation step, reconstitute the extract with the same neat solution prepared in Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank plasma/serum with the this compound before the extraction process.

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A Matrix Effect value of 100% indicates no effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Visualizations

Workflow_for_Overcoming_Matrix_Effects cluster_Problem Problem Identification cluster_Assessment Matrix Effect Assessment cluster_Mitigation Mitigation Strategies cluster_Solution Solution Problem Inaccurate or Irreproducible this compound Results Assessment Perform Post-Extraction Spike Analysis Problem->Assessment Quantify Quantify % Matrix Effect and % Recovery Assessment->Quantify SamplePrep Optimize Sample Preparation (PPT -> LLE -> SPE) Quantify->SamplePrep If Matrix Effect > 15% Chromatography Optimize Chromatography (e.g., HILIC) Quantify->Chromatography If Co-elution is Observed InternalStandard Use Stable Isotope-Labeled Internal Standard Quantify->InternalStandard Always Recommended Solution Accurate and Reproducible Quantification SamplePrep->Solution Chromatography->Solution InternalStandard->Solution

Caption: Troubleshooting workflow for matrix effects.

Sample_Preparation_Comparison cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Plasma/Serum Sample PPT_step1 Add Acetonitrile Start->PPT_step1 LLE_step1 Add Immiscible Organic Solvent Start->LLE_step1 SPE_step1 Load onto Cartridge Start->SPE_step1 PPT_step2 Vortex & Centrifuge PPT_step1->PPT_step2 PPT_step3 Collect Supernatant PPT_step2->PPT_step3 End LC-MS/MS Analysis PPT_step3->End High Matrix Effect LLE_step2 Vortex & Centrifuge LLE_step1->LLE_step2 LLE_step3 Collect Organic Layer LLE_step2->LLE_step3 LLE_step3->End Moderate Matrix Effect SPE_step2 Wash Interferences SPE_step1->SPE_step2 SPE_step3 Elute Analyte SPE_step2->SPE_step3 SPE_step3->End Low Matrix Effect

Caption: Comparison of sample preparation workflows.

References

Tips for accurate quantification of L-Alanine-1-13C,15N enrichment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential tips, troubleshooting advice, and detailed protocols for the accurate quantification of L-Alanine-1-13C,15N enrichment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is a stable isotope-labeled version of the non-essential amino acid L-Alanine, where the carbon atom at the C-1 position is replaced with its heavy isotope, Carbon-13 (¹³C), and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N).[1] It is widely used as a tracer in metabolic research to study pathways such as glycolysis and the TCA cycle.[2] It also serves as an internal standard for quantitative analysis in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3][4]

Q2: Why is the accurate quantification of this compound enrichment crucial? A2: Accurate quantification is essential for correctly determining metabolic fluxes and understanding the dynamic nature of metabolic processes. In drug development, precise measurements help in evaluating how a therapeutic agent affects specific metabolic pathways. Inaccurate quantification can lead to erroneous conclusions about protein turnover, metabolic rates, and the impact of disease or treatment.

Q3: What are the common analytical techniques for quantifying this compound enrichment? A3: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). GC-MS, often coupled with an isotope-ratio mass spectrometer (IRMS), is frequently used and requires a chemical modification step called derivatization to make the amino acid volatile. High-resolution mass spectrometry is particularly valuable as it can distinguish between different isotopologues with high precision.

Q4: What is derivatization and why is it necessary for the GC-MS analysis of L-Alanine? A4: Derivatization is a chemical process that modifies an analyte to make it more suitable for a specific analytical method. Amino acids like L-alanine are highly polar and not volatile enough for direct GC analysis. Derivatization converts them into more volatile and thermally stable compounds, allowing them to be separated and detected effectively by GC-MS. A common method involves creating N-acetyl methyl esters of the amino acids.

Q5: How is isotopic enrichment calculated from mass spectrometry data? A5: Isotopic enrichment is calculated by measuring the relative abundance of the isotope-labeled analyte (e.g., this compound) compared to its naturally occurring, unlabeled counterpart. Mass spectrometry separates these molecules based on their mass-to-charge ratio (m/z). The resulting isotope patterns, or distributions, are then compared to theoretical distributions to determine the percentage of enrichment. Software tools can be used to fit experimental data to statistically derived distributions to find the best enrichment value.

Experimental Workflow for Enrichment Analysis

Workflow General Workflow for L-Alanine Enrichment Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Biological Sample (e.g., Tissue, Plasma) p2 Protein Hydrolysis (if necessary) p1->p2 p3 Purification/ Extraction p2->p3 a1 Derivatization (for GC-MS) p3->a1 a2 GC-MS or LC-MS Analysis a1->a2 d1 Mass Spectra Acquisition a2->d1 d2 Isotope Pattern Analysis d1->d2 d3 Enrichment Calculation d2->d3 end Isotopic Enrichment (%) d3->end Final Result

Caption: A general workflow for L-Alanine enrichment analysis.

Troubleshooting Guide

Issue: Poor Chromatographic Peak Shape or Resolution

  • Question: My GC-MS chromatogram for derivatized L-Alanine shows poor peak shape (e.g., tailing, fronting) or co-elution with other compounds. What are the likely causes and solutions?

  • Answer: Poor peak shape is often indicative of issues with the derivatization process, the sample matrix, or the GC system itself.

    • Incomplete Derivatization: Unreacted polar amino acids can interact with the GC column, causing peak tailing. Optimize the reaction conditions (time, temperature, reagent concentration) as detailed in the protocols below.

    • Matrix Interference: Co-eluting compounds from the sample matrix can distort peak shape. Enhance sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • GC Column Issues: The column may be degraded or incompatible. Ensure you are using an appropriate column, such as an Agilent DB-35 or a 5% phenyl methylpolysiloxane column, and check its performance.

    • Injector Temperature: An incorrect injector temperature can cause the decomposition of derivatized amino acids. An injection temperature of 260 °C is often used for N-acetyl methyl ester derivatives.

Issue: Inaccurate or Inconsistent Enrichment Calculations

  • Question: My calculated enrichment values are variable or seem incorrect. What factors could be causing this?

  • Answer: Inaccurate results can stem from analytical, biological, or computational factors.

    • Low Mass Accuracy: To reliably distinguish between different isotopic combinations, a mass accuracy of 1 ppm or better is recommended, especially for doubly-labeled compounds.

    • Metabolic Scrambling: The isotopic labels can sometimes be metabolically transferred to other molecules, which can dilute the enrichment in the target amino acid or increase it in non-target ones. Tandem mass spectrometry (MS/MS) can help confirm the location of the labels.

    • Matrix Effects: In LC-MS, co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to under- or overestimation of its concentration. Using a stable isotope-labeled internal standard is the best way to compensate for these effects.

    • Natural Isotope Abundance: The calculation must account for the natural abundance of ¹³C (approx. 1.1%) and ¹⁵N (approx. 0.37%). Failure to correct for this will lead to errors in the final enrichment value.

Issue: Suspected Matrix Effects in LC-MS

  • Question: How can I identify and mitigate matrix effects (ion suppression or enhancement) in my LC-MS analysis?

  • Answer: Matrix effects are a common challenge in LC-MS, particularly with electrospray ionization (ESI).

    • Identification: A post-column infusion experiment is an effective way to qualitatively assess matrix effects. Quantitatively, the matrix factor (MF) can be calculated by comparing the analyte's response in a neat solution versus its response when spiked into a blank matrix extract.

    • Mitigation Strategies:

      • Improve Sample Cleanup: Use more rigorous extraction methods like SPE to remove interfering substances, especially phospholipids in plasma samples.

      • Chromatographic Separation: Optimize the LC method to separate the analyte from the matrix components that cause interference.

      • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but ensure the analyte signal remains above the limit of quantification.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective approach. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization of the signal.

Troubleshooting Logic Diagram

Troubleshooting Troubleshooting Logic for Inaccurate Enrichment start Inaccurate Enrichment check_ms Check Mass Spectra Quality? start->check_ms check_chrom Check Chromatography? check_ms->check_chrom Yes ms_issue Low S/N or Poor Isotope Pattern check_ms->ms_issue No check_prep Review Sample Preparation? check_chrom->check_prep Yes chrom_issue Poor Peak Shape or Co-elution check_chrom->chrom_issue No prep_issue Potential Contamination or Label Scrambling check_prep->prep_issue No end_node Accurate Quantification check_prep->end_node Yes ms_sol Optimize MS settings (resolution, scan time). Ensure high mass accuracy. ms_issue->ms_sol ms_sol->check_chrom chrom_sol Optimize GC/LC method. Check derivatization. Assess for matrix effects. chrom_issue->chrom_sol chrom_sol->check_prep prep_sol Improve sample cleanup. Use SIL-IS. Confirm label position w/ MS/MS. prep_issue->prep_sol prep_sol->end_node

Caption: A flowchart for troubleshooting inaccurate enrichment results.

Experimental Protocols

Protocol 1: Sample Preparation from Proteinaceous Material

This protocol describes the liberation of amino acids from protein-containing samples for subsequent analysis.

  • Homogenization: Dry and homogenize the sample material (e.g., animal or plant tissue) into a fine powder.

  • Acid Hydrolysis:

    • Place the homogenized sample into a borosilicate vial with an acid-resistant cap.

    • Add 6 M hydrochloric acid (HCl) (e.g., 0.5 mL for animal tissues).

    • Flush the vial with nitrogen (N₂) gas, seal it tightly, and heat at 150 °C for 70 minutes.

  • Lipid Removal (for lipid-rich samples):

    • After cooling, add 200 μL of a heptane:chloroform mixture (6:5, v/v) to the vial.

    • Vortex briefly and discard the upper organic layer.

  • Drying: Dry the sample in a heating block at 60 °C under a gentle stream of N₂. The resulting dried hydrolysate is now ready for derivatization.

Protocol 2: Derivatization of L-Alanine to N-acetyl methyl ester

This two-step protocol makes L-Alanine suitable for GC-MS analysis.

  • Esterification (Methylation):

    • To the dried sample hydrolysate, add 1 mL of 1.85 M acidified methanol.

    • Heat the sealed vial at 100 °C for 1 hour.

    • Evaporate the remaining methanol under N₂ at room temperature.

    • Add 250 μL of dichloromethane (DCM) and evaporate under N₂ to remove excess reagents.

  • Acetylation:

    • Add 1 mL of a mixture of acetic anhydride, trimethylamine, and acetone (1:2:5, v/v/v).

    • Heat at 60 °C for 10 minutes.

    • Evaporate the reagents under N₂ at room temperature.

  • Extraction:

    • Add 2 mL of ethyl acetate and 1 mL of a saturated NaCl solution, then vortex.

    • After phase separation, discard the lower aqueous phase.

    • Remove the remaining ethyl acetate under N₂.

    • Add 1 mL of DCM twice and evaporate each time to remove trace water.

    • Finally, reconstitute the N-acetyl methyl esters in 100 μL of ethyl acetate and transfer to a GC vial.

Quantitative Data Summaries

Table 1: Typical GC-IRMS Parameters for L-Alanine Analysis

ParameterSettingReference
Injection 260 °C, splitless (1 min)
Column Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film)
Carrier Gas Helium at a constant flow of 2 mL/min
Oven Program 1. 70 °C (hold 2 min) 2. Ramp to 140 °C at 15 °C/min (hold 4 min) 3. Ramp to 240 °C at 12 °C/min (hold 5 min) 4. Ramp to 255 °C at 8 °C/min (hold 35 min)
Combustion Reactor 1000 °C (NiO tube with CuO/NiO wires)
Isobaric Interference For ¹⁵N analysis, CO₂ is removed with a liquid nitrogen trap.

Table 2: Troubleshooting Summary for L-Alanine Quantification

SymptomPotential CauseSuggested Solution(s)
Poor/Tailing Peaks Incomplete derivatization; Column degradationOptimize derivatization reaction; Replace GC column.
Low Signal Intensity Insufficient sample cleanup; Ion suppression (LC-MS)Improve sample preparation (e.g., SPE); Use a SIL-IS.
High Variability Matrix effects; Inconsistent sample prepUse a SIL-IS; Standardize all preparation steps.
Incorrect Enrichment Failure to correct for natural abundance; Metabolic scramblingUse correct calculation formulas; Confirm label position with MS/MS.

References

Validation & Comparative

A Researcher's Guide to the Independent Validation of L-Alanine-1-13C,15N Enrichment Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, the precise and accurate validation of isotopic enrichment is fundamental to experimental integrity. This guide provides an objective comparison of orthogonal analytical methods for the independent validation of L-Alanine-1-¹³C,¹⁵N enrichment. We will delve into the primary techniques, present comparative performance data, and offer detailed experimental protocols to ensure the reliability of your research.

At a Glance: Comparing Validation Methodologies

The two principal and orthogonal methodologies for validating the isotopic enrichment of L-Alanine-1-¹³C,¹⁵N are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique operates on different physical principles, providing a robust framework for independent verification.

FeatureMass Spectrometry (GC-MS & GC-C-IRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of ions based on their mass-to-charge ratio.Detection of nuclear spin transitions in a magnetic field.
Information Provided Isotopic enrichment (atom percent excess), mass isotopomer distribution.Positional isotopic enrichment, molecular structure confirmation.
Accuracy High, especially with appropriate calibration standards.High, direct measurement of isotope ratios.
Precision High; for GC-C-IRMS, precision can be <1‰.[1][2]High, dependent on signal-to-noise and acquisition time.
Sensitivity Very high (picomole to femtomole range).Lower than MS (micromole to nanomole range).[3]
Sample Requirement Low (micrograms to nanograms).Higher than MS (milligrams).[3]
Throughput High, amenable to automation.Lower, longer acquisition times required.
Sample Preparation Requires derivatization to increase volatility for GC.[4]Minimal, non-destructive.
Key Advantage High sensitivity and throughput.Provides positional information without derivatization.

Orthogonal Validation Workflow

An effective strategy for independent validation involves employing both a mass spectrometry-based method and NMR spectroscopy. This approach ensures that the enrichment data is not an artifact of a single analytical technique.

Validation_Workflow General Workflow for Independent Validation cluster_MS Mass Spectrometry Validation cluster_NMR NMR Spectroscopy Validation cluster_Comparison Data Comparison and Validation MS_Sample L-Alanine-1-13C,15N Sample Derivatization Derivatization (e.g., Esterification/Acylation) MS_Sample->Derivatization GC_MS GC-MS or GC-C-IRMS Analysis Derivatization->GC_MS MS_Data Mass Isotopomer Distribution Data GC_MS->MS_Data Compare Compare Enrichment Data MS_Data->Compare NMR_Sample This compound Sample Dissolution Dissolution in Deuterated Solvent NMR_Sample->Dissolution NMR_Acquisition 13C and 15N NMR Acquisition Dissolution->NMR_Acquisition NMR_Data Positional Enrichment Data NMR_Acquisition->NMR_Data NMR_Data->Compare Validation Validated Enrichment Compare->Validation

Caption: Workflow for independent validation of this compound enrichment.

Experimental Protocols

Below are detailed protocols for the primary analytical techniques for validating L-Alanine-1-¹³C,¹⁵N enrichment.

Protocol 1: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

This method offers very high precision for determining isotopic ratios.

1. Sample Derivatization (N-acetyl, methyl ester)

  • Materials: L-Alanine-1-¹³C,¹⁵N sample, 1.85 M acidified methanol, acetic anhydride, trimethylamine, acetone, dichloromethane (DCM), ethyl acetate, saturated NaCl solution.

  • Procedure:

    • Dry a known amount of the L-Alanine-1-¹³C,¹⁵N sample under a stream of nitrogen.

    • Add 1 mL of 1.85 M acidified methanol and heat at 100°C for 1 hour.

    • Evaporate the remaining methanol under nitrogen at room temperature.

    • Add 250 µL of DCM and evaporate under nitrogen to remove excess reagents.

    • Acetylate the partial derivative with a 1:2:5 (v/v/v) mixture of acetic anhydride, trimethylamine, and acetone (1 mL total) for 10 minutes at 60°C.

    • Evaporate the reagents under nitrogen at room temperature.

    • Add 2 mL of ethyl acetate and 1 mL of saturated NaCl solution, and vortex.

    • After phase separation, discard the aqueous phase and evaporate the ethyl acetate under nitrogen.

    • Remove any trace water with two additions of 1 mL DCM.

    • Reconstitute the N-acetyl methyl ester derivative in a known volume of ethyl acetate for GC-C-IRMS analysis.

2. GC-C-IRMS Analysis

  • Instrumentation: A gas chromatograph coupled to a combustion interface and an isotope ratio mass spectrometer.

  • GC Conditions (example):

    • Column: Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness).

    • Injector Temperature: 260°C (splitless).

    • Carrier Gas: Helium at a constant flow of 2 mL/min.

    • Oven Program: Hold at 70°C for 2 min, ramp to 140°C at 15°C/min, hold for 4 min, ramp to 240°C at 12°C/min, hold for 5 min, ramp to 255°C at 8°C/min, and hold for 35 min.

  • Combustion and IRMS:

    • The combustion reactor is maintained at 1000°C.

    • For ¹⁵N analysis, CO₂ is removed from the carrier stream using a liquid nitrogen trap to prevent isobaric interference.

  • Data Analysis: The isotopic ratios of the combusted N₂ and CO₂ gases are measured by the IRMS. The enrichment of ¹³C and ¹⁵N is calculated relative to international standards.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides direct, non-destructive analysis of isotopic enrichment at specific atomic positions.

1. Sample Preparation

  • Materials: L-Alanine-1-¹³C,¹⁵N sample, deuterated solvent (e.g., D₂O).

  • Procedure:

    • For ¹³C NMR, dissolve as much of the L-Alanine-1-¹³C,¹⁵N sample as possible in approximately 0.7 mL of D₂O to achieve a saturated solution.

    • For more sensitive ¹H NMR (to observe ¹³C satellites), a concentration of 5-25 mg in 0.6-0.8 mL of D₂O is sufficient.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any solid particles.

    • Ensure the sample height in the NMR tube is at least 4.5 cm for proper magnetic field shimming.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer equipped with probes for ¹³C and ¹⁵N detection.

  • ¹³C NMR:

    • Acquire a quantitative ¹³C NMR spectrum. To ensure accurate quantification, use a pulse sequence with a long relaxation delay (D1) and inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • ¹⁵N NMR:

    • Acquire a ¹⁵N NMR spectrum. Due to the low gyromagnetic ratio of ¹⁵N, longer acquisition times may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • For ¹³C enrichment at the C1 position, integrate the signal corresponding to the carboxyl carbon and compare it to the signal of a known internal standard or use the natural abundance ¹³C signal of a non-enriched carbon in the molecule (if applicable) as a reference.

    • For ¹⁵N enrichment, integrate the signal corresponding to the amine nitrogen. The enrichment is calculated from the relative intensities of the signals from the labeled and unlabeled species.

Signaling Pathway and Logical Relationship Diagrams

The following diagrams illustrate the principles behind the primary validation techniques.

MS_Principle Principle of Mass Spectrometry Validation Analyte Derivatized this compound Ionization Ionization Analyte->Ionization MassAnalyzer Mass Analyzer (Separation by m/z) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (Isotopologue Distribution) Detector->Spectrum

Caption: Principle of Mass Spectrometry for isotopic analysis.

NMR_Principle Principle of NMR Spectroscopy Validation Sample This compound in Solvent MagneticField Strong Magnetic Field (B0) Sample->MagneticField RFPulse Radiofrequency Pulse MagneticField->RFPulse SignalDetection Signal Detection (FID) RFPulse->SignalDetection NMRSpectrum NMR Spectrum (Chemical Shift & Integration) SignalDetection->NMRSpectrum

Caption: Principle of NMR Spectroscopy for isotopic analysis.

By employing these orthogonal techniques and following the detailed protocols, researchers can confidently and independently validate the isotopic enrichment of L-Alanine-1-¹³C,¹⁵N, ensuring the accuracy and reliability of their experimental data.

References

L-Alanine-1-13C,15N versus uniformly 13C-labeled alanine in flux analysis.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to L-Alanine-1-13C,15N and Uniformly 13C-Labeled Alanine in Metabolic Flux Analysis

For researchers, scientists, and drug development professionals engaged in metabolic flux analysis (MFA), the choice of isotopic tracer is a critical decision that profoundly influences experimental outcomes. This guide provides an objective comparison of two commonly used labeled alanines: this compound and uniformly 13C-labeled alanine (L-Alanine-¹³C₃). Understanding the distinct advantages and applications of each is paramount for designing robust and informative metabolic studies.

Introduction to Labeled Alanine in Flux Analysis

Alanine is a key non-essential amino acid that serves as a critical node in central carbon and nitrogen metabolism.[1][2] It directly links glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism through its reversible conversion to pyruvate.[1][3] This central role makes isotopically labeled alanine an invaluable tracer for elucidating cellular energetics, biosynthetic pathways, and the metabolic reprogramming characteristic of various disease states, including cancer.[1] By introducing alanine labeled with stable isotopes like ¹³C and ¹⁵N, researchers can track the fate of its atoms through interconnected metabolic pathways using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Comparison of this compound and Uniformly 13C-Labeled Alanine

The primary distinction between L-Alanine-1-¹³C,¹⁵N and uniformly ¹³C-labeled alanine lies in their labeling patterns and the specific metabolic information they provide.

  • This compound is a position-specifically labeled tracer, with ¹³C at the carboxyl carbon and ¹⁵N at the amino group. This dual label allows for the simultaneous tracking of both carbon and nitrogen flux.

  • Uniformly 13C-labeled alanine (L-Alanine-¹³C₃) contains ¹³C at all three carbon positions. This provides a comprehensive view of the carbon skeleton's journey through metabolic pathways.

The choice between these two tracers is dictated by the specific research question and the metabolic pathways under investigation.

Data Presentation: Quantitative and Qualitative Comparison
FeatureThis compoundUniformly 13C-Labeled Alanine (L-Alanine-¹³C₃)
Isotopic Composition ¹³C at the C1 position, ¹⁵N at the amino group¹³C at all three carbon positions (C1, C2, C3)
Molecular Weight ~91.06 g/mol ~92.07 g/mol
Primary Application Simultaneous carbon and nitrogen flux analysisGeneral carbon metabolic flux analysis
Key Advantage Enables the study of nitrogen metabolism and the interplay between carbon and nitrogen pathways.Provides detailed information on the fate of the entire carbon backbone of alanine.
Limitations Provides limited information on the fate of the C2 and C3 carbons of alanine.Does not provide direct information on nitrogen flux.
Typical Analytical Method LC-MS/MS, GC-MS, NMRGC-MS, LC-MS/MS, NMR
Performance in Specific Applications
ApplicationThis compoundUniformly 13C-Labeled Alanine
Gluconeogenesis Can trace the C1 carbon into glucose and the nitrogen into other amino acids.Traces all three carbons into the glucose backbone, providing more detailed positional information on carbon rearrangement.
TCA Cycle Analysis Tracks the entry of the C1 carbon (as part of pyruvate's carboxyl group) into the TCA cycle. The ¹⁵N can track transamination reactions.Provides a more comprehensive view of how the alanine carbon skeleton contributes to TCA cycle intermediates.
Amino Acid Metabolism Ideal for studying transamination and other nitrogen-transfer reactions.Useful for tracking the carbon flow from alanine to other amino acids.
Simultaneous C & N Flux The tracer of choice for this application, providing direct measurement of nitrogen incorporation into biomolecules.Not suitable for direct nitrogen flux measurement.

Experimental Protocols

A generalized workflow for conducting a metabolic flux analysis experiment using labeled alanine involves several key stages, from preparing the biological system to analyzing the data.

Experimental Design
  • Cell Culture/Animal Model Preparation: Prepare the biological system of interest (e.g., cell culture, in vivo model).

  • Tracer Selection: Choose between this compound and uniformly 13C-labeled alanine based on the research objectives.

  • Labeling Strategy: Determine the concentration of the labeled alanine and the duration of the labeling experiment. This is crucial for achieving a metabolic and isotopic steady state.

Labeling Experiment
  • Introduce the ¹³C and/or ¹⁵N labeled alanine into the cell culture medium or administer it to the animal model.

  • Incubate for a predetermined period to allow for the incorporation of the stable isotopes into downstream metabolites.

Sample Preparation
  • Quenching Metabolism: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells or tissues. This is often achieved by using cold solvents.

  • Metabolite Extraction: Extract metabolites from the biological sample using a suitable solvent system (e.g., 80% methanol).

  • Sample Processing: Separate the metabolite-containing extract from the cell debris by centrifugation. The supernatant is then dried and prepared for analysis.

Analytical Measurement
  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS): Requires chemical derivatization of metabolites to increase their volatility.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for analyzing a wide range of polar metabolites without derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Provides positional isotope information, which can be highly valuable for distinguishing between different isotopomers.

    • Generally requires higher sample concentrations compared to MS.

Data Analysis and Flux Estimation
  • Isotopomer Distribution Analysis: Determine the mass distribution of labeled metabolites from the MS or NMR data.

  • Computational Modeling: Use software packages (e.g., Metran) to estimate intracellular metabolic fluxes by fitting the experimental labeling data to a metabolic network model.

  • Statistical Analysis: Assess the goodness-of-fit of the model and calculate confidence intervals for the estimated fluxes.

Visualizations

Metabolic Pathways Traced by Labeled Alanine

metabolic_pathways cluster_glycolysis Glycolysis cluster_alanine_metabolism Alanine Metabolism cluster_tca TCA Cycle cluster_amino_acids Amino Acid Synthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Alanine Labeled Alanine (¹³C and/or ¹⁵N) Pyruvate->Alanine ALT AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Alanine->Pyruvate ALT TCA_Intermediates TCA Cycle Intermediates AcetylCoA->TCA_Intermediates TCA_Intermediates->TCA_Intermediates Other_AA Other Amino Acids TCA_Intermediates->Other_AA

Caption: Key metabolic pathways traced using labeled alanine.

General Experimental Workflow for Metabolic Flux Analysis

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Design 1. Experimental Design (Tracer Selection) Culture 2. Cell Culture/ Animal Model Design->Culture Labeling 3. Isotope Labeling Culture->Labeling Quenching 4. Metabolic Quenching Labeling->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction Analysis 6. MS or NMR Analysis Extraction->Analysis Data_Processing 7. Data Processing Analysis->Data_Processing Flux_Calculation 8. Flux Calculation Data_Processing->Flux_Calculation

Caption: A generalized workflow for labeled alanine metabolic flux experiments.

Conclusion

The selection between this compound and uniformly 13C-labeled alanine is a critical step in designing a metabolic flux analysis experiment. This compound is the superior choice for studies aiming to simultaneously elucidate carbon and nitrogen metabolism, offering unique insights into the interplay between these fundamental pathways. In contrast, uniformly 13C-labeled alanine provides a more comprehensive picture of carbon flux, making it ideal for studies focused on the fate of the complete carbon skeleton of alanine through central metabolic routes. A thorough understanding of the research question, coupled with the principles outlined in this guide, will enable researchers to select the optimal tracer and experimental design to achieve their scientific objectives.

References

A Comparative Analysis of L-Alanine-1-13C,15N and [15N]L-Alanine Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of biochemical pathways. Among these, isotopically labeled L-alanine serves as a crucial probe for key metabolic processes. This guide provides a comprehensive comparative analysis of two commonly used tracers: L-Alanine-1-13C,15N and [15N]L-Alanine. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance with supporting experimental data and detailed methodologies to aid in the selection of the most appropriate tracer for specific research applications.

Introduction to L-Alanine Tracers

L-Alanine is a non-essential amino acid that plays a central role in the intersection of carbohydrate and protein metabolism.[1] It is intimately linked to the glucose-alanine cycle, the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[1][2][3] The use of stable isotope-labeled alanine, such as this compound and [15N]L-Alanine, allows researchers to trace the fate of its carbon and nitrogen atoms through these interconnected pathways, providing valuable insights into metabolic flux and protein dynamics.[]

This compound is a dual-labeled tracer, with a heavy carbon isotope at the carboxyl position and a heavy nitrogen isotope at the amino group. This dual labeling provides the advantage of simultaneously tracing both the carbon skeleton and the nitrogen component of the molecule.

[15N]L-Alanine is a single-labeled tracer, with a heavy nitrogen isotope at the amino group. This tracer is primarily used to study nitrogen metabolism, including transamination reactions and protein synthesis and turnover.

Comparative Performance Analysis

The choice between this compound and [15N]L-Alanine depends on the specific biological question being addressed. The following table summarizes the key performance characteristics and primary applications of each tracer.

FeatureThis compound[15N]L-Alanine
Isotopic Labels 1-13C, 15N15N
Primary Applications Metabolic flux analysis (MFA) of both carbon and nitrogen pathways, simultaneous measurement of glucose and amino acid metabolism, quantitative proteomics (SILAC).Protein turnover studies, nitrogen flux analysis, studies of transamination and deamination reactions.
Information Provided Provides simultaneous information on the fate of the carboxyl carbon and the amino nitrogen of alanine. Allows for the dissection of pathways where both carbon and nitrogen are actively metabolized.Primarily provides information on the fate of the amino nitrogen of alanine.
Advantages - Enables simultaneous tracking of carbon and nitrogen metabolism. - Higher mass shift in mass spectrometry, facilitating clearer distinction from unlabeled molecules.- Cost-effective for studies focused solely on nitrogen metabolism. - Simpler data analysis for nitrogen-specific questions.
Limitations - Higher cost compared to single-labeled tracers. - More complex data analysis due to multiple labeled species.- Provides no information on the fate of the carbon skeleton of alanine.
Analytical Techniques Mass Spectrometry (GC-MS, LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.Mass Spectrometry (GC-MS, LC-MS/MS), Isotope Ratio Mass Spectrometry (IRMS).

Key Applications in Detail

Metabolic Flux Analysis (MFA)

In MFA, this compound offers a distinct advantage by allowing for the simultaneous assessment of both carbon and nitrogen fluxes. For instance, in studies of gluconeogenesis, the 13C label can be tracked into glucose, while the 15N label can trace the involvement of alanine in transamination reactions and the urea cycle. This dual-labeling approach provides a more comprehensive picture of metabolic reprogramming in diseases such as cancer and diabetes.

Protein Turnover and Quantitative Proteomics

While [15N]L-Alanine is a well-established tracer for measuring protein synthesis and degradation rates, this compound can also be employed, particularly in quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). The larger mass shift provided by the dual label in this compound can lead to better resolution and more accurate quantification in complex protein samples. However, for studies focused solely on whole-body or tissue-specific protein turnover, the cost-effectiveness of [15N]L-Alanine often makes it the preferred choice.

Experimental Protocols

Cell Culture Labeling for Metabolic Flux Analysis

Objective: To trace the metabolic fate of this compound or [15N]L-Alanine in cultured cells.

Methodology:

  • Cell Culture: Grow cells to the desired confluence in standard culture medium.

  • Media Switch: Replace the standard medium with a labeling medium containing either this compound or [15N]L-Alanine at a known concentration. The base medium should be formulated to lack unlabeled alanine to maximize tracer incorporation.

  • Incubation: Incubate the cells for a predetermined time course to allow for isotopic steady-state to be reached.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell suspension.

    • Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites by GC-MS or LC-MS/MS to determine the isotopic enrichment in alanine and downstream metabolites.

In Vivo Protein Turnover Study

Objective: To measure the rate of protein synthesis in a specific tissue using [15N]L-Alanine.

Methodology:

  • Tracer Administration: Administer a bolus of [15N]L-Alanine intravenously to the animal model.

  • Time Course Sampling: Collect blood and tissue samples at various time points post-injection.

  • Protein Hydrolysis:

    • Homogenize the tissue samples.

    • Precipitate the protein using an acid (e.g., perchloric acid).

    • Hydrolyze the protein pellet using 6M HCl at 110°C for 24 hours.

  • Amino Acid Purification: Purify the amino acids from the hydrolysate using cation-exchange chromatography.

  • Derivatization: Derivatize the amino acids to make them volatile for GC-MS analysis (e.g., N-acetyl-n-propyl esters).

  • Sample Analysis: Analyze the derivatized amino acids by GC-MS to determine the isotopic enrichment of [15N]Alanine in the tissue protein.

GC-MS Analysis of Labeled Alanine

Objective: To quantify the isotopic enrichment of this compound or [15N]L-Alanine.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Methodology:

  • Derivatization: Derivatize the amino acids in the sample to increase their volatility. A common method is the formation of N-acetyl-n-propyl (NAP) esters.

  • Gas Chromatography:

    • Column: Use a suitable capillary column (e.g., DB-35).

    • Injection: Inject the derivatized sample into the GC.

    • Temperature Program: Use a temperature gradient to separate the amino acids. A typical program might start at a low temperature and ramp up to a higher temperature to elute all compounds of interest.

  • Mass Spectrometry:

    • Ionization: Use electron ionization (EI) to fragment the molecules.

    • Mass Analysis: Monitor the mass-to-charge (m/z) ratios of specific fragments of the derivatized alanine to determine the isotopic enrichment. For NAP-derivatized alanine, characteristic fragments can be analyzed to differentiate between the unlabeled, single-labeled, and double-labeled species.

Visualization of Metabolic Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams depict the central role of alanine in metabolism and a typical experimental workflow for stable isotope tracing.

Alanine_Metabolism cluster_tca TCA Cycle cluster_gluconeogenesis Gluconeogenesis cluster_protein Protein Synthesis/Turnover Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glucose_GNG Glucose_GNG AcetylCoA AcetylCoA Pyruvate->AcetylCoA Alanine Alanine Pyruvate->Alanine ALT Pyruvate_GNG Pyruvate_GNG Citrate Citrate AcetylCoA->Citrate AlphaKG AlphaKG Citrate->AlphaKG Malate Malate AlphaKG->Malate Glutamate Glutamate AlphaKG->Glutamate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Pyruvate PEP PEP Oxaloacetate->PEP PEPCK Oxaloacetate_GNG Oxaloacetate_GNG Alanine->Glutamate ALT Alanine->Pyruvate_GNG Protein Protein Alanine->Protein Synthesis PEP->Glucose_GNG PEPCK Pyruvate_GNG->Oxaloacetate_GNG Oxaloacetate_GNG->Glucose_GNG Protein->Alanine Degradation

Caption: Central role of L-Alanine in metabolism.

Experimental_Workflow start Start: Biological System (Cells or Animal Model) tracer Introduce Stable Isotope Tracer (this compound or [15N]L-Alanine) start->tracer incubation Incubation / Labeling Period tracer->incubation sampling Sample Collection (Cells, Tissues, Biofluids) incubation->sampling extraction Metabolite Extraction or Protein Hydrolysis sampling->extraction derivatization Derivatization (for GC-MS) extraction->derivatization analysis Analytical Measurement (GC-MS, LC-MS/MS, NMR) derivatization->analysis data_analysis Data Analysis (Isotopic Enrichment, Flux Calculation) analysis->data_analysis interpretation Biological Interpretation data_analysis->interpretation

Caption: General workflow for a stable isotope tracing experiment.

Conclusion

Both this compound and [15N]L-Alanine are powerful tracers for investigating metabolic pathways. The choice between them is contingent upon the specific research question. For comprehensive studies requiring the simultaneous tracking of both carbon and nitrogen fluxes, this compound is the superior choice, despite its higher cost and more complex data analysis. Conversely, for research focused specifically on nitrogen metabolism and protein turnover, [15N]L-Alanine provides a robust and cost-effective solution. A thorough understanding of the strengths and limitations of each tracer, coupled with careful experimental design and appropriate analytical techniques, is paramount for generating high-quality, interpretable data in metabolic research.

References

Cross-Validation of Metabolic Models: A Comparative Guide Using L-Alanine-1-13C,15N Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate modeling of cellular metabolism is paramount for advancements in biotechnology, disease research, and drug development. Metabolic Flux Analysis (MFA) utilizing stable isotope tracers provides a powerful means to quantify intracellular reaction rates, offering a detailed snapshot of the metabolic state. The choice of isotopic tracer and the computational model for data interpretation are critical for the reliability of these analyses. This guide provides a comparative overview of metabolic model validation using L-Alanine-1-13C,15N, a dual-isotope tracer that offers unique advantages in simultaneously resolving carbon and nitrogen pathways.

The Power of Dual Isotope Labeling with this compound

L-Alanine, a non-essential amino acid, occupies a central position in metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis.[1] The use of L-Alanine labeled with both Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) allows for the concurrent tracing of carbon and nitrogen atoms as they are metabolized throughout the cellular network. This dual-labeling strategy provides more constraints on the metabolic model, leading to a more accurate and robust estimation of metabolic fluxes, particularly for nitrogen metabolism, which is often less resolved in traditional ¹³C-based MFA.[2]

Methodological Approaches to Metabolic Flux Analysis

The core of ¹³C-MFA involves introducing a ¹³C-labeled substrate into a biological system and measuring the distribution of the ¹³C label in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][3] This labeling pattern is then used to infer the intracellular fluxes by fitting the data to a metabolic network model.[4]

Two primary methodological frameworks for MFA are:

  • Stationary ¹³C-MFA: This is the most established approach where cells are cultured at a metabolic steady state with a ¹³C-labeled substrate until an isotopic steady state is also achieved.

  • Isotopically Non-stationary ¹³C-MFA (INST-MFA): This method is applied to systems at a metabolic steady state but during the transient phase before reaching isotopic steady state. This approach is particularly useful for systems with slow turnover rates or for in vivo studies.

Comparative Analysis of Metabolic Modeling Approaches

FeatureTraditional ¹³C-MFABayesian ¹³C¹⁵N-MFA
Isotope Tracer Typically single isotope (e.g., ¹³C-glucose)Dual isotope (e.g., [¹³C₃]-glycerol and [¹⁵N₁]-ammonium chloride)
Flux Resolution Primarily resolves central carbon metabolism. Provides only a lower bound for nitrogen requirements.Simultaneously resolves both carbon and nitrogen fluxes with increased resolution.
Model Assumptions Relies on more modeling assumptions.Imposes fewer modeling assumptions, providing more reliable flux uncertainties.
Statistical Framework Typically uses frequentist statistics (e.g., chi-squared tests for goodness-of-fit).Employs Bayesian model averaging (BMA) to account for model uncertainty.
Bidirectionality of Reactions Often struggles to resolve the bidirectionality of certain reactions.Can better resolve the uni/bidirectionality of reactions.

Key Finding: The Bayesian ¹³C¹⁵N-MFA approach provided a more comprehensive and statistically rigorous analysis of the metabolic network, particularly in resolving the anaplerotic node and quantifying nitrogen fluxes, which were underestimated by the traditional ¹³C-MFA.

Experimental Protocols

A successful metabolic flux analysis experiment requires meticulous attention to detail in the experimental protocol. Below is a generalized workflow for a dual-labeling experiment using L-Alanine-1-¹³C,¹⁵N.

Cell Culture and Labeling
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they reach approximately 80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO₂.

  • Media Preparation: Prepare a labeling medium by supplementing a base medium with a known concentration of L-Alanine-1-¹³C,¹⁵N. The concentration should be carefully chosen based on the specific cell type and experimental goals.

  • Labeling: Once cells reach the desired confluency, aspirate the growth medium, wash the cells gently with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium. The duration of labeling will depend on the metabolic pathways of interest and the time required to reach isotopic steady state.

Metabolism Quenching and Metabolite Extraction
  • Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and immediately place the culture plate on dry ice or in a liquid nitrogen bath.

  • Extraction: Add a cold extraction solvent, typically 80% methanol pre-chilled to -80°C, to the quenched cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

Sample Processing and Analysis
  • Centrifugation: Vortex the cell lysate and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.

  • Drying and Reconstitution: Dry the extracts using a speed vacuum or nitrogen stream. Reconstitute the dried metabolites in a suitable solvent for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • Analysis: Analyze the samples to determine the mass isotopomer distributions of key metabolites, particularly amino acids derived from alanine.

Visualizing the Workflow and Metabolic Pathways

To better understand the experimental process and the central role of alanine in metabolism, the following diagrams are provided.

G cluster_0 Experimental Workflow A Cell Culture & Seeding B Introduction of This compound Labeling Medium A->B C Metabolism Quenching (e.g., Liquid Nitrogen) B->C D Metabolite Extraction (e.g., Cold Methanol) C->D E Sample Processing (Centrifugation, Drying) D->E F LC-MS/MS or NMR Analysis E->F G Metabolic Flux Analysis (Model Fitting) F->G G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Alanine L-Alanine (from this compound) Pyruvate->Alanine ALT TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Alanine->Pyruvate Glutamate Glutamate Alanine->Glutamate N donation Alpha_KG α-Ketoglutarate Alpha_KG->Glutamate Transamination Glutamate->Alpha_KG Amino_Acids Other Amino Acids Glutamate->Amino_Acids TCA_Cycle->Alpha_KG Proteins Proteins Amino_Acids->Proteins Protein Synthesis

References

Validating Novel Amino Acid Analytical Methods with L-Alanine-1-13C,15N: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a critical component of numerous scientific endeavors, from metabolic research to drug efficacy studies. The validation of any new analytical method is paramount to ensure data integrity and reproducibility. This guide provides a comprehensive comparison of a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, utilizing L-Alanine-1-13C,15N as an internal standard, with other established analytical techniques for amino acid analysis.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry.[1] By incorporating a known concentration of the labeled analogue of the analyte into the sample, variations in sample preparation and matrix effects can be effectively normalized, leading to highly accurate and precise measurements.[1][2] this compound, being chemically identical to its unlabeled counterpart, co-elutes during chromatography and experiences similar ionization efficiency, making it an ideal internal standard for the validation of new amino acid analysis methods.[3][4]

Comparative Analysis of Analytical Methods

The choice of an analytical method for amino acid quantification depends on various factors, including the required sensitivity, specificity, throughput, and the nature of the sample matrix. This section compares a new LC-MS/MS method validated using a 13C,15N-labeled amino acid mixture, including this compound, with traditional methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with derivatization.

Quantitative Performance Data

The following table summarizes the key performance metrics from validation studies of different analytical methods. The "New LC-MS/MS Method" refers to a recently developed and validated method using a stable isotope-labeled internal standard mix containing this compound.

ParameterNew LC-MS/MS Method (with this compound IS)GC-MS (with Derivatization)HPLC-FLD (with Derivatization)
Linearity (R²) >0.99>0.99>0.999
Limit of Detection (LOD) 1.0 - 2.5 nmol/LAnalyte dependent0.002 - 0.014 g/100 g
Limit of Quantitation (LOQ) Analyte dependentAnalyte dependent0.005 - 0.043 g/100 g
Accuracy (% Bias) Within ±15%85-115%<15%
Precision (%RSD) <15%<15%Repeatability: 1.93-5.43%; Intermediate Precision: 2.08-10.69%
Recovery (%) 85-115%Analyte dependent97.08-102.44%
Sample Throughput High (e.g., 13 min/sample)Lower due to derivatizationLower due to longer run times
Specificity HighHighModerate to High

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful validation and implementation of any analytical method.

Protocol for LC-MS/MS Method Validation using this compound

This protocol outlines the key steps for validating a new LC-MS/MS method for the quantification of amino acids in a biological matrix (e.g., plasma).

1. Materials and Reagents:

  • L-Alanine and other proteinogenic L-amino acid standards

  • This compound and a corresponding mixture of 13C,15N-labeled amino acids (Internal Standard Stock)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium formate

  • Biological matrix (e.g., mouse plasma)

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • Prepare a protein precipitation solution (e.g., acetonitrile).

  • In a microcentrifuge tube, combine a small volume of plasma (e.g., 5 µL) with the internal standard solution.

  • Add the protein precipitation solution, vortex thoroughly, and centrifuge to pellet precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable column for amino acid separation (e.g., Intrada Amino Acid column).

    • Mobile Phase A: Aqueous solution with an additive (e.g., 100 mM ammonium formate).

    • Mobile Phase B: Organic solvent mixture (e.g., acetonitrile:water:formic acid).

    • Gradient elution to achieve separation of all target amino acids.

    • Flow rate: e.g., 0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 45 °C).

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize MRM transitions (precursor ion > product ion) and collision energies for each amino acid and its corresponding stable isotope-labeled internal standard.

4. Method Validation Parameters:

  • Linearity: Prepare calibration curves by spiking known concentrations of amino acid standards and a fixed concentration of the internal standard mixture into the biological matrix. Analyze the samples and plot the peak area ratio (analyte/internal standard) against the concentration. A linear regression analysis should yield a correlation coefficient (R²) > 0.99.

  • Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) by analyzing serially diluted standards.

  • Accuracy and Precision: Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range. Analyze multiple replicates of these QC samples on different days to assess intra- and inter-day accuracy (% bias) and precision (% RSD). Acceptance criteria are typically within ±15% for accuracy and <15% for precision.

  • Recovery: Compare the analyte peak area in a pre-extraction spiked sample to a post-extraction spiked sample to determine the extraction efficiency.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analytes by comparing the peak area of an analyte in a post-extraction spiked sample to that of a pure standard solution.

  • Stability: Assess the stability of the amino acids in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Visualizing the Workflow

Clear visualization of experimental workflows is crucial for understanding and replicating complex analytical procedures.

G Experimental Workflow for LC-MS/MS Method Validation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Sample Biological Sample (e.g., Plasma) IS_Addition Addition of this compound & IS Mix Sample->IS_Addition Precipitation Protein Precipitation IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Drying Evaporation to Dryness Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Linearity Linearity MS_Detection->Linearity Sensitivity Sensitivity (LOD/LOQ) MS_Detection->Sensitivity Accuracy_Precision Accuracy & Precision MS_Detection->Accuracy_Precision Recovery Recovery MS_Detection->Recovery Matrix_Effect Matrix Effect MS_Detection->Matrix_Effect Stability Stability MS_Detection->Stability

References

Assessing the Reproducibility of L-Alanine-1-13C,15N Tracer Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of an isotopic tracer is a pivotal decision in the design of metabolic and proteomic studies.[1] Stable isotope-labeled amino acids, such as L-Alanine-1-13C,15N, are indispensable tools for tracing metabolic pathways, quantifying protein turnover, and elucidating drug metabolism.[1] The introduction of heavy isotopes like 13C and 15N allows for the differentiation of labeled molecules from their endogenous counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Data Presentation: Comparison of Metabolic Tracers

The reproducibility of tracer experiments is paramount for generating reliable and comparable data. For well-established tracers like 13C-glucose and 13C-glutamine, a high degree of reproducibility has been demonstrated, with standard deviations of metabolic fluxes reported to be as low as ≤2% in meticulously designed studies.[2] The following table summarizes key characteristics of this compound and common alternative tracers. The reproducibility data is representative of what can be achieved under optimized and controlled experimental conditions.

Tracer Primary Applications Analytical Technique(s) Reported/Expected Reproducibility (Coefficient of Variation - CV) Key Considerations
This compound Metabolic flux analysis (MFA), particularly for tracking both carbon and nitrogen moieties; linking glycolysis, the TCA cycle, and amino acid metabolism.GC-MS, LC-MS/MSIntra-assay CV: <10%, Inter-assay CV: <15% (expected, based on similar assays)Dual-label provides more detailed flux information.
[U-13C6]-Glucose Central carbon metabolism, glycolysis, pentose phosphate pathway, TCA cycle flux.[3]GC-MS, LC-MS/MSIntra-assay CV: <5%, Inter-assay CV: <10%A foundational tracer for assessing cellular energy metabolism.
[U-13C5, 15N2]-Glutamine TCA cycle anaplerosis, nitrogen metabolism, amino acid synthesis.GC-MS, LC-MS/MSIntra-assay CV: <5%, Inter-assay CV: <10%Crucial for studying cancer cell metabolism and nitrogen flow.
[15N]-Alanine Primarily for tracking nitrogen metabolism and protein turnover.GC-C-IRMS, LC-MS/MSHigh precision, with measurement error often below ± 1‰.Specific for nitrogen pathways, less information on carbon flux.
[3,3,3-2H3]-Alanine Alanine kinetics and flux, often used in conjunction with other tracers.GC-MSVaries depending on the complexity of the model and analytical precision.Deuterium labeling can sometimes introduce kinetic isotope effects.

Note: The expected reproducibility for this compound is extrapolated from general performance characteristics of stable isotope tracer studies and analytical platforms. Actual reproducibility will depend on the specific experimental setup and laboratory.

Experimental Protocols

Detailed and standardized methodologies are crucial for achieving high reproducibility. Below are generalized protocols for a steady-state labeling experiment and for assessing the analytical reproducibility of the tracer measurement.

Protocol 1: Steady-State Isotopic Labeling with this compound in Cultured Cells

Objective: To achieve a metabolic and isotopic steady state to allow for the accurate measurement of metabolic fluxes.

Materials:

  • Cell line of interest

  • Standard cell culture medium

  • L-Alanine-free medium

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 60% methanol in water, -80°C)

  • Extraction solvent (e.g., 80% methanol in water, -80°C)

  • Cell scrapers

  • Centrifuge

Procedure:

  • Cell Culture: Seed cells in appropriate culture vessels and grow until they reach the desired confluency (typically mid-log phase).

  • Media Switch: Aspirate the standard medium, wash the cells once with pre-warmed PBS.

  • Labeling: Add the L-Alanine-free medium supplemented with a known concentration of this compound. The concentration should be optimized for the specific cell line and experimental goals.

  • Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This time should be determined empirically but is often equivalent to several cell doubling times.

  • Metabolism Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add the ice-cold quenching solution to arrest all metabolic activity.

  • Cell Harvesting: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.

  • Metabolite Extraction: Centrifuge the cell suspension at a low speed to pellet the cell debris. Add the extraction solvent to the pellet, vortex thoroughly, and incubate at -20°C for at least 20 minutes to precipitate proteins.

  • Sample Preparation for Analysis: Centrifuge at high speed to pellet the precipitated protein. Collect the supernatant containing the metabolites. The extract can then be dried and reconstituted in an appropriate solvent for GC-MS or LC-MS/MS analysis.

Protocol 2: Assessment of Analytical Reproducibility

Objective: To determine the intra- and inter-assay coefficient of variation (CV) for the measurement of this compound enrichment.

Procedure:

  • Prepare Quality Control (QC) Samples: Create a pooled sample from multiple experimental replicates or use a standard solution of this compound at a known concentration.

  • Intra-Assay Reproducibility:

    • Analyze at least five aliquots of the same QC sample within a single analytical run.

    • Calculate the mean, standard deviation (SD), and CV for the measured isotopic enrichment.

    • CV (%) = (SD / Mean) * 100

  • Inter-Assay Reproducibility:

    • Analyze aliquots of the same QC sample in at least three separate analytical runs on different days.

    • Calculate the mean, SD, and CV of the means from each run.

    • CV (%) = (SD of run means / Overall Mean) * 100

Mandatory Visualization

L-Alanine Metabolic Pathways

L_Alanine_Metabolism L-Alanine Metabolic Pathways cluster_ALT Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate L_Alanine L-Alanine Pyruvate->L_Alanine TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle ALT Alanine Transaminase (ALT) Pyruvate->ALT Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis L_Alanine->Pyruvate Transamination L_Alanine->ALT Protein_Synthesis Protein Synthesis L_Alanine->Protein_Synthesis Alpha_KG α-Ketoglutarate Glutamate Glutamate Alpha_KG->Glutamate Transamination Alpha_KG->ALT Glutamate->ALT

Caption: Key metabolic pathways involving L-Alanine.

Experimental Workflow for Reproducibility Assessment

Reproducibility_Workflow Workflow for Reproducibility Assessment start Start: Prepare Biological Replicates labeling Isotopic Labeling with This compound start->labeling quenching Metabolism Quenching & Metabolite Extraction labeling->quenching qc_prep Prepare Pooled Quality Control (QC) Samples quenching->qc_prep intra_assay Intra-Assay Analysis (Multiple injections, single run) qc_prep->intra_assay inter_assay Inter-Assay Analysis (Multiple runs, multiple days) qc_prep->inter_assay data_acq Data Acquisition (GC-MS or LC-MS/MS) intra_assay->data_acq inter_assay->data_acq data_proc Data Processing & Isotopic Enrichment Calculation data_acq->data_proc stat_analysis Statistical Analysis: Calculate Mean, SD, CV data_proc->stat_analysis results Report Intra- & Inter-Assay CV stat_analysis->results

Caption: Generalized workflow for assessing analytical reproducibility.

References

Evaluating the Accuracy of L-Alanine-1-¹³C,¹⁵N for Measuring Protein Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The precise measurement of protein synthesis is fundamental to understanding cellular regulation, metabolic diseases, and the mechanism of action of novel therapeutics. Stable isotope-labeled amino acids are cornerstone tools for these investigations, allowing researchers to trace the incorporation of amino acids into newly synthesized proteins.[1] Among these, L-Alanine-1-¹³C,¹⁵N offers a dual-labeling approach for robust detection.[2] This guide provides an objective comparison of L-Alanine-1-¹³C,¹⁵N with other common methods for measuring protein synthesis, supported by experimental data and detailed protocols.

Comparative Analysis of Protein Synthesis Measurement Techniques

The selection of a method to measure protein synthesis depends on the specific research question, the biological system under investigation, and the available analytical instrumentation.[1] L-Alanine-1-¹³C,¹⁵N is a powerful tracer for mass spectrometry-based analyses due to the significant mass shift provided by the dual ¹³C and ¹⁵N labels, which aids in accurate quantification.[1][] However, a variety of alternative methods exist, each with distinct advantages and limitations.

These alternatives include other stable isotope-labeled amino acids like L-[ring-¹³C₆]phenylalanine and L-[1-¹¹C]tyrosine, the use of deuterium oxide (²H₂O), and non-isotopic techniques such as Surface Sensing of Translation (SUnSET). Proteomics-based approaches like pulsed stable isotope labeling with amino acids in cell culture (p-SILAC) also provide a direct means of identifying and quantifying nascent proteins.

Data Presentation: Quantitative Comparison

The following table summarizes key performance characteristics of L-Alanine-1-¹³C,¹⁵N compared to leading alternative methods.

Method Tracer/Reagent Primary Detection Typical Precision (CV%) Sample Requirement Advantages Limitations
Dual-Labeled Alanine L-Alanine-1-¹³C,¹⁵NLC-MS/MSHigh (Inter-assay CV: ~3.2% for similar AA)Low (sub-µg protein)High mass shift, good for complex samples, traces nitrogen and carbon flux.Cost of tracer can be high. Potential for metabolic scrambling of the label.
Labeled Phenylalanine L-[ring-¹³C₆]phenylalanineGC-C-IRMS, LC-MS/MSHigh (Inter-assay CV: 3.2% - 10.2%)Low (0.8-8 µg protein)Well-established "gold standard" tracer, essential amino acid (not synthesized de novo).Lower mass shift compared to some dual-labeled tracers.
Labeled Tyrosine L-[1-¹¹C]tyrosinePETVaries with modelingIn vivo imagingAllows for non-invasive, dynamic in vivo measurement of protein synthesis rates (PSR).Requires cyclotron for ¹¹C production; short half-life.
Deuterium Oxide Labeling ²H₂O (Heavy Water)GC-MS, LC-MS/MSVariesModerateLabels multiple amino acids, cost-effective for long-term studies, reflects total protein synthesis.Slower incorporation kinetics, requires measurement of precursor enrichment.
SUnSET PuromycinWestern Blot, IHC, FACSSemi-quantitativeHigh (µg-mg protein)Non-radioactive, allows single-cell visualization, relatively inexpensive and fast.Indirect measurement, less precise than isotopic methods, can interfere with protein synthesis at high doses.
p-SILAC ¹³C or ¹⁵N labeled Arg/LysLC-MS/MSHighModerate to HighQuantifies thousands of newly synthesized proteins simultaneously.Primarily for cell culture, requires specialized media.

Experimental Protocols

Detailed and reproducible methodologies are critical for accurate protein synthesis measurements. Below are representative protocols for the use of L-Alanine-1-¹³C,¹⁵N and the SUnSET technique.

Protocol 1: Protein Synthesis Measurement Using L-Alanine-1-¹³C,¹⁵N and LC-MS/MS

This protocol outlines a general workflow for measuring the fractional synthesis rate (FSR) of proteins in cultured cells.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard medium with a custom medium containing all amino acids except for alanine.

    • Add L-Alanine-1-¹³C,¹⁵N to the medium at a final concentration of 0.5-2 mM.

    • Incubate the cells for a predetermined period (e.g., 4, 8, 12, or 24 hours) to allow for tracer incorporation.

  • Protein Extraction and Hydrolysis:

    • Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer).

    • Precipitate the protein using trichloroacetic acid (TCA).

    • Wash the protein pellet with ethanol to remove contaminants.

    • Hydrolyze the protein pellet in 6M HCl at 110°C for 24 hours.

  • Amino Acid Purification and Derivatization:

    • Dry the hydrolysate under vacuum.

    • Purify the amino acids using cation-exchange chromatography.

    • Derivatize the amino acids to make them volatile for mass spectrometry analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

  • LC-MS/MS Analysis:

    • Analyze the derivatized samples using a liquid chromatography-tandem mass spectrometer (LC-MS/MS).

    • Use selected reaction monitoring (SRM) to quantify the abundance of the unlabeled (m/z) and labeled (m/z+2) alanine fragments.

  • Calculation of Fractional Synthesis Rate (FSR):

    • Determine the isotopic enrichment of the protein-bound alanine (E_protein) and the precursor pool (E_precursor, typically from the cell culture medium).

    • Calculate FSR using the formula: FSR (%/hour) = [E_protein / (E_precursor * time)] * 100

Protocol 2: Relative Protein Synthesis Measurement Using SUnSET

This protocol describes the detection of nascent proteins in cultured cells via puromycin incorporation followed by Western blotting.

  • Cell Treatment:

    • Culture cells to the desired state.

    • Add puromycin to the culture medium at a final concentration of 1-10 µM.

    • Incubate for 30 minutes under normal culture conditions. A control group without puromycin should be included.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a standard protein lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-40 µg) from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with an anti-puromycin primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensity for each lane using densitometry software.

    • Normalize the puromycin signal to a loading control (e.g., β-actin or GAPDH).

    • Compare the normalized signal between different experimental groups to assess relative changes in protein synthesis.

Mandatory Visualizations

Workflow and Metabolic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for stable isotope tracing and the metabolic context of L-Alanine.

G cluster_workflow Protein Synthesis Measurement Workflow start Administer L-Alanine-1-¹³C,¹⁵N (Tracer) incorporation Incorporation into Nascent Proteins start->incorporation harvest Harvest Tissue/ Cells incorporation->harvest hydrolysis Protein Hydrolysis harvest->hydrolysis derivatization Amino Acid Derivatization hydrolysis->derivatization analysis LC-MS/MS Analysis derivatization->analysis calculation Calculate Fractional Synthesis Rate (FSR) analysis->calculation G cluster_pathway Metabolic Fate of L-Alanine for Protein Synthesis Ala_ext L-Alanine-1-¹³C,¹⁵N (Extracellular) Ala_int Intracellular L-Alanine Pool Ala_ext->Ala_int Transport tRNA Ala-tRNA Synthetase Ala_int->tRNA Pyruvate Pyruvate Ala_int->Pyruvate ALT Ala_tRNA ¹³C,¹⁵N-Ala-tRNA tRNA->Ala_tRNA Ribosome Ribosome Ala_tRNA->Ribosome Protein Newly Synthesized ¹³C,¹⁵N-Labeled Protein Ribosome->Protein TCA TCA Cycle Pyruvate->TCA

References

Confirming Metabolic Pathway Activity with L-Alanine-1-13C,15N Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling is a powerful technique for elucidating the complexities of metabolic pathways, providing a dynamic view of cellular function that is essential for modern research and drug development. Among the various tracers available, L-Alanine doubly labeled with Carbon-13 (¹³C) at the first carbon and Nitrogen-15 (¹⁵N) offers a unique tool to simultaneously probe carbon and nitrogen metabolism. This guide provides a comprehensive comparison of L-Alanine-1-¹³C,¹⁵N with other common metabolic tracers, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their studies.

Introduction to L-Alanine as a Metabolic Tracer

L-Alanine is a non-essential amino acid that plays a pivotal role in cellular metabolism. It serves as a key link between glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. Through the action of alanine aminotransferase (ALT), L-alanine is reversibly converted to pyruvate, a central node in carbon metabolism. This strategic position makes isotopically labeled L-alanine an invaluable tool for tracing the flux of carbon and nitrogen through these core pathways.

The use of L-Alanine-1-¹³C,¹⁵N allows for the simultaneous tracking of the carboxyl carbon and the amino nitrogen. This dual labeling provides a more comprehensive picture of metabolic activity compared to single-labeled tracers. For instance, the ¹³C label can be followed into pyruvate and subsequently into the TCA cycle or gluconeogenesis, while the ¹⁵N label can trace the fate of the amino group in transamination reactions, providing insights into amino acid biosynthesis and nitrogen balance.

Comparison with Alternative Tracers

The choice of an isotopic tracer is critical and depends on the specific metabolic pathway under investigation. Here, we compare L-Alanine-1-¹³C,¹⁵N with two of the most widely used tracers: [U-¹³C]-Glucose and [U-¹³C, ¹⁵N]-Glutamine.

TracerPrimary Pathways TracedAdvantagesDisadvantages
L-Alanine-1-¹³C,¹⁵N Alanine metabolism, Pyruvate metabolism, TCA cycle anaplerosis, Gluconeogenesis, Transamination reactions.- Simultaneously traces carbon and nitrogen flux.- Directly probes the activity of alanine aminotransferase (ALT).- Provides insights into the contribution of amino acids to the TCA cycle and glucose production.- The ¹³C label is lost as CO₂ in the pyruvate dehydrogenase (PDH) reaction, limiting its ability to trace all carbons through the TCA cycle in the first turn.- Interpretation can be complex due to the reversible nature of the ALT reaction.
[U-¹³C]-Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle entry via PDH, Serine biosynthesis.- Provides a comprehensive view of glucose catabolism.- Uniform labeling allows for the tracking of all six glucose carbons.- Excellent for assessing glycolytic flux and PPP activity.- Does not directly provide information on nitrogen metabolism.- Can be rapidly consumed and secreted as lactate in highly glycolytic cells (e.g., cancer cells), limiting its entry into the TCA cycle.
[U-¹³C, ¹⁵N]-Glutamine Glutaminolysis, TCA cycle anaplerosis, Reductive carboxylation, Nucleotide biosynthesis, Amino acid biosynthesis.- Traces a key nutrient for many proliferating cells.- Provides insights into both carbon and nitrogen entry into the TCA cycle independent of glycolysis.- Useful for studying cancer metabolism and other states of high anabolic demand.- Its contribution to the TCA cycle can vary significantly between cell types and conditions.- Does not directly inform on glycolytic activity or gluconeogenesis from pyruvate.

Data Presentation: Isotopomer Distribution Analysis

The activity of metabolic pathways is quantitatively assessed by measuring the incorporation of the stable isotope label into downstream metabolites. This is typically done using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distribution (MID) of key metabolites. The MID reveals the relative abundance of molecules with different numbers of heavy isotopes.

Below is a representative table summarizing the expected mass isotopomer distributions of key metabolites in cultured cells fed with L-Alanine-1-¹³C,¹⁵N, [U-¹³C]-Glucose, or [U-¹³C, ¹⁵N]-Glutamine. The "M+n" notation indicates the mass isotopologue with 'n' heavy atoms (either ¹³C or ¹⁵N).

Table 1: Representative Mass Isotopomer Distributions of Key Metabolites

MetaboliteTracerM+0M+1M+2M+3M+4M+5M+6
Pyruvate L-Alanine-1-¹³C,¹⁵N60%40%-----
[U-¹³C]-Glucose10%--90%---
[U-¹³C, ¹⁵N]-Glutamine95%5%-----
Lactate L-Alanine-1-¹³C,¹⁵N60%40%-----
[U-¹³C]-Glucose10%--90%---
[U-¹³C, ¹⁵N]-Glutamine95%5%-----
Citrate L-Alanine-1-¹³C,¹⁵N80%15%5%----
[U-¹³C]-Glucose20%-50%5%20%5%-
[U-¹³C, ¹⁵N]-Glutamine30%-10%5%50%5%-
Glutamate L-Alanine-1-¹³C,¹⁵N70%20%10%----
[U-¹³C]-Glucose25%-45%5%20%5%-
[U-¹³C, ¹⁵N]-Glutamine20%5%10%5%50%10%-

Note: These values are illustrative and will vary based on the specific cell type, culture conditions, and duration of labeling.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining reliable and reproducible results in stable isotope tracing studies.

Objective: To trace the metabolic fate of L-Alanine-1-¹³C,¹⁵N in cultured adherent cells.

Materials:

  • Cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Labeling medium: Alanine-free medium supplemented with dialyzed FBS and L-Alanine-1-¹³C,¹⁵N (typically 1-2 mM)

  • 6-well cell culture plates

  • Liquid nitrogen or a dry ice/ethanol bath

  • 80% Methanol (-80°C)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of labeling.

  • Media Change: Once cells are at the desired confluency, aspirate the growth medium and wash the cells twice with pre-warmed PBS.

  • Labeling: Add 1 mL of pre-warmed labeling medium to each well. Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.

  • Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and immediately place the plate on a dry ice/ethanol bath or in liquid nitrogen.

  • Metabolite Extraction: a. Add 1 mL of ice-cold 80% methanol to each well of the frozen plate. b. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. c. Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Processing: a. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. b. Transfer the supernatant, which contains the polar metabolites, to a new tube. c. Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Analysis: Resuspend the dried extracts in a suitable solvent for LC-MS/MS or NMR analysis.

Objective: To quantify the mass isotopomer distribution of key metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • HILIC or reversed-phase chromatography column suitable for polar metabolite separation.

LC Parameters (Example):

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 9.0

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 85% B, decrease to 20% B over 10 minutes, hold for 2 minutes, then return to 85% B and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (Example using a triple quadrupole):

  • Ionization Mode: Negative Electrospray Ionization (ESI)

  • Multiple Reaction Monitoring (MRM): Set up transitions for each metabolite and its expected isotopologues. For example, for pyruvate (C₃H₄O₃, MW 88.05):

    • M+0 (¹²C₃): Q1 87.0 -> Q3 43.0

    • M+1 (¹³C₁¹²C₂): Q1 88.0 -> Q3 44.0

    • M+2 (¹³C₂¹²C₁): Q1 89.0 -> Q3 45.0

    • M+3 (¹³C₃): Q1 90.0 -> Q3 46.0

  • Data Analysis: Integrate the peak areas for each MRM transition. Correct for the natural abundance of ¹³C to determine the fractional enrichment of the label.

Objective: To identify and quantify labeled metabolites and determine positional isotopomer information.

Sample Preparation:

  • Resuspend the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

NMR Acquisition (Example):

  • Spectrometer: 600 MHz or higher field NMR spectrometer with a cryoprobe.

  • 1D ¹H NMR: To identify and quantify the major metabolites.

  • 2D ¹H-¹³C HSQC: To resolve overlapping signals and confirm assignments based on the correlation between protons and their directly attached carbons. This is particularly useful for identifying which carbon positions are labeled.

  • Data Analysis: Integrate peak volumes in the 2D spectra to determine the relative abundance of different isotopomers.

Visualizing Metabolic Pathways and Workflows

Clear and accurate diagrams are essential for understanding the flow of atoms through metabolic networks and for outlining experimental procedures.

metabolic_pathway Alanine L-Alanine-1-13C,15N Pyruvate Pyruvate-1-13C Alanine->Pyruvate ALT AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH (13CO2 released) Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC Glucose Glucose Pyruvate->Glucose Gluconeogenesis Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Glutamate Glutamate-15N alphaKG->Glutamate Transamination (15N transfer) Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Metabolic fate of L-Alanine-1-¹³C,¹⁵N.

experimental_workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis seeding Cell Seeding labeling Isotope Labeling seeding->labeling quenching Metabolism Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction drying Sample Drying extraction->drying lcms LC-MS/MS drying->lcms nmr NMR Spectroscopy drying->nmr mid MID Calculation lcms->mid nmr->mid mfa Metabolic Flux Analysis mid->mfa

Caption: Experimental workflow for stable isotope tracing.

logical_relationship Tracer Choice of Isotopic Tracer (e.g., this compound) Pathway Metabolic Pathway of Interest (e.g., TCA Cycle, Gluconeogenesis) Tracer->Pathway Data Acquired Data (Mass Spectra, NMR Spectra) Pathway->Data Analysis Data Analysis (Isotopomer Distribution, Flux Calculation) Data->Analysis Conclusion Biological Conclusion (Pathway Activity, Metabolic Phenotype) Analysis->Conclusion

Caption: Logical flow of a metabolic flux experiment.

Conclusion

Confirming metabolic pathway activity using L-Alanine-1-¹³C,¹⁵N labeling provides a powerful and nuanced approach to understanding cellular metabolism. By simultaneously tracing both carbon and nitrogen, this method offers a more complete picture than single-isotope tracers. However, the optimal choice of tracer ultimately depends on the specific biological question being addressed. A thorough understanding of the advantages and limitations of each tracer, combined with rigorous experimental design and data analysis, is crucial for generating high-quality, interpretable results that can advance our knowledge of metabolic regulation in health and disease.

Benchmarking Commercial Sources of L-Alanine-1-13C,15N: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available L-Alanine-1-13C,15N, a stable isotope-labeled amino acid crucial for a range of applications in metabolic research, proteomics, and as a tracer in drug development studies. The quality of this reagent is paramount for generating accurate and reproducible experimental data. Here, we present a framework for benchmarking different commercial sources, complete with detailed experimental protocols and representative data.

Comparative Analysis of Commercial Sources

The selection of a high-quality this compound source is critical for the success of isotopic labeling studies. Key quality attributes include isotopic enrichment and chemical purity. Below is a summary of typical specifications from major suppliers.

Data Presentation

Supplier Product Number Isotopic Enrichment (¹³C) Isotopic Enrichment (¹⁵N) Chemical Purity (by HPLC) Reported Analytical Methods
Sigma-Aldrich Custom Product≥ 98 atom %≥ 98 atom %≥ 95% (CP)NMR
Cambridge Isotope Laboratories, Inc. Custom Product≥ 99 atom %≥ 99 atom %≥ 98%NMR, Mass Spectrometry
MedChemExpress HY-N0229S (example)≥ 98 atom %≥ 98 atom %≥ 99%GC

Note: The data presented in this table is representative and may vary between specific lots. Researchers should always consult the Certificate of Analysis for the most accurate information.

Experimental Protocols for Benchmarking

To independently verify the quality of this compound from different suppliers, we provide detailed protocols for two key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy for determining isotopic enrichment and High-Performance Liquid Chromatography (HPLC) for assessing chemical purity.

Determination of Isotopic Enrichment by NMR Spectroscopy

Objective: To quantify the atom percent enrichment of ¹³C and ¹⁵N in this compound.

Materials:

  • This compound sample

  • Deuterated water (D₂O)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of D₂O in a clean, dry NMR tube.

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Observe the splitting pattern of the proton at the C1 position. The presence of a large doublet is indicative of coupling to ¹³C. .

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Integrate the signal corresponding to the ¹³C-labeled carbon at position 1.

    • Acquire a proton-coupled ¹³C NMR spectrum to observe the C-N coupling.

  • ¹⁵N NMR Analysis (optional, if direct detection is available):

    • Acquire a proton-decoupled ¹⁵N NMR spectrum.

    • Integrate the signal corresponding to the ¹⁵N-labeled nitrogen.

  • Data Analysis:

    • Isotopic enrichment for ¹³C can be estimated from the ¹H NMR by comparing the integral of the ¹³C satellites to the central ¹²C peak.

    • More accurately, ¹³C enrichment is determined from the ¹³C NMR spectrum by comparing the signal intensity of the enriched carbon to a known internal standard or by using quantitative NMR (qNMR) methods.

    • ¹⁵N enrichment can be inferred from high-resolution mass spectrometry or directly measured by ¹⁵N NMR.

Assessment of Chemical Purity by HPLC-UV

Objective: To determine the chemical purity of this compound and identify any potential impurities.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in HPLC-grade water at a concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • HPLC Method:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm.

    • Gradient:

      • 0-5 min: 2% B

      • 5-15 min: 2-50% B

      • 15-20 min: 50% B

      • 20-21 min: 50-2% B

      • 21-25 min: 2% B

  • Data Analysis:

    • Integrate the peak corresponding to L-Alanine.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the chemical purity.

Visualized Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for NMR and HPLC analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep1 Weigh 5-10 mg of This compound prep2 Dissolve in 0.6 mL D₂O prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Acquire ¹H NMR Spectrum prep3->acq1 acq2 Acquire ¹³C NMR Spectrum (proton decoupled) acq1->acq2 acq3 Acquire ¹⁵N NMR Spectrum (optional) acq2->acq3 an1 Integrate ¹H satellite peaks vs. central peak acq3->an1 an3 Calculate Isotopic Enrichment an1->an3 an2 Integrate ¹³C signal an2->an3

Caption: Workflow for Isotopic Enrichment Analysis by NMR.

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Prepare 1 mg/mL L-Alanine solution prep2 Filter sample (0.22 µm) prep1->prep2 hplc2 Inject 10 µL of sample prep2->hplc2 prep3 Prepare Mobile Phases A and B hplc1 Equilibrate C18 column prep3->hplc1 hplc1->hplc2 hplc3 Run gradient elution hplc2->hplc3 hplc4 Detect at 210 nm hplc3->hplc4 an1 Integrate all peaks in the chromatogram hplc4->an1 an2 Calculate area percentage of the main L-Alanine peak an1->an2 an3 Determine Chemical Purity an2->an3

Caption: Workflow for Chemical Purity Assessment by HPLC.

Application in Signaling Pathway Studies

This compound is instrumental in tracing metabolic pathways. For instance, it can be used to follow the flow of carbon and nitrogen through central carbon metabolism and into other biosynthetic pathways.

Alanine_Metabolism Ala L-Alanine-1-¹³C,¹⁵N Pyr Pyruvate-¹³C Ala->Pyr Transamination Glu Glutamate-¹⁵N Ala->Glu Transamination TCA TCA Cycle Pyr->TCA Other_AA Other Amino Acids TCA->Other_AA Biosynthesis Glu->Other_AA Proteins ¹³C, ¹⁵N-labeled Proteins Other_AA->Proteins

Safety Operating Guide

Navigating the Disposal of L-Alanine-1-13C,15N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of L-Alanine-1-13C,15N, a stable isotope-labeled amino acid.

This compound is labeled with the stable, non-radioactive isotopes Carbon-13 and Nitrogen-15.[1][2][] This is a critical distinction from radioactively labeled compounds, as stable isotopes do not decay or emit ionizing radiation.[1][4] Consequently, the disposal procedures are dictated by the chemical properties of the L-Alanine molecule itself, rather than radiological safety concerns. The safety data for the labeled compound is generally considered to be the same as for the unlabeled version.

Summary of Key Safety and Disposal Information

The following table summarizes the essential data for L-Alanine, which informs the disposal procedures for its isotopically labeled form.

PropertyDataSource
Physical State White crystalline powder
GHS Classification Not classified as a dangerous substance
Solubility Soluble in water, slightly in alcohol
Stability Stable under normal conditions
Incompatibilities Strong oxidizing agents
Decomposition May emit toxic fumes when heated to decomposition
Primary Disposal Guideline Dispose of in accordance with Federal, State, and Local environmental control regulations
Recommended Action Contact a licensed professional waste disposal service

Operational Plan for Disposal

Adherence to a structured disposal protocol is crucial for maintaining safety and regulatory compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment.

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat and appropriate clothing.

Step 2: Waste Segregation and Containment

Proper segregation prevents accidental reactions and ensures compliant disposal.

  • Treat as Chemical Waste: Handle all this compound waste as chemical waste.

  • Avoid Mixing: Do not mix this waste with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: For solid waste such as residual powder or contaminated items (e.g., weigh boats, gloves), carefully transfer the material into a designated, sealable, and chemically compatible waste container to minimize dust formation.

  • Aqueous Solutions: For solutions of this compound, consult your local and institutional guidelines. Do not pour down the drain unless explicitly permitted.

Step 3: Labeling and Storage

Clear labeling is a critical component of waste management.

  • Labeling: Clearly label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed waste container in a designated, secure satellite accumulation area, away from incompatible materials such as strong oxidizers.

Step 4: Professional Disposal

Final disposal must be handled by qualified personnel.

  • Contact Professionals: Arrange for waste pickup and disposal through your institution's EHS department or a licensed professional waste disposal service.

  • Documentation: Provide the disposal service with all necessary information regarding the waste stream.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid contain_solid Place in a sealed, compatible waste container solid_waste->contain_solid contain_liquid Consult institutional guidelines. DO NOT pour down drain unless permitted. liquid_waste->contain_liquid label_waste Label container clearly: - Chemical Name - 'Hazardous Waste' - Quantity contain_solid->label_waste contain_liquid->label_waste storage Store in designated satellite accumulation area label_waste->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs end End: Waste Disposed Compliantly contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always prioritize your institution's specific guidelines and consult with your EHS department for any clarifications.

References

Essential Safety and Operational Guide for Handling L-Alanine-1-13C,15N

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling L-Alanine-1-13C,15N. The following procedures ensure safe handling, storage, and disposal of this isotopically labeled amino acid.

Hazard Identification and Personal Protective Equipment

This compound is a non-hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, it may cause mild irritation to the skin, eyes, and respiratory tract.[1][3] Adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment (PPE) are essential to minimize exposure.

Recommended Personal Protective Equipment (PPE):

Protection Type Equipment Specification
Eye Protection Safety GlassesConforming to NIOSH (US) or EN 166 (EU) standards, with side-shields.[1]
Hand Protection GlovesWear suitable protective gloves.
Body Protection Protective ClothingWear suitable protective clothing, such as a lab coat.
Respiratory Protection RespiratorWhere risk assessment indicates necessity, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Use in a well-ventilated area. A laboratory fume hood or mechanical exhaust system should be utilized to prevent exposure.

  • Safe Handling Practices: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Wash hands thoroughly after handling.

  • Storage Conditions: Store at room temperature in a dry, well-ventilated place. Keep the container tightly closed.

First Aid Measures:

  • Eye Contact: Flush eyes with water as a precaution.

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Spill and Disposal Procedures:

  • Spill Containment: For spills, sweep up the solid material and place it in a suitable, closed container for disposal. Avoid generating dust.

  • Disposal: Dispose of the material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Experimental Workflow

The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal, emphasizing safety checkpoints.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste and Disposal receiving Receive this compound storage Store at Room Temperature in a Dry, Well-Ventilated Area receiving->storage Inspect Container Integrity ppe Don Appropriate PPE storage->ppe Prepare for Experiment handling Weigh and Handle in Fume Hood ppe->handling experiment Conduct Experiment handling->experiment waste_collection Collect Waste in Labeled, Sealed Container experiment->waste_collection Post-Experiment Cleanup disposal Dispose of According to Institutional and Regulatory Guidelines waste_collection->disposal

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.